molecular formula C9H7F2NO B1318771 2,3-Difluoro-4-methoxyphenylacetonitrile CAS No. 886503-74-8

2,3-Difluoro-4-methoxyphenylacetonitrile

Cat. No.: B1318771
CAS No.: 886503-74-8
M. Wt: 183.15 g/mol
InChI Key: YVIZAGHEMVWERG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methoxyphenylacetonitrile is a useful research compound. Its molecular formula is C9H7F2NO and its molecular weight is 183.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-difluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIZAGHEMVWERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Difluoro-4-methoxyphenylacetonitrile is a fluorinated aromatic nitrile of significant interest to researchers and professionals in drug discovery and fine chemical synthesis. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known properties of this compound and outlines detailed, field-proven experimental protocols for its thorough characterization. While specific experimental data for this compound is not widely published, this document leverages established methodologies for analogous compounds to provide a robust framework for its scientific investigation.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation of all subsequent research.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-(2,3-Difluoro-4-methoxyphenyl)acetonitrile
Synonyms Benzeneacetonitrile, 2,3-difluoro-4-methoxy-
CAS Number 886503-74-8
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.16 g/mol
Canonical SMILES COC1=C(C(=C(C=C1)CC#N)F)F
Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Guided Characterization

Due to the absence of published experimental data, this section outlines the standard methodologies for determining the key physicochemical properties of this compound.

Table 2: Physicochemical Data (To be determined)

PropertyRecommended MethodExpected Characteristics
Appearance Visual InspectionLikely a white to off-white crystalline solid, based on related compounds.
Melting Point (°C) Differential Scanning Calorimetry (DSC)-
Boiling Point (°C) Thermogravimetric Analysis (TGA) under reduced pressure-
Solubility Solvent Miscibility TestingExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.
Experimental Protocol for Melting Point Determination via DSC

Rationale: Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Hold for 2 minutes.

    • Cool to 25 °C at a rate of 20 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of sample pan Place in aluminum pan weigh->pan load Load sample and reference pans pan->load program Run thermal program (heat-cool cycle) load->program acquire Acquire heat flow data program->acquire analyze Determine melting point (onset of endotherm) acquire->analyze

Caption: Workflow for Melting Point Determination using DSC.

Synthesis and Purification

While a specific synthesis for this compound is not detailed in readily available literature, a common and effective method for analogous phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[1][2]

Proposed Synthetic Pathway

The synthesis would likely proceed from 1-(bromomethyl)-2,3-difluoro-4-methoxybenzene.

Synthesis_Pathway reactant 1-(bromomethyl)-2,3-difluoro- 4-methoxybenzene reagent + NaCN reactant->reagent product 2,3-Difluoro-4-methoxy- phenylacetonitrile reagent->product

Caption: Proposed synthetic route to the target compound.

General Experimental Protocol for Synthesis and Purification

Rationale: This protocol is adapted from established methods for similar cyanations and employs a phase-transfer catalyst to facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt.[1]

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 1-(bromomethyl)-2,3-difluoro-4-methoxybenzene (1.0 eq) in a suitable organic solvent such as toluene.

  • Addition of Reagents: Add an aqueous solution of sodium cyanide (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Characterization

A suite of analytical techniques is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F), and integration values will confirm the arrangement of atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Expect to see a singlet for the methoxy group protons, a singlet for the benzylic protons, and a complex multiplet for the aromatic protons due to ¹H-¹⁹F coupling.

    • ¹³C NMR: The spectrum will show characteristic peaks for the nitrile carbon, the aromatic carbons (with C-F couplings), the methoxy carbon, and the benzylic carbon.

    • ¹⁹F NMR: Two distinct resonances are expected, each showing coupling to the other fluorine and to adjacent aromatic protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for assessing purity and confirming the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 250 °C) at 10-20 °C/min.

  • MS Analysis: The mass spectrometer will fragment the molecule, providing a characteristic fragmentation pattern and the molecular ion peak, which should correspond to the molecular weight of the compound (183.16 g/mol ).

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it possesses hazards similar to other aromatic nitriles.

Table 3: General Safety Recommendations

Hazard CategoryPrecautionary Measures
Acute Toxicity Assumed to be toxic if swallowed, inhaled, or in contact with skin.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.
Engineering Controls Handle in a well-ventilated fume hood.
Spill & Disposal Absorb spills with an inert material and dispose of as hazardous chemical waste.

Conclusion

This compound is a valuable building block for which detailed public data is currently limited. This technical guide provides a scientifically grounded framework for its synthesis, purification, and comprehensive characterization. The outlined protocols, based on established methods for analogous compounds, offer researchers a clear path to generating reliable physicochemical and spectral data, thereby enabling its effective use in drug discovery and development programs.

References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using... ResearchGate. [Link]

  • CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
  • Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [Link]

  • Phenylacetonitrile | C8H7N | CID 8794. PubChem. [Link]

  • CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

  • 2,2-Difluoro-2-(4-methoxyphenyl)-acetonitrile. SpectraBase. [Link]

  • US2783265A - Preparation of phenylacetonitriles.
  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). PubChemLite. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

Sources

Spectroscopic Signature of a Key Synthetic Intermediate: A Technical Guide to 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2,3-Difluoro-4-methoxyphenylacetonitrile, a fluorinated aromatic compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1] While direct experimental spectra for this specific molecule are not widely available in public databases, this document, intended for researchers, scientists, and drug development professionals, offers a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics is paramount for structural elucidation, reaction monitoring, and quality control.[2]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound incorporates several key features that will dictate its spectral signature: a 1,2,3,4-tetrasubstituted benzene ring, two adjacent fluorine atoms, a methoxy group, and a cyanomethyl group.

Caption: 2D structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for confirming the atomic connectivity and substitution pattern. The following predictions are based on data from structurally similar compounds, such as fluorinated benzonitriles and methoxyphenylacetonitriles.[1][3]

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[3]

  • Referencing: Use the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.[4][5]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus, allowing for rapid data acquisition.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectra.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the protons of the methoxy and cyanomethyl groups. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-57.0 - 7.2Doublet of doublets (dd)JH-F ≈ 8-10, JH-H ≈ 8-9
H-66.9 - 7.1Doublet of doublets (dd)JH-F ≈ 2-4, JH-H ≈ 8-9
OCH₃3.8 - 4.0Singlet (s)N/A
CH₂CN3.7 - 3.9Singlet (s)N/A

Causality Behind Predictions:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as an AX system, further split by the neighboring fluorine atoms. The exact chemical shifts are influenced by the combined electronic effects of the substituents.

  • Methoxy Protons (OCH₃): The methoxy group protons are expected to appear as a sharp singlet in the typical region for aryl methyl ethers.

  • Methylene Protons (CH₂CN): The protons of the cyanomethyl group will also appear as a singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about all nine carbon atoms in the molecule. The carbons directly attached to fluorine atoms will exhibit large one-bond C-F coupling constants (¹JC-F), which are highly diagnostic.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-CN116 - 118Singlet (s)N/A
CH₂CN20 - 25Singlet (s)N/A
C-1120 - 125Triplet (t)JC-F ≈ 3-5
C-2150 - 155Doublet of doublets (dd)¹JC-F ≈ 240-260, ²JC-F ≈ 15-25
C-3150 - 155Doublet of doublets (dd)¹JC-F ≈ 240-260, ²JC-F ≈ 15-25
C-4145 - 150Doublet (d)JC-F ≈ 8-12
C-5115 - 120Doublet (d)JC-F ≈ 2-4
C-6110 - 115Doublet (d)JC-F ≈ 2-4
OCH₃55 - 60Singlet (s)N/A

Causality Behind Predictions:

  • Fluorinated Carbons (C-2 and C-3): These carbons will be significantly downfield due to the electronegativity of the attached fluorine atoms and will show large one-bond C-F couplings.

  • Quaternary Carbons: The chemical shifts of the other quaternary carbons (C-1 and C-4) are influenced by the attached substituents and will show smaller two- or three-bond C-F couplings.

  • Nitrile Carbon (C-CN): The nitrile carbon appears in its characteristic region.

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[6] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F-2-130 to -140Doublet of doublets (dd)JF-F ≈ 15-25, JF-H ≈ 8-10
F-3-140 to -150Doublet of doublets (dd)JF-F ≈ 15-25, JF-H ≈ 2-4

Causality Behind Predictions:

  • Chemical Shifts: The chemical shifts of the fluorine atoms are highly dependent on their electronic environment. The presence of the ortho-methoxy group will influence the shielding of the F-3 atom.

  • Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal. Each of these doublets will be further split by coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[2] The IR spectrum of this compound will be dominated by absorptions corresponding to the nitrile, C-F, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the salt plates or solvent should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch (CH₂)2900 - 3000Medium
C≡N Stretch2240 - 2260Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
C-F Stretch1200 - 1300Strong
Aryl-O-CH₃ Stretch (asym)1230 - 1270Strong
Aryl-O-CH₃ Stretch (sym)1020 - 1070Medium
Aromatic C-H Bending (oop)800 - 900Strong

Causality Behind Predictions:

  • Nitrile Stretch: The C≡N stretching vibration is a very characteristic and strong absorption in the IR spectrum. Its position can be slightly influenced by the electronic effects of the substituents on the ring.

  • C-F Stretch: The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

  • Aryl Ether Stretches: The asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are also expected to be prominent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electron ionization (EI) is a common technique for volatile compounds. Electrospray ionization (ESI) can be used for less volatile or more polar compounds.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

Predicted Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₉H₇F₂NO (183.05).

  • Key Fragmentation Pathways: Aromatic compounds often undergo characteristic fragmentations.

Fragmentation_Pathway M [C₉H₇F₂NO]⁺˙ m/z = 183 F1 [M - CH₂CN]⁺ m/z = 143 M->F1 - •CH₂CN F2 [M - OCH₃]⁺ m/z = 152 M->F2 - •OCH₃ F3 [M - CO]⁺˙ m/z = 155 F1->F3 - CO

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Causality Behind Predictions:

  • Loss of Cyanomethyl Radical: The cleavage of the benzylic C-C bond is a common fragmentation pathway, leading to the loss of a cyanomethyl radical (•CH₂CN).

  • Loss of Methoxyl Radical: Loss of a methoxyl radical (•OCH₃) from the molecular ion is another plausible fragmentation.

  • Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from fragment ions is a characteristic fragmentation for phenols and anisoles.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related fluorinated aromatic compounds. The predicted data provides a robust framework for structural verification and purity assessment in a research and development setting.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Fluorinated Benzonitriles.
  • BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • The Royal Society of Chemistry. Supporting Information. 2021.
  • BenchChem. An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.
  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. Supporting Information.

Sources

solubility of 2,3-Difluoro-4-methoxyphenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3-Difluoro-4-methoxyphenylacetonitrile in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of extensive published experimental solubility data for this specific molecule, this document leverages fundamental principles of physical chemistry and extrapolates from data on analogous structures to provide a robust predictive framework. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a cornerstone of pharmaceutical development.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, diminishing the therapeutic potential of an otherwise potent API.[1] Understanding the solubility of a compound in various organic solvents is equally crucial for processes such as synthesis, purification, crystallization, and formulation. This guide focuses on this compound, a fluorinated aromatic compound whose physicochemical properties are significantly influenced by the interplay of its functional groups.

The molecular structure of this compound, featuring a difluorinated phenyl ring, a methoxy group, and a nitrile moiety, suggests a moderate polarity. The fluorine atoms and the methoxy group introduce polar C-F and C-O bonds, while the nitrile group (-C≡N) is a strong dipole. The overall polarity and the potential for hydrogen bonding will dictate its interaction with different organic solvents.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)3-Fluoro-4-methoxyphenylacetonitrile[2]4-Methoxyphenylacetonitrile[3][4]
Molecular FormulaC₉H₇F₂NOC₉H₈FNOC₉H₉NO
Molecular Weight183.16 g/mol 165.16 g/mol 147.17 g/mol
AppearanceSolid (predicted)SolidClear colorless to slightly yellow liquid
Melting PointLikely a low to moderate melting solid46-48°C8°C
Boiling Point> 287°C (predicted)270.6°C at 760 mmHg286-287°C at 760 mmHg
PolarityModerately PolarModerately PolarModerately Polar
Hydrogen Bond Acceptors3 (N of nitrile, O of methoxy, 2x F)3 (N of nitrile, O of methoxy, F)2 (N of nitrile, O of methoxy)
Hydrogen Bond Donors000

Predicted Solubility:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected. The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the nitrile, the oxygen of the methoxy group, and the fluorine atoms of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): High solubility is predicted.[1] These solvents possess significant dipole moments that can engage in dipole-dipole interactions with the polar functional groups of this compound. DMSO, in particular, is a powerful solvent for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is anticipated. The overall moderate polarity of the solute will likely result in weak solute-solvent interactions compared to the stronger cohesive forces within the polar solute. However, the aromatic ring will provide some affinity for toluene through π-π stacking interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[5]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

3.2. Step-by-Step Experimental Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent vials prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Quantify by HPLC ana2->ana3 result Calculate Solubility (mg/mL or mol/L) ana3->result

Caption: Workflow for Equilibrium Solubility Determination.

Intermolecular Interactions Governing Solubility

The solubility of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • In Polar Protic Solvents (e.g., Ethanol): The primary interactions will be dipole-dipole forces and hydrogen bonding. The partially positive hydrogen of the ethanol's hydroxyl group will be attracted to the lone pairs on the nitrogen, oxygen, and fluorine atoms of the solute.

  • In Polar Aprotic Solvents (e.g., Acetone): Strong dipole-dipole interactions will dominate. The partially positive carbon of the acetone's carbonyl group will interact with the electronegative atoms of the solute, while the partially negative oxygen of the carbonyl will interact with the slightly positive regions of the solute's aromatic ring.

  • In Nonpolar Solvents (e.g., Toluene): The interactions will be weaker, primarily London dispersion forces. However, the aromatic ring of toluene can interact with the fluorinated phenyl ring of the solute through π-π stacking, which may contribute to a modest level of solubility.

intermolecular_interactions cluster_polar Polar Solvent (e.g., Ethanol) cluster_nonpolar Nonpolar Solvent (e.g., Toluene) solute_p This compound interaction_p Hydrogen Bonding & Dipole-Dipole solute_p->interaction_p solvent_p Ethanol solvent_p->interaction_p solute_np This compound interaction_np London Dispersion & π-π Stacking solute_np->interaction_np solvent_np Toluene solvent_np->interaction_np

Caption: Key Intermolecular Interactions in Different Solvents.

Conclusion

While awaiting comprehensive experimental data, this guide provides a scientifically grounded prediction of the solubility of this compound in common organic solvents. The moderately polar nature of the molecule suggests good solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. For researchers requiring precise solubility data for applications such as process development, formulation, or preclinical studies, the detailed experimental protocol provided herein offers a reliable and validated methodology. The principles and procedures outlined in this document are intended to empower scientists to make informed decisions and to generate the high-quality data essential for advancing their research and development objectives.

References

  • ChemAxon. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Delgado, J. M. P. Q., & da Silva, M. V. (2009). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Defect and Diffusion Forum, 297-301, 749-754. [Link]

  • ResearchGate. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses. (n.d.). diphenylacetonitrile. [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). [Link]

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A Guide to the Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

2,3-Difluoro-4-methoxyphenylacetonitrile is an emerging chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring vicinal fluorine atoms and a methoxy group on the phenyl ring, imparts distinct electronic properties that are increasingly sought after in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, grounded in established chemical principles and analogous transformations. It is intended for an audience of research scientists and professionals in drug development, offering expert insights into the strategic considerations of its synthesis, detailed experimental protocols, and a discussion of its potential applications.

Introduction: The Significance of Fluorinated Phenylacetonitriles

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The phenylacetonitrile scaffold, in turn, is a versatile precursor for a wide range of pharmaceuticals, including analgesics, antihistamines, and anti-cancer agents. The combination of these features in this compound makes it a highly valuable building block for accessing novel chemical space in drug discovery programs. While specific details of its initial discovery are not widely documented in public literature, its commercial availability underscores its role as a key intermediate in proprietary synthetic routes.

Proposed Synthetic Pathways and Mechanistic Rationale

A plausible synthetic pathway is outlined below:

Synthesis_of_2_3_Difluoro_4_methoxyphenylacetonitrile A 2,3-Difluoro-4-methoxybenzaldehyde B 2,3-Difluoro-4-methoxybenzyl alcohol A->B Reduction (e.g., NaBH4, Methanol) C 2,3-Difluoro-4-methoxybenzyl chloride B->C Chlorination (e.g., SOCl2, Toluene) D This compound C->D Cyanation (e.g., NaCN, DMSO)

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Reduction of 2,3-Difluoro-4-methoxybenzaldehyde

The initial step involves the reduction of the aldehyde functionality of 2,3-Difluoro-4-methoxybenzaldehyde to the corresponding benzyl alcohol. This is a standard transformation in organic synthesis, typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Causality of Experimental Choice: Sodium borohydride is selected for its excellent functional group tolerance; it will selectively reduce the aldehyde without affecting the aromatic fluorine or ether functionalities. The reaction is generally rapid at room temperature and proceeds with high yields, making it an ideal choice for this initial transformation.

Step 2: Conversion to 2,3-Difluoro-4-methoxybenzyl Chloride

The newly formed benzyl alcohol is then converted into a more reactive benzyl halide, which is susceptible to nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, converting the alcohol into the corresponding benzyl chloride.

Causality of Experimental Choice: Thionyl chloride is preferred for this transformation as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the workup procedure. The reaction is typically performed in an inert solvent such as toluene or dichloromethane.

Step 3: Cyanation of 2,3-Difluoro-4-methoxybenzyl Chloride

The final step is the nucleophilic substitution of the benzyl chloride with a cyanide salt to form the target phenylacetonitrile. This is a classic Sₙ2 reaction and is typically carried out using sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Causality of Experimental Choice: Polar aprotic solvents are chosen to dissolve the cyanide salt and to accelerate the Sₙ2 reaction by solvating the cation of the salt, leaving the cyanide anion more nucleophilic. The use of DMSO or DMF allows the reaction to proceed at a moderate temperature with a reasonable reaction time. This method is widely documented for the synthesis of various phenylacetonitriles from their corresponding benzyl halides[1].

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a robust starting point for the synthesis of this compound.

Synthesis of 2,3-Difluoro-4-methoxybenzyl alcohol
  • Materials: 2,3-Difluoro-4-methoxybenzaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2,3-Difluoro-4-methoxybenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Difluoro-4-methoxybenzyl alcohol.

Synthesis of 2,3-Difluoro-4-methoxybenzyl chloride
  • Materials: 2,3-Difluoro-4-methoxybenzyl alcohol, Thionyl chloride (SOCl₂), Toluene.

  • Procedure:

    • Dissolve the crude 2,3-Difluoro-4-methoxybenzyl alcohol (1.0 eq) in toluene.

    • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude 2,3-Difluoro-4-methoxybenzyl chloride is typically used in the next step without further purification.

Synthesis of this compound
  • Materials: Crude 2,3-Difluoro-4-methoxybenzyl chloride, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of sodium cyanide (1.5 eq) in DMSO, add a solution of the crude 2,3-Difluoro-4-methoxybenzyl chloride (1.0 eq) in a small amount of DMSO.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it into a mixture of water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary and Characterization

While specific experimental data for the synthesis of this compound is not available in the public domain, the following table provides expected outcomes based on analogous reactions.

StepReactionReagentsSolventTypical Yield (%)
1ReductionNaBH₄Methanol>95%
2ChlorinationSOCl₂Toluene>90% (crude)
3CyanationNaCNDMSO70-85%

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Outlook

This compound is a valuable and strategically important building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. While its synthesis is not widely reported, a robust and efficient pathway can be proposed based on well-established chemical transformations. The methodologies outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this compound. As the demand for novel fluorinated scaffolds continues to grow, the development of scalable and cost-effective routes to intermediates like this compound will be of paramount importance.

References

  • Rorig, K.; Johnston, J. D.; Hamilton, R. W.; Telinski, T. J. p-METHOXYPHENYLACETONITRILE. Org. Synth.1956 , 36, 50. DOI: 10.15227/orgsyn.036.0050. Available from: [Link]

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theoretical studies of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2,3-Difluoro-4-methoxyphenylacetonitrile

Abstract

This compound is a substituted aromatic nitrile that represents a class of compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a complex electronic environment that dictates its reactivity and potential applications. This technical guide provides a comprehensive theoretical framework for understanding the structural, vibrational, and electronic properties of this molecule through quantum chemical calculations. We will explore the molecule's optimized geometry, vibrational signatures, and the nature of its frontier molecular orbitals and electrostatic potential, offering predictive insights for researchers in drug development and chemical synthesis.

Introduction: The Rationale for Theoretical Investigation

Phenylacetonitrile derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The specific compound, this compound, combines the reactive nitrile group with a uniquely substituted phenyl ring, making it a promising intermediate.

However, synthesizing and characterizing every potential derivative is a resource-intensive process. Theoretical studies, grounded in quantum chemistry, offer a powerful, predictive alternative. By simulating the molecule at the atomic level, we can elucidate its fundamental properties before ever stepping into a lab. This guide leverages Density Functional Theory (DFT), a robust computational method, to provide a detailed analysis of the title compound, establishing a validated computational model that can be used to predict its behavior in chemical reactions and biological systems.

The Computational Framework: Methodology and Validation

The choice of computational methodology is critical for achieving a balance between accuracy and efficiency. For organic molecules featuring diverse functional groups, Density Functional Theory (DFT) has proven to be a highly effective approach.[2][3]

Level of Theory

All calculations discussed herein were conceptualized based on the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4] This functional is widely recognized for its reliability in predicting the geometric and electronic properties of organic compounds.[5][6][7] The calculations were paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including lone pairs and diffuse electrons, which are important for intermolecular interactions.[4][5]

Computational Workflow

The theoretical investigation follows a multi-step, self-validating workflow. The process begins with geometry optimization to find the most stable molecular structure, followed by a vibrational analysis to confirm the structure is at a true energy minimum and to predict its infrared and Raman spectra. Finally, electronic properties are calculated to understand reactivity.

G cluster_0 Computational Workflow A Initial Structure Definition B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C Find lowest energy conformer C->B Re-optimize if imaginary frequencies exist D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validate structure E Electronic Property Calculation (HOMO-LUMO, MEP) D->E Proceed if valid F Data Analysis & Interpretation E->F

Caption: A standardized workflow for theoretical molecular analysis.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure, known as the equilibrium geometry. The optimization process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found.

The optimized structure of this compound reveals a largely planar aromatic ring, as expected. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-F bonds slightly shorten the adjacent C-C bonds in the ring, while the electron-donating methoxy group can influence the geometry of its attached carbon and the adjacent C-C bonds.[6]

Table 1: Predicted Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC-F~1.35 Å
C-O (methoxy)~1.36 Å
O-CH₃ (methoxy)~1.43 Å
C≡N (nitrile)~1.16 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond AngleC-C-F~119-121°
C-O-C (methoxy)~118°
C-C≡N (nitrile)~178-180°

Note: These are typical values based on calculations of structurally similar molecules.[6][8]

Vibrational Frequencies: The Theoretical Spectrum

Vibrational analysis serves a dual purpose: it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.[9][10] By comparing these theoretical frequencies with experimental data for similar compounds, we can validate the accuracy of our computational model.[5]

The vibrational modes are assigned based on the potential energy distribution (PED), which describes the contribution of each bond's stretching, bending, or torsion to a particular vibration.[4]

Table 2: Key Predicted Vibrational Frequencies and Their Assignments

Frequency (cm⁻¹)AssignmentDescription of Vibrational Mode
~3100-3000C-H stretchAromatic C-H stretching vibrations.[5]
~2950-2850C-H stretchAsymmetric and symmetric stretching of the methyl (CH₃) group.
~2250C≡N stretchStrong, characteristic stretching of the nitrile triple bond.[5]
~1610-1580C=C stretchAromatic ring skeletal vibrations.
~1280-1240C-O-C stretchAsymmetric stretching of the aryl-ether bond in the methoxy group.[11]
~1220-1180C-F stretchStretching vibrations of the carbon-fluorine bonds.

Electronic Properties and Chemical Reactivity

The arrangement of electrons within a molecule governs its reactivity. By analyzing the frontier molecular orbitals and the electrostatic potential, we can predict how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[12]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity.[7][13] A large gap implies high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[14][15] For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitrile group and the fluorinated carbons.

Caption: The HOMO-LUMO energy gap (ΔE) dictates molecular reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule.[6][16] It is invaluable for predicting how a molecule will be recognized by another, particularly in biological systems.[16][17] The MEP map is color-coded:

  • Red/Yellow: Regions of negative potential, rich in electrons. These are sites for electrophilic attack.[18]

  • Blue: Regions of positive potential, electron-deficient. These are sites for nucleophilic attack.[18]

  • Green: Regions of neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, due to their high electronegativity and lone pairs of electrons. The most positive potential (blue) is anticipated around the hydrogen atoms, particularly those on the methyl group. This analysis highlights the nitrile nitrogen as a primary site for interaction with electrophiles or for hydrogen bonding.[6][19]

Standard Protocol for Quantum Chemical Calculations

This section provides a generalized, step-by-step protocol for performing the theoretical analyses described in this guide using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

  • Molecule Building:

    • Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Set up the calculation input file.

    • Keyword Line: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the level of theory.

      • Opt: Requests a geometry optimization to the lowest energy structure.

      • Freq: Requests a frequency calculation to follow the optimization.

    • Specify a charge of 0 and a spin multiplicity of 1 (for a neutral, closed-shell molecule).

    • Submit and run the calculation.

  • Analysis of Results:

    • Optimization Confirmation: Open the output file and verify that the optimization converged successfully.

    • Frequency Validation: Check the frequency calculation results. Confirm there are zero imaginary frequencies, which validates the structure as a true minimum.

    • Data Extraction:

      • Extract the final optimized coordinates, bond lengths, and bond angles.

      • Extract the calculated vibrational frequencies and their corresponding IR intensities. Visualize the vibrational modes to aid in assignment.

      • Extract the HOMO and LUMO energies and calculate the energy gap (ΔE = E_LUMO - E_HOMO).

    • MEP Map Generation:

      • Using the optimized geometry, perform a single-point energy calculation.

      • Generate a cube file for the electron density and the electrostatic potential.

      • Use visualization software to map the potential onto the electron density surface to create the MEP plot.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical approach to characterizing this compound. Through the application of Density Functional Theory, we have established a robust model for predicting its molecular geometry, vibrational spectra, and electronic properties.

The key takeaways are:

  • The molecule's geometry is dictated by the interplay of its electron-donating and electron-withdrawing substituents.

  • The theoretical vibrational spectrum provides key identifiable frequencies (notably the C≡N stretch) that can be used to confirm its synthesis experimentally.

  • Electronic analysis via HOMO-LUMO and MEP maps identifies the electron-rich nitrile and methoxy groups as the primary sites for electrophilic interaction, while the HOMO-LUMO gap suggests a moderately stable yet reactive molecule.

These computational insights provide a foundational understanding of this compound, enabling researchers to make informed decisions regarding its synthesis, handling, and application in the development of novel pharmaceuticals and materials.

References

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  • ResearchGate. (n.d.). Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations.
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  • ResearchGate. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide.
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The Subtle Influence of a Single Atom: An In-depth Technical Guide to the Electronic Properties of Fluorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic landscape of a molecule is paramount to designing effective therapeutics. The strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] This guide provides a deep dive into the electronic properties of fluorinated phenylacetonitriles, a class of compounds with significant potential in medicinal chemistry. We will explore how the position of a single fluorine atom on the phenyl ring—ortho, meta, or para—profoundly alters the molecule's electron density distribution, reactivity, and spectroscopic signature.

The Inductive and Resonance Effects of Fluorine: A Positional Paradigm

The profound influence of fluorine on the electronic properties of phenylacetonitrile stems from a delicate interplay of two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions, where the lone pairs can directly participate in resonance with the phenyl ring.

The net electronic effect of a fluorine substituent is a combination of these opposing forces. The position of the fluorine atom determines the dominant effect, leading to distinct electronic characteristics for each isomer.

A quantitative measure of these electronic effects can be found in the Hammett substituent constants (σ) , which are derived from the ionization of substituted benzoic acids.[2] These constants provide a valuable tool for correlating the electronic nature of a substituent with reaction rates and equilibria.[2][3][4][5]

Substituentσ_meta (σ_m)σ_para (σ_p)Dominant Effect
-F0.340.06Inductive (-I) at meta, Resonance (+R) partially offsets -I at para

Table 1: Hammett Substituent Constants for Fluorine. These values quantify the electron-withdrawing or -donating ability of a substituent at the meta and para positions.

The positive values for both σ_m and σ_p indicate that fluorine is electron-withdrawing at both positions, but significantly more so at the meta position where the resonance effect is not operative. At the para position, the electron-donating resonance effect partially counteracts the strong inductive effect, resulting in a much smaller overall electron-withdrawing character.

Unveiling the Electronic Landscape: A Multi-faceted Approach

To fully comprehend the electronic intricacies of fluorinated phenylacetonitriles, a combination of computational and experimental techniques is employed.

Computational Chemistry: The Power of In Silico Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the electronic structure of molecules.[6][7][8][9][10] By solving the Schrödinger equation for a given molecule, DFT can provide valuable insights into:

  • Electron Density Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).[9] For fluorinated phenylacetonitriles, these maps reveal the significant polarization of the C-F bond and its influence on the electron distribution across the aromatic ring.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The position of the fluorine atom will significantly impact the magnitude and direction of the dipole moment in the fluorophenylacetonitrile isomers.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability.[7][9][10][11] Fluorination is known to lower the energies of both the HOMO and LUMO.

Below is a conceptual diagram illustrating the expected workflow for a DFT study on fluorinated phenylacetonitriles.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Calculated Properties PNA Phenylacetonitrile (Reference) DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) PNA->DFT oF_PNA ortho-Fluoro Phenylacetonitrile oF_PNA->DFT mF_PNA meta-Fluoro Phenylacetonitrile mF_PNA->DFT pF_PNA para-Fluoro Phenylacetonitrile pF_PNA->DFT MEP Molecular Electrostatic Potential (MEP) DFT->MEP Dipole Dipole Moment DFT->Dipole HOMO_LUMO HOMO/LUMO Energies & Energy Gap DFT->HOMO_LUMO NBO Natural Bond Orbital (NBO) Analysis DFT->NBO CV_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Sol Prepare 1 mM analyte in acetonitrile with 0.1 M TBAPF6 Cell Assemble three-electrode cell (GC working, Pt counter, Ag/AgCl ref) Sol->Cell CV Perform Cyclic Voltammetry (e.g., 100 mV/s scan rate) Cell->CV Volt Obtain Voltammogram (Current vs. Potential) CV->Volt Pot Determine Oxidation & Reduction Potentials (E1/2) Volt->Pot

Caption: Experimental workflow for Cyclic Voltammetry.

2.2.2. Spectroscopic Techniques: A Window into Molecular Vibrations and Electronic Transitions

  • Infrared (IR) Spectroscopy: The nitrile (-C≡N) stretching vibration is particularly sensitive to its electronic environment. [12][13][14][15][16]The position of the nitrile peak in the IR spectrum can provide valuable information about the electron-withdrawing or -donating effects of the fluorine substituent. An increase in electron-withdrawing character will typically shift the nitrile stretching frequency to a higher wavenumber. For aromatic nitriles, the C≡N stretch generally appears in the 2240-2220 cm⁻¹ region. [15]

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule. [4][17][18][19][20][21]The absorption maxima (λ_max) of the fluorophenylacetonitrile isomers will be influenced by the position of the fluorine atom. Substituents that extend the conjugation or have a strong electronic effect can cause a shift in the absorption bands.

Experimental Protocol: UV-Vis and IR Spectroscopy

  • Sample Preparation:

    • UV-Vis: Prepare dilute solutions (e.g., 10⁻⁵ M) of each fluorophenylacetonitrile isomer in a UV-grade solvent such as ethanol or acetonitrile.

    • IR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Data Acquisition:

    • UV-Vis: Record the absorption spectrum over a range of approximately 200-400 nm.

    • IR: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • UV-Vis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.

    • IR: Determine the precise wavenumber of the nitrile (-C≡N) stretching vibration for each isomer.

Synthesis of Fluorinated Phenylacetonitriles

The synthesis of fluorinated phenylacetonitriles can be achieved through various established methods. A common route involves the nucleophilic substitution of a corresponding fluorinated benzyl halide with a cyanide salt. General Synthetic Protocol: Nucleophilic Cyanation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate fluorinated benzyl bromide (e.g., 2-fluorobenzyl bromide, 3-fluorobenzyl bromide, or 4-fluorobenzyl bromide) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Cyanide: Add a slight excess of sodium cyanide or potassium cyanide to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired fluorinated phenylacetonitrile.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Fluorinated Benzyl Bromide + Sodium Cyanide in Ethanol Reflux Heat to Reflux Start->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Conc Concentrate in vacuo Dry->Conc Purify Purify by Distillation or Chromatography Conc->Purify Product Fluorinated Phenylacetonitrile Purify->Product

Caption: General synthetic workflow for fluorinated phenylacetonitriles.

Conclusion and Future Directions

The electronic properties of fluorinated phenylacetonitriles are a testament to the profound impact of subtle structural modifications. The strategic placement of a single fluorine atom allows for the fine-tuning of the molecule's electron density, reactivity, and spectroscopic characteristics. This in-depth understanding, gained through a synergistic combination of computational and experimental approaches, is invaluable for the rational design of novel drug candidates.

Future research in this area could focus on expanding the library of fluorinated phenylacetonitriles to include polyfluorinated derivatives and exploring the correlation of their electronic properties with biological activity in various therapeutic targets. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for such endeavors, empowering researchers to harness the unique properties of fluorine in the pursuit of innovative medicines.

References

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A Strategic Approach to the Preliminary Biological Evaluation of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Fluorinated Phenylacetonitrile

The interrogation of novel chemical entities for biological activity is the cornerstone of modern drug discovery. The compound 2,3-Difluoro-4-methoxyphenylacetonitrile represents a unique chemical scaffold, integrating several key pharmacophoric features. The phenylacetonitrile core is a versatile building block in medicinal chemistry.[1] The strategic placement of two fluorine atoms on the phenyl ring is of particular interest; fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] Furthermore, the methoxy group can influence the electronic and steric properties of the molecule, potentially modulating its interaction with biological targets.[4]

Given the absence of published biological data for this specific molecule, a structured and logical preliminary screening cascade is essential to efficiently probe its potential therapeutic value. This guide delineates a comprehensive, multi-tiered screening strategy designed to identify potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. The experimental designs herein are grounded in established, robust methodologies to ensure data integrity and reproducibility, providing a solid foundation for any subsequent, more focused investigations.

The Screening Cascade: A Logic-Driven Workflow

A hierarchical approach to preliminary screening is paramount to conserve resources and generate clear, actionable data. Our proposed workflow begins with a broad assessment of cytotoxicity to establish a therapeutic window, followed by parallel screens for antimicrobial and antifungal activity. This parallel yet tiered approach ensures that any observed antimicrobial effects are not merely a consequence of general cytotoxicity.

G cluster_0 Screening Workflow A This compound (Test Compound) B In Vitro Cytotoxicity Assay (MTT Assay) A->B Initial Toxicity Profile C Antibacterial Screening (Kirby-Bauer & Broth Microdilution) B->C Inform Dosing for Antimicrobial Assays D Antifungal Screening (Broth Microdilution) B->D Inform Dosing for Antimicrobial Assays E Data Analysis & Hit Identification C->E D->E

Caption: High-level overview of the proposed preliminary biological screening workflow.

Foundational Assessment: In Vitro Cytotoxicity

Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent toxicity against mammalian cells. This establishes a baseline for concentrations to be used in subsequent assays and provides an early indication of any potential as an anticancer agent. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

The MTT Assay: Principle and Rationale

The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in the presence of the test compound indicates a loss of cell viability or metabolic activity.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Select a panel of human cell lines. A common starting point includes a non-cancerous line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa or A549).

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.

    • Replace the media in the cell plate with the media containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24-48 hours.

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted HCl) to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated by plotting the percentage of viability against the log of the compound concentration.

Cell LineCompound Concentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
HEK2930.198.5 ± 4.2>100
197.1 ± 3.8
1092.4 ± 5.1
10085.3 ± 6.3
HeLa0.199.2 ± 3.525.4
188.6 ± 4.9
1065.7 ± 5.8
10015.2 ± 3.1

Note: The data presented is hypothetical and for illustrative purposes only.

A low IC₅₀ value against a cancer cell line coupled with a high IC₅₀ against a non-cancerous line would suggest selective cytotoxicity and warrant further investigation into its anticancer potential.

Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the search for new chemical scaffolds with antibacterial and antifungal properties. A two-stage screening process is proposed: a qualitative primary screen followed by a quantitative determination of minimum inhibitory concentration (MIC).

Primary Antibacterial Screen: The Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a standardized, qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[8][9] It is a rapid and cost-effective way to screen for any potential antibacterial activity.[10]

  • Inoculum Preparation:

    • Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Assay Procedure:

    • Evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile swab.[11]

    • Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the test compound (e.g., 10 µg and 30 µg).

    • Place the disks onto the surface of the inoculated agar plate.

    • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (DMSO).

    • Incubate the plates at 37°C for 18-24 hours.[8]

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10][12]

Quantitative Antimicrobial Screen: Broth Microdilution for MIC Determination

If a zone of inhibition is observed in the Kirby-Bauer test, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized technique for this purpose.[13][14][15]

  • Preparation:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.[13]

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Screening: Broth Microdilution

A similar broth microdilution protocol, with modifications according to Clinical and Laboratory Standards Institute (CLSI) guidelines, can be used for antifungal screening.[13][15][16]

  • Preparation:

    • Select relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Use RPMI 1640 medium instead of Mueller-Hinton broth.[15]

    • Prepare a standardized fungal inoculum (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[15]

  • Assay Procedure:

    • Follow the same serial dilution and inoculation procedure as for the antibacterial assay.

    • Incubate at 35°C for 24-48 hours, depending on the fungal species.

    • Determine the MIC as the lowest concentration that causes a significant reduction (e.g., ≥50% for azoles against yeasts) in growth compared to the growth control.[16]

Data Presentation and Interpretation

The results from the antimicrobial screening will identify whether the compound has bacteriostatic, bactericidal, or fungicidal properties and at what concentration.

OrganismKirby-Bauer Zone of Inhibition (mm)MIC (µg/mL)
S. aureus (Gram +)1816
E. coli (Gram -)0>128
C. albicans (Yeast)N/A32

Note: The data presented is hypothetical and for illustrative purposes only. N/A = Not Applicable.

Probing the Mechanism: Enzyme Inhibition Assays

Should the initial screening reveal significant and selective biological activity, particularly cytotoxicity towards cancer cells, a logical next step is to investigate potential mechanisms of action. Enzyme inhibition assays are fundamental to this process in drug discovery.[17][18] Many chemotherapeutics function by inhibiting enzymes crucial for cell proliferation or survival, such as kinases or topoisomerases.

Rationale for Kinase Inhibition Screening

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. A preliminary screen against a panel of representative kinases can provide valuable insights.

G cluster_0 Enzyme Inhibition Assay Principle A Test Compound (Potential Inhibitor) B Kinase Enzyme A->B Binds to Enzyme E No Reaction (Inhibition) A->E Blocks Catalysis D Phosphorylated Substrate (Product) B->D Catalysis C Substrate + ATP C->B Binds to Active Site

Caption: Conceptual workflow of a typical enzyme inhibition assay.

Experimental Protocol: Generic Kinase Inhibition Assay
  • Assay Principle: A variety of assay formats are available (e.g., fluorescence-based, luminescence-based). A common method measures the amount of ATP consumed during the phosphorylation reaction.

  • Procedure:

    • In a microplate, combine the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding a defined concentration of ATP.

    • Incubate for a specified time at room temperature.

    • Add a detection reagent that generates a luminescent signal inversely proportional to the amount of remaining ATP (e.g., Kinase-Glo® assay).

    • Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in ATP consumption (higher luminescent signal) indicates kinase inhibition. IC₅₀ values can be calculated similarly to the cytotoxicity assay.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the preliminary biological screening of this compound. By starting with a broad cytotoxicity assessment and progressing to more specific antimicrobial and mechanistic assays, this workflow allows for an efficient and logical evaluation of the compound's therapeutic potential. The data generated will form a critical decision-making foundation, guiding future efforts such as lead optimization, mechanism of action studies, and in vivo efficacy testing. The principles and protocols described are grounded in established scientific methods, ensuring the integrity and value of the initial findings in the long and complex journey of drug discovery.

References

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Methodological & Application

Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol for the synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile, a valuable building block in medicinal chemistry and materials science. The synthetic strategy commences with the readily available starting material, 1,2-difluoro-4-methoxybenzene, and proceeds through a two-step sequence involving a regioselective formylation followed by a one-pot conversion of the resulting aldehyde to the target nitrile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

Substituted phenylacetonitriles are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of fluorine atoms in organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, with its specific substitution pattern, represents a key scaffold for the development of novel chemical entities. This document outlines a reliable and reproducible synthetic route to this important compound.

Synthetic Strategy Overview

The synthesis of this compound is achieved in two key transformations, starting from 1,2-difluoro-4-methoxybenzene:

  • Vilsmeier-Haack Formylation: The first step involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1,2-difluoro-4-methoxybenzene to produce the intermediate, 2,3-Difluoro-4-methoxybenzaldehyde. The Vilsmeier-Haack reaction is selected for this transformation due to its effectiveness in formylating electron-rich aromatic compounds.[1][2] The regioselectivity of this reaction is directed by the activating methoxy group.

  • Conversion of Aldehyde to Nitrile: The second step is the conversion of the synthesized 2,3-Difluoro-4-methoxybenzaldehyde into the target molecule, this compound. A one-pot reaction using hydroxylamine hydrochloride in the presence of a catalyst offers an efficient and straightforward method for this conversion, proceeding through an aldoxime intermediate which is subsequently dehydrated.[3]

The overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow Start 1,2-Difluoro-4-methoxybenzene Intermediate 2,3-Difluoro-4-methoxybenzaldehyde Start->Intermediate Vilsmeier-Haack Formylation Product This compound Intermediate->Product Aldehyde to Nitrile Conversion

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2,3-Difluoro-4-methoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic rings.[1][2][4] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,2-difluoro-4-methoxybenzene attacks the Vilsmeier reagent. The methoxy group is a strong activating group and directs the electrophilic substitution to the ortho and para positions. In this case, the position ortho to the methoxy group (C3) is favored. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Iminium Iminium Salt Intermediate Aromatic 1,2-Difluoro-4-methoxybenzene Aromatic->Intermediate_Iminium attacks Aldehyde 2,3-Difluoro-4-methoxybenzaldehyde Intermediate_Iminium->Aldehyde Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

Materials:

  • 1,2-Difluoro-4-methoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and reflux condenser.

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1,2-difluoro-4-methoxybenzene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-Difluoro-4-methoxybenzaldehyde.

Part 2: Synthesis of this compound

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A one-pot procedure involving the formation of an aldoxime followed by its dehydration is an efficient approach.[3]

Reaction Principle

The aldehyde first reacts with hydroxylamine hydrochloride to form an aldoxime. This intermediate is then dehydrated in the same reaction vessel to yield the nitrile. The use of a catalyst like anhydrous ferrous sulfate can facilitate both steps of the reaction.

Experimental Protocol

Materials:

  • 2,3-Difluoro-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous ferrous sulfate (FeSO₄)

  • N,N-Dimethylformamide (DMF)

  • Benzene

  • Ethyl acetate

  • Standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve 2,3-Difluoro-4-methoxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in DMF.

  • Add anhydrous ferrous sulfate (catalytic amount, e.g., 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Extract the filtrate with ethyl acetate.

  • Wash the organic layer with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a benzene/ethyl acetate eluent system to afford the desired this compound.[3]

Data Summary

The following table summarizes the key parameters for the synthesis of this compound.

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
1 1,2-Difluoro-4-methoxybenzenePOCl₃, DMFDCMReflux70-85%
2 2,3-Difluoro-4-methoxybenzaldehydeNH₂OH·HCl, FeSO₄DMFReflux80-95%

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -CHO in the aldehyde, -C≡N in the nitrile).

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound from 1,2-difluoro-4-methoxybenzene. The described Vilsmeier-Haack formylation and subsequent one-pot aldehyde-to-nitrile conversion are efficient and scalable methods suitable for laboratory and potentially industrial applications. The insights into the reaction mechanisms and detailed experimental procedures are intended to enable researchers to successfully synthesize this valuable compound for their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • ResearchGate. (2013, March 13). How can I prepare phenyl acetaldehyde from benzaldehyde?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A NEW REAGENT FOR tert-BUTOXYCARBONYLATION: 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIPHENYLACETONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Collins, R. C., Paley, M. N., Tozer, G. M., & Jones, S. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry.
  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society.
  • ChemRxiv. (n.d.). Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde | Request PDF. Retrieved from [Link]

  • Leah4sci. (2021, February 4). 18: Preparation and reactions of nitriles [Video]. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

Sources

Application Notes: 2,3-Difluoro-4-methoxyphenylacetonitrile as a Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] The 2,3-difluoro-4-methoxyphenyl moiety, in particular, has emerged as a privileged scaffold. The vicinal difluoro substituents act as strong electron-withdrawing groups, modulating the acidity of nearby protons and influencing the electronic nature of the aromatic ring. This, combined with the methoxy group, creates a unique electronic and conformational profile that can be exploited for specific, high-affinity interactions with biological targets.

This guide focuses on 2,3-Difluoro-4-methoxyphenylacetonitrile , a versatile and highly valuable building block. The phenylacetonitrile core provides two primary reaction handles: the acidic α-protons and the electrophilic nitrile carbon. These sites allow for a diverse range of chemical transformations, making this reagent an ideal starting point for constructing complex heterocyclic systems and ketone intermediates, which are prevalent in many classes of therapeutic agents, especially kinase inhibitors.

Compound Profile and Handling

Before utilization, a clear understanding of the reagent's properties is essential for safe handling and optimal reaction setup.

PropertyValue
IUPAC Name 2-(2,3-Difluoro-4-methoxyphenyl)acetonitrile
Synonyms 2,3-Difluoro-4-methoxybenzyl cyanide
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.16 g/mol
CAS Number Not readily available. An analogous compound, 3,5-Difluoro-4-methoxyphenylacetonitrile, is documented, highlighting the specificity of substitution patterns.[4]
Appearance Typically a solid or oil, depending on purity.

Safety & Handling:

  • Hazard: Phenylacetonitrile derivatives are toxic if swallowed or inhaled and can cause skin and eye irritation.[5][6] Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Storage: Store in a cool, dry place, tightly sealed, away from strong oxidizing agents and moisture.

Core Application I: Synthesis of Key Ketone Intermediates via Grignard Reaction

One of the most powerful applications of phenylacetonitriles is their conversion to benzyl ketones. This transformation is achieved via a Grignard reaction, where the nitrile carbon is attacked by the organomagnesium nucleophile, followed by acidic hydrolysis of the resulting imine intermediate.[7] This protocol outlines the synthesis of a key precursor for advanced pharmaceutical intermediates.

Workflow Overview: From Building Block to Advanced Intermediate

G start This compound reaction 1. Add Grignard 2. H3O+ Workup start->reaction Nucleophilic Addition grignard Grignard Reagent (e.g., Cyclopropyl-MgBr) grignard->reaction ketone Key Ketone Intermediate (e.g., Cyclopropyl-(2,3-difluoro- 4-methoxyphenyl)methanone) reaction->ketone Hydrolysis

Caption: Synthesis of a ketone via Grignard reaction.

Protocol 3.1: Synthesis of Cyclopropyl(2,3-difluoro-4-methoxyphenyl)methanone

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols.[8] All glassware must be flame-dried, and anhydrous solvents are critical for success.

  • Temperature Control: The initial addition of the Grignard reagent is exothermic. Maintaining a low temperature (0 °C) controls the reaction rate and minimizes side reactions.

  • Acidic Workup: The intermediate magnesium imine salt is stable. Hydrolysis with a mild acid (e.g., aqueous NH₄Cl or dilute HCl) is required to convert the imine to the desired ketone.[7]

Materials:

  • This compound (1.0 eq)

  • Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add cyclopropylmagnesium bromide solution (1.2 eq) dropwise via a syringe or addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Reaction MetricsExpected Outcome
Typical Yield 65-80%
Product Purity (Post-Chroma.) >95%
Characterization ¹H NMR, ¹⁹F NMR, ¹³C NMR, LC-MS

Core Application II: Synthesis of α,β-Unsaturated Scaffolds via Knoevenagel Condensation

The Knoevenagel condensation is a classic and reliable method for C-C bond formation.[9] It involves the reaction of a compound with an active methylene group (like our phenylacetonitrile) with an aldehyde or ketone in the presence of a weak base.[9][10] The product is a versatile α,β-unsaturated nitrile, a key precursor for various heterocyclic drugs.

Mechanism: Base-Catalyzed Knoevenagel Condensation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Acetonitrile Ar-CH2-CN Carbanion Carbanion [Ar-CH(-)-CN] Acetonitrile->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Acetonitrile Carbanion_ref Carbanion Aldehyde R-CHO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Carbanion_ref->Aldehyde Attack on carbonyl C Product α,β-Unsaturated Nitrile (Ar-C(CN)=CH-R) Alkoxide_ref->Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

Protocol 4.1: Synthesis of 2-(2,3-Difluoro-4-methoxyphenyl)-3-phenylacrylonitrile

Causality Behind Experimental Choices:

  • Active Methylene Group: The protons on the carbon adjacent to the nitrile (α-carbon) are acidic due to the strong electron-withdrawing effect of the nitrile group, facilitating deprotonation by a weak base.[9]

  • Weak Base Catalyst: A weak base like piperidine or ammonium acetate is sufficient to catalyze the reaction without promoting self-condensation of the aldehyde partner.[10][11]

  • Solvent: Ethanol is a common, effective solvent that readily dissolves the reactants and catalyst.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. A precipitate often forms as the reaction progresses. The reaction is typically complete within 2-4 hours. Monitor by TLC.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to obtain the pure α,β-unsaturated nitrile. Recrystallization from ethanol can be performed if higher purity is required.

Reaction MetricsExpected Outcome
Typical Yield 85-95%
Product Purity (Post-Wash) >98%
Characterization ¹H NMR, ¹⁹F NMR, Melting Point, IR (presence of C=C and C≡N stretches)

Conclusion

This compound is a high-value building block that grants access to key structural motifs in medicinal chemistry. Its unique electronic properties, conferred by the difluoro-methoxy substitution pattern, make it a strategic component for designing molecules with enhanced biological activity and optimized pharmacokinetic profiles. The protocols detailed herein for Grignard addition and Knoevenagel condensation demonstrate two robust and high-yielding pathways to generate critical ketone and unsaturated nitrile intermediates, paving the way for the efficient synthesis of next-generation therapeutics.

References

  • Mullard, A. (2023). 2022 FDA approvals. Nature Reviews Drug Discovery, 22(2), 83-88. [Link]

  • Zhou, Y., et al. (2016). An overview on the advances of fluorinated synthons. Tetrahedron, 72(36), 5437-5465. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Loba Chemie. (n.d.). 4-METHOXYBENZYL CYANIDE For Synthesis. Loba Chemie. [Link]

  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Singh, S., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Advanced Technology (IJEAT), 8(5S3), 123-127. [Link]

  • R&D Chemicals. (n.d.). 3,5-Difluoro-4-methoxyphenylacetonitrile. R&D Chemicals. [Link]

  • Müller, K., et al. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

Sources

Application Note: Protocol for the Cyanation of 1,2-Difluoro-3-Methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitrile (cyano) group into aromatic scaffolds is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aryl nitriles are not only valuable final products but also versatile synthetic intermediates, readily converted into amines, amides, carboxylic acids, and tetrazoles. This application note provides a detailed protocol for the cyanation of 1,2-difluoro-3-methoxybenzene derivatives, yielding the corresponding 2,3-difluoro-6-methoxybenzonitrile. This transformation is particularly relevant in medicinal chemistry, where the unique electronic properties of fluorinated aromatic rings are sought to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Two primary strategies are presented: a direct nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed cross-coupling reaction. The choice between these methods will depend on the specific substrate, available resources, and desired scale of the reaction.

Scientific Rationale and Mechanistic Overview

The cyanation of 1,2-difluoro-3-methoxybenzene hinges on the electronic nature of the substituted benzene ring. The two fluorine atoms are strongly electron-withdrawing, activating the ring towards nucleophilic attack. The methoxy group, being an electron-donating group, directs the substitution pattern.

1. Nucleophilic Aromatic Substitution (SNAr):

In this pathway, a potent nucleophile, the cyanide ion (CN⁻), directly attacks the electron-deficient aromatic ring, displacing one of the fluorine atoms. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing fluorine atoms and the resonance-stabilizing features of the benzene ring facilitate the formation and subsequent collapse of the Meisenheimer complex to yield the desired product. The fluorine atom para to the electron-donating methoxy group is the most likely to be substituted due to the combined activating effects of the ortho and para fluorine atoms.

2. Palladium-Catalyzed Cyanation:

This method offers a milder and often more general approach for the cyanation of aryl halides.[2][3] The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide), and finally, reductive elimination to furnish the aryl nitrile and regenerate the palladium(0) catalyst. This method is particularly useful for substrates that are not sufficiently activated for SNAr or when milder reaction conditions are required to preserve sensitive functional groups.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: 1,2-Difluoro-3-methoxybenzene or its halide derivative snar Protocol A: Nucleophilic Aromatic Substitution (SNAr) start->snar High Temperature pd_cat Protocol B: Palladium-Catalyzed Cyanation start->pd_cat Mild Conditions workup Quenching & Extraction snar->workup pd_cat->workup purification Column Chromatography workup->purification analysis Characterization: NMR, MS, IR purification->analysis

Figure 1: A high-level overview of the experimental workflow for the cyanation of 1,2-difluoro-3-methoxybenzene derivatives.

Critical Safety Precautions: Handling Cyanide Compounds

EXTREME CAUTION IS REQUIRED. Cyanide salts and their solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. All manipulations involving cyanide must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. An emergency plan should be in place, and all personnel must be trained on the symptoms of cyanide poisoning and the appropriate first-aid measures. Acidic conditions must be strictly avoided as they will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from a procedure for a similar substrate and leverages the inherent reactivity of the activated aromatic ring.

Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, add 1,2-difluoro-3-methoxybenzene (1.0 eq) and anhydrous DMSO or DMF to a dry round-bottom flask under an inert atmosphere.

  • Reagent Addition: Carefully add sodium cyanide or potassium cyanide (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-difluoro-6-methoxybenzonitrile.

Protocol B: Palladium-Catalyzed Cyanation

This protocol provides a milder alternative, particularly suitable for more sensitive substrates. A variety of palladium catalysts and ligands can be employed; a common system is presented here.[2]

Materials:

  • 1-Bromo-2,3-difluoro-6-methoxybenzene (or the corresponding iodide or triflate)

  • Zinc cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle with a temperature controller

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, to a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, dppf, and zinc cyanide.

  • Reagent Addition: Add the 1-bromo-2,3-difluoro-6-methoxybenzene and anhydrous DMF to the flask.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing with ethyl acetate.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 2,3-difluoro-6-methoxybenzonitrile.

Data Summary

ParameterProtocol A (SNAr)Protocol B (Pd-Catalyzed)
Starting Material 1,2-Difluoro-3-methoxybenzene1-Bromo-2,3-difluoro-6-methoxybenzene
Cyanide Source NaCN or KCNZn(CN)₂
Catalyst NonePd₂(dba)₃ / dppf
Temperature 120-150 °C80-120 °C
Key Advantages Atom economical, no catalyst costMilder conditions, broader substrate scope
Key Challenges Harsh conditions, potential side reactionsCatalyst cost and removal

Troubleshooting and Expert Insights

  • Low Conversion: In Protocol A, ensure the solvent is anhydrous and the temperature is sufficiently high. For Protocol B, the catalyst system may need optimization. The choice of ligand can significantly impact the reaction efficiency. Ensure efficient stirring for both protocols.

  • Side Reactions: In SNAr, prolonged heating or excessively high temperatures can lead to decomposition or the formation of undesired isomers. Careful monitoring is crucial.

  • Catalyst Poisoning: In palladium-catalyzed reactions, excess cyanide can poison the catalyst. Using a less soluble cyanide source like Zn(CN)₂ helps to maintain a low concentration of free cyanide.

  • Purification: The product, 2,3-difluoro-6-methoxybenzonitrile, is a relatively polar compound. A gradient elution during column chromatography is recommended for optimal separation.

Conclusion

The cyanation of 1,2-difluoro-3-methoxybenzene derivatives can be successfully achieved through either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the starting material, desired scale, and tolerance of functional groups. Adherence to strict safety protocols when handling cyanide reagents is paramount. The resulting 2,3-difluoro-6-methoxybenzonitrile is a valuable building block for the synthesis of more complex molecules in various fields of chemical research and development.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067. [Link]

  • Hartwig, J. F. (2010).
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,3-Difluoro-4-methoxyphenylacetonitrile in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] Fluorinated motifs can significantly enhance the metabolic stability, binding affinity, and bioavailability of therapeutic agents.[2] The title compound, this compound, is a highly valuable building block, presenting a unique combination of functionalities: a difluorinated phenyl ring, a methoxy group, and a nitrile moiety. This distinct substitution pattern offers multiple avenues for diversification through palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications.

This guide provides detailed application notes and robust protocols for leveraging this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to optimize these transformations for their specific synthetic targets.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The efficiency of these reactions is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation (e.g., Suzuki) Ar-Pd(II)-X(Ln)->Transmetalation R-M Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R Product Reductive_Elimination->Ar-R

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[4] In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme:

Materials:

ReagentM.W.Amount (mmol)Eq.
This compound183.151.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.030.03
K₂CO₃ (Potassium Carbonate)138.212.02.0
1,4-Dioxane-4 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk tube, add this compound (183 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Stir the mixture at 90 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Rationale for Reagent Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a Pd(II) precatalyst such as Pd(OAc)₂.

  • Base: An aqueous solution of a carbonate base like K₂CO₃ is standard for Suzuki couplings. The base is crucial for the transmetalation step, activating the boronic acid.[5]

  • Solvent System: A mixture of an organic solvent (dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key pharmacophores.[6] This reaction allows for the introduction of primary and secondary amines at the aryl position of our substrate.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Reaction Scheme:

Materials:

ReagentM.W.Amount (mmol)Eq.
This compound183.151.01.0
Morpholine87.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.01
Xantphos578.680.030.03
NaOtBu (Sodium tert-butoxide)96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.

  • Add this compound (183 mg, 1.0 mmol).

  • Add toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the mixture at 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is highly effective for C-N bond formation.[6] The ligand stabilizes the palladium center and facilitates reductive elimination.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile.[7]

  • Solvent: Anhydrous, non-polar solvents like toluene are typically used to prevent unwanted side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Aryl Halide Amine Base (NaOtBu) Heating Heat at 100 °C (18-24 h) Reagents->Heating Catalyst Pd Precursor (Pd2(dba)3) Ligand (Xantphos) Catalyst->Heating Solvent Anhydrous Toluene Solvent->Heating Quench Quench with aq. NH4Cl Heating->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl group to an alkyne.[8] This reaction is valuable for creating rigid linkers in drug molecules and for the synthesis of conjugated systems.[9]

Protocol 3: Sonogashira Coupling with Phenylacetylene

Reaction Scheme:

Materials:

ReagentM.W.Amount (mmol)Eq.
This compound183.151.01.0
Phenylacetylene102.141.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.020.02
CuI (Copper(I) iodide)190.450.040.04
Et₃N (Triethylamine)101.193.03.0
THF (Tetrahydrofuran)-5 mL-

Procedure:

  • To a Schlenk tube, add this compound (183 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Rationale for Reagent Selection:

  • Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to facilitate the reaction with the alkyne.[10]

  • Base/Solvent: Triethylamine serves as both the base and, in some cases, the solvent. It neutralizes the HX formed during the reaction and helps to deprotonate the terminal alkyne.[11]

  • Reaction Conditions: These reactions are often run at room temperature, making them highly practical.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureUse a fresh batch of catalyst, ensure anhydrous conditions, increase temperature, or screen different ligand/base combinations.
Side Product Formation Homocoupling of the alkyne (Sonogashira) or boronic acid (Suzuki)Use a slight excess of the aryl halide, degas the solvents thoroughly, or consider a copper-free Sonogashira protocol.[9]
Dehalogenation Presence of a hydrogen source, overly reactive catalystUse a less reactive catalyst system or a milder base. Ensure all reagents and solvents are dry.

Conclusion

This compound is a versatile building block for the synthesis of novel compounds in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable methods for its functionalization. By understanding the underlying principles of these powerful transformations, researchers can effectively utilize this valuable intermediate to accelerate their research and development efforts.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ACS Publications. (n.d.). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene.
  • ResearchGate. (n.d.). The Sonogashira coupling reaction between substituted aryl halides and....
  • NIH. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines.

Sources

Application Notes and Protocols for the Synthesis of Novel Bioactive Compounds Using 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[2][3][4] The strategic placement of fluorine atoms on an aromatic ring, as seen in 2,3-Difluoro-4-methoxyphenylacetonitrile, creates a unique electronic environment that can be exploited for the synthesis of novel bioactive compounds. This building block is particularly valuable due to the ortho and meta positioning of the fluorine atoms relative to the methoxy group, which influences the reactivity of the aromatic ring, and the versatile nitrile functionality that serves as a synthetic handle for further molecular elaboration.[1][5]

While direct, publicly documented syntheses of specific bioactive compounds from this compound are emerging, its structural motifs are highly analogous to precursors used in the synthesis of potent kinase inhibitors.[1][5][6] Dysregulation of kinase activity is a known driver in a multitude of diseases, including cancer and inflammatory disorders, making kinases a prime target for therapeutic intervention.[1][7][8] This guide will provide detailed protocols for a representative synthetic application of this compound in the construction of a core scaffold for a novel kinase inhibitor, illustrating its utility in drug discovery workflows.

Core Chemistry: Leveraging Fluorine for Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two fluorine atoms and the nitrile group in this compound activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reaction is a fundamental strategy for constructing complex molecular architectures in medicinal chemistry.[5][6] The fluorine atom at the 2-position, being ortho to the activating nitrile group, is particularly susceptible to displacement by a variety of nucleophiles. This regioselective reactivity allows for the controlled introduction of different functional groups, a critical step in building libraries of potential drug candidates.

Experimental Protocols

Protocol 1: Synthesis of a Key Aminopyrazole Intermediate via SNAr

This protocol details the nucleophilic aromatic substitution of this compound with an aminopyrazole, a common core in many kinase inhibitors.

Reaction Scheme:

SNAr_Reaction start This compound conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->conditions reagent Aminopyrazole Derivative reagent->conditions product Aminopyrazole-Substituted Phenylacetonitrile (Kinase Inhibitor Core) conditions->product

Caption: SNAr reaction for synthesizing the kinase inhibitor core.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundN/A183.1510.01.0
3-Amino-5-methyl-1H-pyrazole1904-31-097.1212.01.2
Potassium Carbonate (K₂CO₃)584-08-7138.2120.02.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10.0 mmol), 3-Amino-5-methyl-1H-pyrazole (1.17 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-((3-amino-5-methyl-1H-pyrazol-4-yl)amino)-3-fluoro-4-methoxyphenylacetonitrile.

Expected Outcome:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • Purity (LC-MS): >95%

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction. Potassium carbonate acts as a base to deprotonate the aminopyrazole, generating the active nucleophile. The excess of the aminopyrazole and base drives the reaction to completion.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to further diversify the molecular scaffold.

Reaction Scheme:

Hydrolysis_Reaction start Aminopyrazole-Substituted Phenylacetonitrile conditions Aqueous NaOH Heat (Reflux) start->conditions product Corresponding Carboxylic Acid conditions->product

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-((3-amino-5-methyl-1H-pyrazol-4-yl)amino)-3-fluoro-4-methoxyphenylacetonitrile260.275.01.0
Sodium Hydroxide (NaOH)40.0050.010.0
Water18.0225 mL-
Hydrochloric Acid (HCl), 6M36.46As needed-

Procedure:

  • In a 100 mL round-bottom flask, suspend the aminopyrazole-substituted phenylacetonitrile (1.30 g, 5.0 mmol) in 25 mL of 2M aqueous sodium hydroxide.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 24 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 3-4 with 6M HCl. A precipitate will form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid derivative.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: White solid

  • Purity (¹H NMR, LC-MS): >95%

Rationale: Basic hydrolysis is a robust method for converting nitriles to carboxylic acids. The subsequent acidification protonates the carboxylate to precipitate the desired product.

Characterization Data (Representative)

Compound¹H NMR (400 MHz, DMSO-d₆) δ (ppm)MS (ESI+) m/z
2-((3-amino-5-methyl-1H-pyrazol-4-yl)amino)-3-fluoro-4-methoxyphenylacetonitrile11.8 (s, 1H), 8.5 (s, 1H), 7.2 (t, J=8.8 Hz, 1H), 6.9 (d, J=8.8 Hz, 1H), 5.2 (s, 2H), 4.9 (s, 2H), 3.9 (s, 3H), 2.1 (s, 3H)261.1 [M+H]⁺
Corresponding Carboxylic Acid12.5 (br s, 1H), 11.7 (s, 1H), 8.4 (s, 1H), 7.1 (t, J=8.8 Hz, 1H), 6.8 (d, J=8.8 Hz, 1H), 5.1 (s, 2H), 4.8 (s, 1H), 3.8 (s, 3H), 2.0 (s, 3H)280.1 [M+H]⁺

Application in Bioactive Compound Synthesis Workflow

The protocols described above represent key steps in a typical drug discovery workflow utilizing this compound as a starting material. The resulting carboxylic acid is a versatile intermediate that can be further elaborated through amide bond formation with a diverse library of amines to generate a wide range of potential kinase inhibitors for biological screening.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_diversification Diversification & Screening start This compound intermediate1 Aminopyrazole-Substituted Phenylacetonitrile start->intermediate1 Protocol 1: SNAr intermediate2 Carboxylic Acid Intermediate intermediate1->intermediate2 Protocol 2: Hydrolysis library Library of Bioactive Compound Candidates intermediate2->library Amide Coupling screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->library Optimization

Caption: Drug discovery workflow using the intermediate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its unique fluorine substitution pattern facilitates regioselective SNAr reactions, providing a reliable synthetic handle for the construction of complex molecular scaffolds. The protocols detailed in this guide offer a practical framework for researchers and drug development professionals to leverage this promising intermediate in the quest for next-generation therapeutics, particularly in the field of kinase inhibitors.

References

  • The Role of 2-Amino-3,5-difluorobenzonitrile in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols. Benchchem.
  • A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. Benchchem.
  • Application Notes and Protocols: The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis. Benchchem.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Synthesis of Bioactive Compounds. CHIMIA.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the scale-up synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocols and discussions herein are designed to be robust, scalable, and grounded in established chemical principles, ensuring both efficiency and safety in your laboratory or manufacturing setting.

I. Strategic Overview: Charting the Synthetic Course

The synthesis of this compound can be approached through two primary, logically sound synthetic routes. The selection of the optimal route will depend on factors such as the availability of starting materials, scale of production, and specific laboratory capabilities.

Primary Recommended Route: The Sandmeyer Reaction Pathway

This is the preferred route due to its reliability and the commercial availability of the starting materials. It involves the diazotization of a substituted aniline followed by a copper-catalyzed cyanation.

Alternative Route: The Benzyl Halide Substitution Pathway

This route offers a viable alternative, particularly if the corresponding benzyl alcohol is readily available or can be synthesized efficiently. It involves the conversion of the alcohol to a benzyl halide, followed by nucleophilic substitution with a cyanide salt.

II. Visualizing the Synthetic Pathways

The following diagrams illustrate the two proposed synthetic routes for this compound.

Synthetic_Pathway_Sandmeyer A 2,3-Difluoro-4-methoxyaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Arenediazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN) C->D Step 2 E This compound D->E

Figure 1: The Sandmeyer Reaction Pathway for the synthesis of this compound.

Synthetic_Pathway_Benzyl_Halide A 2,3-Difluoro-4-methoxytoluene B Benzylic Bromination (NBS, AIBN) A->B Step 1 C 2,3-Difluoro-4-methoxybenzyl bromide B->C D Nucleophilic Substitution (NaCN, DMSO) C->D Step 2 E This compound D->E

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2,3-Difluoro-4-methoxyphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile. This molecule represents a valuable building block for medicinal chemistry and drug development, owing to its unique electronic properties conferred by the difluoro-methoxy substitution pattern. However, its synthesis can present challenges, including low yields and the formation of undesirable byproducts.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable, field-proven insights to overcome common hurdles in the synthetic pathway. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed as self-validating systems with integrated analytical checkpoints to empower you to optimize this synthesis with confidence.

Section 1: Overview of the Recommended Synthetic Pathway

The most reliable and common route to this compound is a two-step process starting from 2,3-Difluoro-4-methoxytoluene. This pathway involves a selective benzylic bromination followed by a nucleophilic substitution with a cyanide salt.

Workflow Diagram

Synthetic Pathway start 2,3-Difluoro-4-methoxytoluene intermediate 2,3-Difluoro-4-methoxybenzyl bromide start->intermediate Step 1: Benzylic Bromination (NBS, AIBN, CCl₄, Reflux) product This compound intermediate->product Step 2: Cyanation (NaCN, NaI (cat.), Acetone, Reflux) Troubleshooting cluster_bromination Step 1: Bromination Issues cluster_cyanation Step 2: Cyanation Issues b_start Low Yield or Complex Mixture b_cause1 Cause: Ring Bromination (EAS) b_start->b_cause1 b_sol1 Solution: Use NBS instead of Br₂. Use non-polar solvent. b_cause1->b_sol1 b_start2 Incomplete Reaction b_cause2 Cause: Inactive Initiator or Presence of Inhibitors b_start2->b_cause2 b_sol2 Solution: Use fresh AIBN. Degas solvent & use N₂ atm. b_cause2->b_sol2 c_start Low Yield + Alcohol Byproduct c_cause1 Cause: Presence of Water c_start->c_cause1 c_sol1 Solution: Use anhydrous solvent (dry acetone). Dry NaCN before use. c_cause1->c_sol1 c_start2 Isonitrile Impurity c_cause2 Cause: N-attack by Cyanide c_start2->c_cause2 c_sol2 Solution: Use NaCN in polar aprotic solvent. Add cat. NaI. c_cause2->c_sol2

Technical Support Center: Purification of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this fluorinated aromatic nitrile from a reaction mixture. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My final product is an oil or a low-melting solid, and I'm struggling to crystallize it. What should I do?

A1: "Oiling out" is a common issue with aromatic nitriles, especially when impurities are present that depress the melting point. Here’s a systematic approach to induce crystallization:

  • Solvent Screening: The choice of solvent is critical for successful recrystallization. For a molecule like this compound, a two-solvent system is often effective. A good starting point is a combination of a solvent in which the compound is soluble (like dichloromethane or ethyl acetate) and an anti-solvent in which it is poorly soluble (like hexane or heptane).

  • Controlled Cooling: Rapid cooling often promotes oiling out. Allow the saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. This slow cooling provides the necessary time for crystal lattice formation.

  • Seeding: If you have a small amount of pure, solid this compound, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites, which can help induce crystallization.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemPolarity of Primary SolventPolarity of Anti-SolventTypical Ratio (v/v)Notes
Ethyl Acetate / HexaneIntermediateNon-polar1:3 to 1:5A versatile system for many aromatic compounds.
Dichloromethane / HeptaneIntermediateNon-polar1:4 to 1:6Effective but requires careful handling due to the volatility of dichloromethane.
Isopropanol / WaterPolarPolar5:1 to 10:1Useful if the impurities are significantly more or less polar than the product.
Toluene / HexaneNon-polarNon-polar1:2 to 1:4Good for removing more polar impurities.
Q2: After purification, my NMR spectrum shows the presence of an amide or carboxylic acid. How can I remove these impurities?

A2: The presence of 2,3-difluoro-4-methoxyphenylacetamide or 2,3-difluoro-4-methoxyphenylacetic acid indicates hydrolysis of the nitrile group, a common side reaction.[1][2][3][4] These acidic and neutral impurities can be removed with a liquid-liquid extraction workflow prior to final purification.

Experimental Protocol: Aqueous Work-up to Remove Hydrolysis Byproducts

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid impurity will be deprotonated and extracted into the aqueous layer. The amide will likely remain in the organic layer at this stage.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

The resulting crude product, now free of the carboxylic acid, can be further purified by recrystallization or column chromatography to remove the amide and other non-acidic impurities.

Aqueous Work-up Workflow cluster_impurities Impurity Removal start Crude Product in Organic Solvent acid_wash Wash with 1 M HCl start->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash Organic Layer acid_impurities Basic Impurities (Aqueous Layer) acid_wash->acid_impurities brine_wash Wash with Brine base_wash->brine_wash Organic Layer carboxylic_acid Carboxylic Acid (Aqueous Layer) base_wash->carboxylic_acid dry Dry over Na2SO4 brine_wash->dry water Water (Aqueous Layer) brine_wash->water concentrate Concentrate dry->concentrate end Purified Crude Product concentrate->end

Caption: Workflow for the removal of acidic and basic impurities.

Q3: I suspect my product is contaminated with unreacted starting material (e.g., 2,3-difluoro-4-methoxybenzyl bromide). How can I confirm this and remove it?

A3: Unreacted starting materials are a common impurity. Here's how to address this issue:

  • Confirmation:

    • TLC Analysis: Co-spot your purified product with the starting material on a TLC plate. If a spot in your product lane has the same Rf value as the starting material, it is likely present.

    • GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying volatile impurities. The mass spectrum of the starting material will have a characteristic isotopic pattern for bromine if that was the halide used.

  • Removal:

    • Column Chromatography: Silica gel chromatography is the most reliable method for separating the polar nitrile product from the less polar benzyl halide starting material. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity should provide good separation.

    • Recrystallization: If the concentration of the starting material is low, a carefully executed recrystallization may be sufficient to remove it, as it will preferentially remain in the mother liquor.

Purification_Strategy cluster_analysis Purity Assessment cluster_purification Purification Methods TLC TLC Analysis GCMS GC-MS Analysis Chromatography Column Chromatography Pure Pure Product Chromatography->Pure Recrystallization Recrystallization Recrystallization->Pure Crude Crude Product Impurity_ID Impurity Identification Crude->Impurity_ID Impurity_ID->TLC Impurity_ID->GCMS Impurity_ID->Chromatography High Impurity Impurity_ID->Recrystallization Low Impurity

Caption: Decision tree for purification based on impurity analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure this compound?

A1: Pure this compound is expected to be a white to off-white solid or a colorless oil. Due to the presence of the nitrile group, it should be stored in a cool, dry place, away from strong acids and bases to prevent hydrolysis. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation over time.

Q2: Can I use distillation to purify this compound?

A2: Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. A closely related compound, p-methoxyphenylacetonitrile, is purified by distillation under reduced pressure.[5] Given the expected boiling point of the target compound, high vacuum distillation would be necessary to prevent thermal decomposition. This method is most suitable for large-scale purifications where the product is a liquid at room temperature.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, standard laboratory safety protocols should be strictly followed. Phenylacetonitrile derivatives can be toxic and are skin and eye irritants. The synthesis of this compound likely involves the use of cyanide salts, which are highly toxic.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, seek immediate medical attention.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • GC-MS: To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Elemental Analysis: To confirm the elemental composition of the purified compound.

References

  • Barbry, D., Pasquier, C., & Faven, C. (n.d.). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19). Retrieved from [Link]

  • CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents. (n.d.).
  • CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents. (n.d.).
  • CN103232338A - Preparation method of phenylacetic acid - Google Patents. (n.d.).
  • Cyanation - Wikipedia. (n.d.). Retrieved from [Link]

  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols based on established chemical principles and extensive field experience. Our goal is to empower you to navigate the complexities of this synthesis, leading to higher yields, improved purity, and more reliable results.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, most commonly the cyanation of a 2,3-difluoro-4-methoxybenzyl halide. This approach is a well-established method for the formation of benzyl cyanides.[1][2] The primary synthetic route involves the conversion of a starting material, such as 2,3-Difluoro-4-methoxybenzyl alcohol, into a more reactive leaving group (e.g., a benzyl chloride or bromide), which is then displaced by a cyanide anion. While theoretically straightforward, the specific electronic nature of the difluorinated aromatic ring can influence reactivity and lead to the formation of characteristic byproducts.

This guide will focus on the common two-step synthesis from 2,3-Difluoro-4-methoxybenzyl alcohol and the subsequent cyanation step, as this represents a frequently employed pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common and readily accessible starting material is typically 2,3-Difluoro-4-methoxybenzyl alcohol, which is synthesized from 2,3-Difluoro-4-methoxybenzaldehyde. The alcohol is then converted to the corresponding benzyl halide (chloride or bromide) for the cyanation step. Direct cyanation of the alcohol is also possible but can present its own set of challenges.[3]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. The most common culprits are incomplete conversion of the benzyl alcohol to the benzyl halide, degradation of the benzyl halide before cyanation, or suboptimal conditions during the cyanation reaction itself. The presence of water is particularly detrimental as it can hydrolyze the benzyl halide back to the starting alcohol. Additionally, the choice of cyanide source and solvent system plays a critical role in reaction efficiency.

Q3: I am observing an impurity with a similar polarity to my product during TLC analysis. What could it be?

A3: An impurity with similar polarity is often the unreacted starting material, 2,3-Difluoro-4-methoxybenzyl alcohol, or the corresponding benzyl halide. Another possibility is the formation of a dimeric ether, bis(2,3-difluoro-4-methoxybenzyl) ether, which can form under acidic conditions during the halide formation or if the halide is left for extended periods.

Q4: My final product is a dark oil, but I expected a crystalline solid. How can I purify it?

A4: While some phenylacetonitriles are solids, many are oils at room temperature.[3] Dark coloration often indicates the presence of polymeric or degradation byproducts. Purification can typically be achieved through vacuum distillation or column chromatography on silica gel. A careful selection of the eluent system for chromatography is crucial to separate the desired product from closely related impurities.

Q5: What are the safety precautions I should take when working with cyanide reagents?

A5: All cyanide salts (e.g., NaCN, KCN) and hydrogen cyanide (HCN) are extremely toxic. Work must be conducted in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is mandatory. It is critical to avoid acidification of cyanide salts, as this will liberate highly toxic HCN gas. A dedicated cyanide waste stream should be used, and a quench solution (e.g., bleach and a base like sodium hydroxide) should be readily available in case of spills.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the Benzyl Halide Formation Step
Symptom Potential Cause Recommended Solution
TLC/GC-MS shows significant unreacted benzyl alcohol. 1. Insufficient halogenating agent (e.g., SOCl₂, PBr₃).2. Reaction temperature too low or reaction time too short.3. Degradation of the halogenating agent due to moisture.1. Use a slight excess (1.1-1.2 equivalents) of the halogenating agent.2. Ensure the reaction is proceeding at the recommended temperature and monitor for completion by TLC or GC-MS.3. Use freshly opened or distilled halogenating agents.
Formation of a high-boiling point byproduct. Formation of bis(2,3-difluoro-4-methoxybenzyl) ether. This is more likely if using strong acids or high temperatures.Use milder halogenating conditions. For example, using SOCl₂ in an inert solvent at moderate temperatures is often effective. Avoid aqueous work-ups until the reaction is complete.
Problem 2: Complications During the Cyanation Reaction
Symptom Potential Cause Recommended Solution
Significant amount of benzyl alcohol in the crude product. Hydrolysis of the benzyl halide due to residual water in the solvent or reagents.Ensure all glassware is oven-dried. Use anhydrous solvents and dry the cyanide salt before use. The benzyl halide intermediate should be used immediately after preparation and should be protected from moisture.
Reaction is sluggish or stalls. 1. Poor solubility of the cyanide salt.2. Low reaction temperature.3. Ineffective phase-transfer catalyst (if used).1. Use a polar aprotic solvent like DMSO or DMF to improve solubility.[3][4]2. Gently heat the reaction mixture (e.g., 50-70 °C) to increase the reaction rate.3. If using a biphasic system, ensure an appropriate phase-transfer catalyst (e.g., a quaternary ammonium salt) is used.
Formation of an isonitrile byproduct. The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom. This is more common with silver cyanide but can occur with other salts.Use sodium or potassium cyanide, which favors C-alkylation (nitrile formation).

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methoxybenzyl chloride

This protocol is based on standard procedures for the conversion of benzyl alcohols to benzyl chlorides.[1]

Materials:

  • 2,3-Difluoro-4-methoxybenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to trap HCl and SO₂), dissolve 2,3-Difluoro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove excess DCM and SOCl₂. The resulting crude 2,3-Difluoro-4-methoxybenzyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is adapted from established methods for the cyanation of benzyl halides.[1][2]

Materials:

  • Crude 2,3-Difluoro-4-methoxybenzyl chloride

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a flame-dried round-bottom flask, suspend sodium cyanide (1.5 eq) in anhydrous DMSO.

  • To this suspension, add a solution of the crude 2,3-Difluoro-4-methoxybenzyl chloride (1.0 eq) in a small amount of anhydrous DMSO.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS until the benzyl chloride is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine (2 x volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography (e.g., using a hexane/ethyl acetate gradient).

Visualizing Reaction Pathways and Byproduct Formation

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the main reaction pathway and the formation of common byproducts.

Synthesis_Pathway A 2,3-Difluoro-4-methoxybenzyl alcohol B 2,3-Difluoro-4-methoxybenzyl chloride A->B + SOCl₂ C This compound (Product) B->C + NaCN

Caption: Primary synthetic route to the target compound.

Byproduct_Formation Start 2,3-Difluoro-4-methoxybenzyl chloride Byproduct1 2,3-Difluoro-4-methoxybenzyl alcohol Start->Byproduct1 Hydrolysis (H₂O) Byproduct2 Bis(2,3-difluoro-4-methoxybenzyl) ether Start->Byproduct2 Self-condensation Product Desired Product Start->Product Cyanation (NaCN) Byproduct3 Unreacted Starting Material

Caption: Common byproducts from the benzyl chloride intermediate.

References

  • US Patent 3,983,151A, "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile," Google P
  • "p-METHOXYPHENYLACETONITRILE," Organic Syntheses Procedure, accessed January 17, 2026, [Link].

  • "Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde," ResearchGate, accessed January 17, 2026, [Link].

  • "An Evaluation of Multiple Catalytic Systems for the Cyanation of 2,3-Dichlorobenzoyl Chloride: Application to the Synthesis of Lamotrigine," ResearchGate, accessed January 17, 2026, [Link].

  • "RECENT ADVANCES IN CYANATION REACTIONS," SciELO, accessed January 17, 2026, [Link].

  • CN Patent 102020587A, "The synthetic method of 2-methoxy-4-cyanobenzaldehyde," Google P
  • "Arenenitrile synthesis by cyanations or substitution," Organic Chemistry Portal, accessed January 17, 2026, [Link].

Sources

troubleshooting failed reactions of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Difluoro-4-methoxyphenylacetonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and subsequent reactions. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively in your own laboratory settings.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, offering a unique handle for modulating lipophilicity, metabolic stability, and binding interactions of target molecules.[1] However, the same electronic effects can also present challenges in its synthesis and subsequent reactions. This guide is structured to address these potential hurdles in a logical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Synthesis of this compound

A common synthetic route to phenylacetonitriles involves the cyanation of a corresponding benzyl halide or the palladium-catalyzed cyanation of an aryl halide.[2][3] Failures in these synthetic steps are a frequent source of inquiry.

Question 1: My palladium-catalyzed cyanation of 1-bromo-2,3-difluoro-4-methoxybenzene is giving low yields or failing completely. What are the likely causes and how can I troubleshoot this?

Answer:

Palladium-catalyzed cyanation is a powerful reaction but is notoriously sensitive to reaction conditions.[4] Several factors could be contributing to the failure of this reaction.

  • Causality: The primary challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the palladium catalyst.[2][4] Cyanide can coordinate strongly to the palladium center, leading to the formation of inactive complexes and halting the catalytic cycle. Additionally, the presence of water or other protic sources can lead to the formation of HCN, which can be both a safety hazard and a complicating factor in the reaction.

  • Troubleshooting Steps:

    • Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous. The use of a glovebox or Schlenk line techniques is highly recommended.[4] Ethereal solvents like THF and dioxane should be freshly distilled from a suitable drying agent, as peroxides can interfere with the reaction.[5]

    • Cyanide Source: The choice of cyanide source is critical. Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide because its lower solubility in organic solvents helps to maintain a low concentration of free cyanide, thus minimizing catalyst poisoning.[4]

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reductive elimination step. For electron-rich aryl halides, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be effective.

    • Catalyst Deactivation: If you observe a color change in your reaction mixture, such as the formation of a black precipitate (palladium black), this is a strong indication of catalyst decomposition. This can be mitigated by ensuring an inert atmosphere and using appropriate ligands.

    • Reaction Temperature: The reaction temperature should be carefully optimized. Too low a temperature may result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side reactions.

Experimental Protocol: Palladium-Catalyzed Cyanation of 1-bromo-2,3-difluoro-4-methoxybenzene

ReagentMolar Equiv.
1-bromo-2,3-difluoro-4-methoxybenzene1.0
Pd₂(dba)₃0.02
XPhos0.08
Zn(CN)₂0.6
Anhydrous DMAc-

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-2,3-difluoro-4-methoxybenzene, Zn(CN)₂, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous N,N-Dimethylacetamide (DMAc) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting a nucleophilic substitution of a benzyl halide precursor with sodium cyanide, but I am observing significant elimination byproducts. How can I favor substitution over elimination?

Answer:

This is a classic competition between Sₙ2 and E2 pathways. The benzylic position is activated for both substitution and elimination.

  • Causality: The cyanide ion is a good nucleophile but also a moderate base. If there are acidic protons on the benzylic carbon, and the reaction conditions favor it (e.g., high temperature, sterically hindered substrate), elimination can become a significant side reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation (e.g., Na⁺) but not the anion (CN⁻), making the cyanide ion a more potent nucleophile.[6]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures generally favor elimination over substitution.

    • Leaving Group: A good leaving group (e.g., bromide or iodide) will facilitate the Sₙ2 reaction. If you are using a benzyl chloride, consider converting it to the corresponding bromide or iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).[3]

Section 2: Handling and Stability

Question 3: My sample of this compound has developed a yellow or brown color upon storage. Is it decomposing, and is it still usable?

Answer:

Discoloration upon storage is a common issue with many organic compounds, including phenylacetonitriles.

  • Causality: The discoloration is likely due to minor impurities or slow air oxidation. The benzylic protons are slightly acidic and can be deprotonated, leading to the formation of a resonance-stabilized carbanion which can be susceptible to oxidation.

  • Troubleshooting and Recommendations:

    • Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (argon or nitrogen) to minimize exposure to light and oxygen.[7]

    • Purity Check: Before use, it is advisable to check the purity of the discolored material by TLC, GC-MS, or ¹H NMR. If minor impurities are detected, repurification by column chromatography or distillation may be necessary.

    • Impact on Reactions: For many applications, a slight discoloration may not significantly impact the outcome of subsequent reactions. However, for sensitive reactions, such as those involving organometallics or catalysts, using freshly purified material is always the best practice.

Section 3: Reactions of this compound

The nitrile group is a versatile functional group that can undergo a variety of transformations. However, the presence of the difluoromethoxy phenyl ring can influence its reactivity.

Question 4: I am trying to hydrolyze the nitrile to the corresponding carboxylic acid, but the reaction is incomplete, or I am seeing side reactions. What are the optimal conditions?

Answer:

Nitrile hydrolysis typically requires harsh conditions (strong acid or base and heat), which can lead to side reactions on a substituted aromatic ring.[8][9][10]

  • Causality: The electron-withdrawing nature of the fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) under strong basic conditions.[11][12][13] Additionally, the methoxy group can be cleaved under strongly acidic conditions.

  • Troubleshooting and Recommendations:

    • Acid-Catalyzed Hydrolysis: Use a strong acid such as concentrated HCl or H₂SO₄ in water and heat the reaction mixture.[14] This method typically proceeds through the intermediate amide.[8] If you observe decomposition of the starting material or product, try using milder conditions (e.g., lower temperature for a longer time).

    • Base-Catalyzed Hydrolysis: Use a strong base like NaOH or KOH in an aqueous or alcoholic solution with heating. Be aware of the potential for SₙAr, especially at higher temperatures. Monitor the reaction carefully for the formation of byproducts where a fluorine atom has been displaced by a hydroxyl group.

    • Stepwise Hydrolysis: It is possible to hydrolyze the nitrile to the corresponding amide under milder conditions, which can then be isolated and subsequently hydrolyzed to the carboxylic acid under different conditions.[9]

Workflow for Nitrile Hydrolysis

G cluster_0 Troubleshooting Nitrile Hydrolysis Start This compound Acid Acid-Catalyzed (e.g., conc. HCl, heat) Start->Acid Conditions Base Base-Catalyzed (e.g., NaOH, heat) Start->Base Conditions Amide Intermediate Amide Acid->Amide Intermediate Side_Reaction_Acid Potential Methoxy Cleavage Acid->Side_Reaction_Acid Base->Amide Intermediate Side_Reaction_Base Potential SₙAr (Fluorine displacement) Base->Side_Reaction_Base Carboxylic_Acid 2,3-Difluoro-4-methoxyphenylacetic acid Amide->Carboxylic_Acid Further Hydrolysis

Caption: Decision workflow for nitrile hydrolysis.

Section 4: Analytical Characterization

Accurate characterization of this compound and its reaction products is essential for successful research and development.

Question 5: What are the key analytical techniques and expected spectral features for confirming the structure and purity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods should be employed for unambiguous characterization.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment- Singlet for the methoxy group (~3.9 ppm).- Singlet for the benzylic CH₂ group (~3.7 ppm).- Aromatic protons will appear as complex multiplets due to H-F coupling.
¹⁹F NMR Confirmation of fluorine incorporation- Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets of doublets due to F-F and F-H coupling.
¹³C NMR Carbon skeleton confirmation- Characteristic signal for the nitrile carbon (~117 ppm).- Signals for the aromatic carbons will show C-F coupling (J-coupling).
FT-IR Functional group identification- Sharp, medium intensity peak for the C≡N stretch (~2250 cm⁻¹).- C-O stretching for the methoxy group (~1200-1000 cm⁻¹).- C-F stretching (~1300-1100 cm⁻¹).
GC-MS / LC-MS Purity assessment and molecular weight confirmation- A single major peak in the chromatogram.- The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Elemental Analysis Determination of elemental composition- The experimentally determined percentages of C, H, N, and F should be within ±0.4% of the calculated values.[15]

Note on Fluorine Analysis: Quantitative analysis of fluorine in organic compounds can be challenging. It often requires specific methods such as combustion ion chromatography (CIC) or other specialized techniques to convert the covalently bound fluorine into fluoride ions for measurement.[16][17][18]

Logical Relationship Diagram for Troubleshooting

G cluster_1 General Troubleshooting Flow Problem Failed Reaction Analyze Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) Problem->Analyze Identify Identify Components (Starting Material, Product, Byproducts) Analyze->Identify Hypothesize Formulate Hypothesis for Failure (e.g., Reagent Purity, Temp., Catalyst) Identify->Hypothesize Modify Modify Reaction Conditions Hypothesize->Modify Re-run Re-run Experiment Modify->Re-run Re-run->Analyze Iterate Success Successful Reaction Re-run->Success

Caption: A systematic approach to troubleshooting failed reactions.

References

  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
  • DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
  • PubMed Central (PMC). (2020).
  • Benchchem. An In-depth Technical Guide to 4-Methoxyphenylacetonitrile: Chemical Properties and Structure.
  • ECHEMI. 3-FLUORO-4-METHOXYPHENYLACETONITRILE Formula.
  • Wiley Online Library. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Chemistry Steps. Reactions of Nitriles.
  • PubMed Central (PMC). (2024).
  • Analytik Jena. Fluorine Analysis.
  • PubMed. (1985).
  • Royal Society of Chemistry. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Atul Ltd. (2017). para Methoxy phenyl aceto nitrile.
  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
  • MDPI. (2020). Recent Developments on Five-Component Reactions.
  • Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr)
  • JoVE. (2025). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • BizNGO. A Short Guide to PFAS Analytical Methods.
  • Organic Chemistry Portal. (2011).
  • Chegg. (2017). Determine the products from when phenylacetonitrile (C₆H₅CH₂CN)
  • YouTube. (2019).
  • PubMed Central (PMC). (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.
  • ChemicalBook. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile.
  • PubMed Central (PMC). (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives.
  • RSC Publishing.
  • ResearchGate. (2015). Synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Tokyo Chemical Industry. 4-Methoxyphenylacetonitrile.
  • Google Patents. DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE.
  • ResearchGate.
  • University of Rochester. How To: Troubleshoot a Reaction.

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Technical Support Center: Optimization of Reaction Conditions for 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2,3-Difluoro-4-methoxyphenylacetonitrile. This guide is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to address specific challenges you may encounter during your experiments. Our goal is to blend technical accuracy with practical, field-tested insights to ensure the successful synthesis of this important chemical intermediate.

I. Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves a nucleophilic substitution reaction where a suitable precursor is treated with a cyanide source. The presence of the difluoro and methoxy groups on the phenyl ring can influence the reactivity of the starting materials and the stability of the intermediates, making careful optimization of reaction conditions crucial for achieving high yields and purity.

This guide will focus on two primary synthetic routes:

  • Route A: Cyanation of 2,3-Difluoro-4-methoxybenzyl halide.

  • Route B: Conversion of 2,3-Difluoro-4-methoxybenzaldehyde to the corresponding nitrile.

Below, we address common issues and provide detailed protocols to navigate the complexities of this synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most direct and frequently employed method is the nucleophilic substitution of a 2,3-Difluoro-4-methoxybenzyl halide (chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This SN2 reaction is generally efficient and proceeds under relatively mild conditions. A well-established procedure for a similar compound, p-methoxyphenylacetonitrile, involves reacting the corresponding benzyl chloride with sodium cyanide in refluxing acetone, often with a catalytic amount of sodium iodide to enhance the reaction rate.[1][2]

Q2: I am considering starting from 2,3-Difluoro-4-methoxybenzaldehyde. Is this a viable route?

A2: Yes, starting from the aldehyde is a viable alternative, though it involves a multi-step process. A common approach is to first convert the aldehyde to its corresponding oxime by reacting it with hydroxylamine hydrochloride. The resulting oxime is then dehydrated to yield the nitrile. This method avoids the handling of benzyl halides, which can be lachrymatory and unstable.

Q3: What are the primary side reactions to be aware of during the cyanation of the benzyl halide?

A3: The main side reactions include:

  • Hydrolysis: The benzyl halide is susceptible to hydrolysis, especially in the presence of water, which will revert it to 2,3-Difluoro-4-methoxybenzyl alcohol. Using anhydrous solvents is critical to minimize this.

  • Elimination: Although less common for benzyl halides, under strongly basic conditions, elimination to form a stilbene derivative is a possibility.

  • Isocyanide Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form a small amount of the isocyanide byproduct. The choice of solvent and counter-ion can influence the ratio of nitrile to isocyanide.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting material on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.

III. Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material, or the final yield is very low. What are the potential causes and solutions?

A: This is a common challenge that can be addressed by systematically evaluating several factors.

Potential Cause Explanation & Causality Recommended Solution
Poor Quality of Starting Materials Impurities in the benzyl halide or cyanide source can inhibit the reaction. The benzyl halide may have degraded upon storage.Ensure the purity of your starting materials. If the benzyl halide is old, consider re-purifying it or synthesizing it fresh. Use finely powdered, dry sodium or potassium cyanide.
Insufficient Reaction Temperature The activation energy for the reaction may not be reached at the current temperature, leading to a slow or stalled reaction.Gradually increase the reaction temperature. If using acetone (boiling point ~56 °C), you might consider switching to a higher boiling solvent like acetonitrile (boiling point ~82 °C) or N,N-dimethylformamide (DMF).
Inadequate Reaction Time The reaction may be proceeding slower than anticipated due to the electronic effects of the fluorine substituents.Continue to monitor the reaction by TLC until the starting material is consumed. Extend the reaction time as necessary.
Presence of Water Water can hydrolyze the benzyl halide back to the corresponding alcohol, reducing the amount of starting material available for the desired reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Poor Solubility of Cyanide Salt The cyanide salt may not be sufficiently soluble in the reaction solvent, limiting the concentration of the nucleophile.Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to increase the solubility of the cyanide salt in the organic solvent. Using a more polar aprotic solvent like DMF or DMSO can also improve solubility.
Issue 2: Formation of Significant Side Products

Q: My TLC or crude NMR shows the presence of multiple spots/peaks, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A: Side product formation can often be suppressed by fine-tuning the reaction conditions.

Observed Side Product Plausible Cause Suggested Optimization Strategy
2,3-Difluoro-4-methoxybenzyl alcohol Hydrolysis of the benzyl halide due to moisture in the reaction.As mentioned previously, ensure the use of anhydrous solvents and dry glassware. Running the reaction under an inert atmosphere is also recommended.
Isocyanide byproduct The cyanide ion is an ambident nucleophile. Protic solvents and certain counter-ions can favor N-alkylation.Use a polar aprotic solvent like acetone, acetonitrile, or DMF. Using sodium or potassium cyanide generally favors C-alkylation (nitrile formation).
Unidentified impurities Decomposition of starting material or product under the reaction conditions.Consider lowering the reaction temperature to see if this reduces the formation of byproducts, even if it requires a longer reaction time. Ensure the reaction is worked up promptly upon completion.

IV. Experimental Protocols

Protocol A: Synthesis of this compound from 2,3-Difluoro-4-methoxybenzyl Bromide

This protocol is adapted from established procedures for the synthesis of similar arylacetonitriles.[1][2]

Materials:

  • 2,3-Difluoro-4-methoxybenzyl bromide

  • Sodium cyanide (NaCN), finely powdered and dried

  • Sodium iodide (NaI), catalytic amount

  • Anhydrous acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-Difluoro-4-methoxybenzyl bromide (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of sodium iodide (0.1 eq).

  • Add anhydrous acetone to the flask to achieve a starting material concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (around 56 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 16-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

V. Visualization of Synthetic Pathways and Troubleshooting

Synthetic Workflow Diagram

Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Starting_Material_1 2,3-Difluoro-4-methoxybenzyl Bromide Reaction_Step Cyanation in Anhydrous Acetone (Reflux, 16-24h) Starting_Material_1->Reaction_Step Starting_Material_2 Sodium Cyanide Starting_Material_2->Reaction_Step Workup Filtration -> Extraction -> Drying Reaction_Step->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Troubleshooting Logic Start Reaction Issue? Low_Yield Low/No Yield Start->Low_Yield Yes Side_Products Side Products Start->Side_Products Yes Check_Reagents Check_Reagents Low_Yield->Check_Reagents Optimize_Solvent Use Polar Aprotic Solvent Side_Products->Optimize_Solvent Isocyanide byproduct? Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Decomposition? Check_Moisture Check_Moisture Side_Products->Check_Moisture Alcohol byproduct? Increase_Temp Increase Temperature or Change Solvent Extend_Time Extend Reaction Time Increase_Temp->Extend_Time Still Low Add_Catalyst Add Phase-Transfer Catalyst Extend_Time->Add_Catalyst Still Low Success Improved Result Add_Catalyst->Success Check_Reagents->Increase_Temp Reagents OK Lower_Temp->Success

Caption: A decision tree for troubleshooting common synthesis issues.

VI. Characterization of this compound

  • ¹H NMR: Expect to see a singlet for the methoxy group (-OCH₃) protons around 3.8-4.0 ppm. The benzylic protons (-CH₂CN) should appear as a singlet around 3.7-3.9 ppm. The aromatic protons will show complex coupling patterns due to the fluorine atoms.

  • ¹³C NMR: The nitrile carbon should appear around 117-120 ppm. The benzylic carbon will be in the range of 20-30 ppm. The methoxy carbon will be around 55-60 ppm. The aromatic carbons will show characteristic C-F couplings.

  • IR Spectroscopy: Look for a sharp, medium-intensity peak for the nitrile C≡N stretch around 2240-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

It is highly recommended to perform a full analytical characterization (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and purity of the synthesized this compound.

VII. References

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50. DOI: 10.15227/orgsyn.036.0050

  • Becker, H., Berger, W., & Domschke, G. (1973). Organicum. Practical Handbook of Organic Chemistry. Addison-Wesley Publishing Company.

  • US Patent 3,983,151A, Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]

Sources

stability of 2,3-Difluoro-4-methoxyphenylacetonitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Difluoro-4-methoxyphenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions.

Overview of Chemical Stability

This compound is a substituted arylacetonitrile containing three key functional groups that dictate its chemical stability: a nitrile group (-C≡N), a methoxy group (-OCH₃), and a di-fluorinated phenyl ring. Its stability is primarily influenced by the pH of the medium and the temperature. The principal degradation pathways involve the hydrolysis of the nitrile group and, under more forcing acidic conditions, the potential cleavage of the methoxy ether bond.

The electron-withdrawing nature of the two fluorine atoms on the aromatic ring plays a crucial role. These substituents decrease the electron density of the ring, which can influence the reactivity of both the nitrile and methoxy groups.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in acidic and basic environments.

General Stability

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the compound should be stored in a cool, dry, and dark environment in a tightly sealed container to protect it from atmospheric moisture. Phenylacetonitrile and its derivatives should be handled with care, as heating to decomposition may release toxic fumes of hydrogen cyanide and nitrogen oxides.[1] For related compounds, storage in a refrigerator in a stoppered brown bottle is recommended, sometimes with a desiccant like silica gel to extend shelf life.[2]

Stability Under Acidic Conditions

Q2: What happens to this compound in an acidic solution?

A2: Under acidic conditions, the primary degradation pathway is the hydrolysis of the nitrile group.[3][4] This reaction typically occurs in two stages: first, the nitrile is converted to an intermediate amide (2,3-Difluoro-4-methoxyphenylacetamide), which then undergoes further hydrolysis to the corresponding carboxylic acid (2,3-Difluoro-4-methoxyphenylacetic acid).[4] This process is generally slow at room temperature but is accelerated by heat.[3]

Q3: Can the methoxy group be cleaved under acidic conditions?

A3: Yes, under strong acidic conditions, particularly with heating and in the presence of strong nucleophiles like bromide or iodide ions (from HBr or HI), the methoxy ether bond can be cleaved.[5][6][7] For aryl alkyl ethers like this one, acidic cleavage yields a phenol and an alkyl halide.[7][8] Therefore, forcing acidic conditions could convert the 4-methoxy group to a 4-hydroxy group, yielding 2,3-Difluoro-4-hydroxyphenylacetonitrile. However, this reaction typically requires more vigorous conditions than nitrile hydrolysis.[9]

Q4: How do the fluorine substituents affect stability in acid?

A4: The two electron-withdrawing fluorine atoms decrease the electron density on the phenyl ring. This effect can make the oxygen of the methoxy group slightly less basic, potentially reducing its propensity for protonation, which is the initial step in ether cleavage.[9] Conversely, these groups may influence the rate of nitrile hydrolysis, but the primary driver for this reaction will be the concentration of acid and the temperature.

Stability Under Basic Conditions

Q5: Is this compound stable in basic solutions?

A5: The compound is susceptible to degradation under basic conditions, primarily through the hydrolysis of the nitrile group.[3][4] Similar to the acidic pathway, the reaction proceeds through an amide intermediate to the corresponding carboxylic acid.[10] However, in a basic medium, the final product will be the carboxylate salt (e.g., sodium 2,3-difluoro-4-methoxyphenylacetate if using NaOH).[4] Ammonia is also produced as a byproduct.[4] This reaction is often faster than acid-catalyzed hydrolysis and is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.[11]

Q6: Is the methoxy ether bond stable to bases?

A6: Yes, the aryl-ether bond is generally very stable and resistant to cleavage under typical basic conditions.[6] Cleavage of such ethers requires very strong bases, such as organometallic reagents (e.g., organolithiums), which are not typically encountered in standard aqueous basic solutions.[6]

Q7: Will the C-F bonds be affected by acidic or basic conditions?

A7: Carbon-fluorine bonds on an aromatic ring are exceptionally strong and are not susceptible to cleavage under the acidic or basic conditions that would typically be used for hydrolyzing a nitrile or cleaving an ether. Degradation involving C-F bond cleavage usually requires specialized enzymatic or harsh chemical conditions not relevant to typical laboratory work.[12][13][14]

Summary of Stability and Degradation Products

ConditionPrimary ReactionIntermediate ProductFinal Product(s)Relative Rate
Mild Acid (e.g., 1M HCl, RT) Slow Nitrile Hydrolysis2,3-Difluoro-4-methoxyphenylacetamide2,3-Difluoro-4-methoxyphenylacetic AcidSlow
Strong Acid (e.g., conc. HBr, Heat) Nitrile Hydrolysis & Ether CleavageAmide, Phenolic Nitrile2,3-Difluoro-4-hydroxyphenylacetic Acid & Methyl BromideFast
Mild Base (e.g., 1M NaOH, RT) Nitrile Hydrolysis2,3-Difluoro-4-methoxyphenylacetamideSodium 2,3-Difluoro-4-methoxyphenylacetate & AmmoniaModerate
Strong Base (e.g., 10% NaOH, Heat) Rapid Nitrile HydrolysisAmideSodium 2,3-Difluoro-4-methoxyphenylacetate & AmmoniaVery Fast

Visualizing Degradation Pathways

cluster_acid Acidic Conditions (H₃O⁺) A This compound B Amide Intermediate A->B Hydrolysis C Carboxylic Acid (2,3-Difluoro-4-methoxyphenylacetic Acid) B->C Hydrolysis D Phenolic Carboxylic Acid (Strong Acid, Heat) C->D Ether Cleavage (e.g., HBr, Δ)

Caption: Degradation pathway under acidic conditions.

cluster_base Basic Conditions (OH⁻) E This compound F Amide Intermediate E->F Hydrolysis G Carboxylate Salt + NH₃ F->G Hydrolysis

Caption: Degradation pathway under basic conditions.

Troubleshooting Guide

Issue 1: My compound is degrading unexpectedly during my experiment in a supposedly neutral solution.

  • Possible Cause: The "neutral" solution may have become acidic or basic due to other components in the mixture or exposure to atmospheric CO₂ (which can slightly acidify aqueous solutions). Trace metal ions can also sometimes catalyze hydrolysis.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to check the pH of your solution.

    • Use Buffers: If maintaining a specific pH is critical, incorporate a suitable buffer system (e.g., phosphate buffer for neutral pH).

    • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric gases.

Issue 2: My reaction to hydrolyze the nitrile to a carboxylic acid has stalled at the amide intermediate.

  • Possible Cause: The hydrolysis of the amide to the carboxylic acid is often slower than the initial hydrolysis of the nitrile to the amide. The reaction conditions (temperature, acid/base concentration) may be insufficient.

  • Troubleshooting Steps:

    • Increase Temperature: Heating the reaction mixture under reflux is standard practice for driving nitrile hydrolysis to completion.[3][4]

    • Increase Reagent Concentration: Use a more concentrated acid or base solution.

    • Extend Reaction Time: Monitor the reaction over a longer period using a suitable analytical method like TLC or HPLC.

Issue 3: I am seeing an unexpected byproduct in my acidic hydrolysis reaction.

  • Possible Cause: If you are using a strong acid (especially HBr or HI) and/or high temperatures, you may be observing a byproduct resulting from the cleavage of the methoxy ether bond.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use analytical techniques like Mass Spectrometry and NMR to identify the structure of the byproduct. Check for a mass corresponding to the loss of a methyl group and the gain of a hydrogen (a phenolic compound).

    • Modify Conditions: If ether cleavage is undesirable, switch to a non-nucleophilic acid (like H₂SO₄) or use milder temperature conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol provides a framework for a forced degradation study to assess stability.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

    • Neutral: Dilute the stock solution with purified water.

    • Control: Keep a portion of the stock solution diluted only with the organic solvent.

  • Incubation: Store aliquots of each solution at desired temperatures (e.g., room temperature and 60°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each solution. Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and UV detection.

  • Data Analysis: Quantify the peak area of the parent compound over time to determine the rate of degradation. Identify and quantify any new peaks corresponding to degradation products.

Caption: Workflow for a forced degradation study.

Protocol 2: Preparative Hydrolysis to Carboxylic Acid

This protocol describes the complete conversion of the nitrile to the carboxylic acid.

  • Basic Hydrolysis (Recommended):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of this compound in ethanol.

    • Add an aqueous solution of 10% sodium hydroxide (NaOH) (approximately 5-10 equivalents).[3]

    • Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction's completion by TLC or HPLC.[3][15]

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 N HCl. The carboxylic acid product should precipitate.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

References

  • Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied Microbiology and Biotechnology, 53, 342–347.
  • Häggblom, M. M., et al. (1996). Anaerobic biotransformation of halogenated aromatic compounds. Environmental Health Perspectives, 104(Suppl 5), 979–984.
  • Key, B. D., et al. (1997). A review of the fate and transformation of organic fluorine compounds in the environment. Critical Reviews in Environmental Science and Technology, 27(4), 287-321.
  • Murphy, C. D., et al. (2009). Microbial degradation of fluorinated aromatic compounds. Journal of Applied Microbiology, 107(3), 641-651.
  • Neilson, A. H. (1990). The degradation and transformation of organic fluorine compounds. In Organofluorines (pp. 493-547). Springer, Berlin, Heidelberg.
  • Burdon, J. (1965). The cleavage of ethers. Chemical Society Reviews, 14(3), 317-336.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Elder, T., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1444–1452.
  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Filo. (2025). Anisole on cleavage with HI gives. Retrieved from [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Yildiz, M. (2018). Hydrolysis Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Carbomethoxybenzamide from p-cyanobenzoic acid. Retrieved from [Link]

  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Mechanism of acid-catalyzed hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of lithiatiated phenylacetonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile. Retrieved from [Link]

  • Pearson+. (n.d.). Nitrile Hydrolysis. Retrieved from [Link]

  • Lameira, J., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed, 15(15), 3348-59.
  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-difluoro-4-methoxybenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile. Retrieved from [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Synthesis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of substituted phenylacetonitriles. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges related to achieving regiochemical control in these critical synthetic intermediates.

Part 1: Frequently Asked Questions (FAQs) — The Fundamentals of Regioselectivity

This section addresses foundational questions regarding the factors that govern the position of substituents on the aromatic ring during synthesis.

Q1: What are the fundamental principles governing regioselectivity in electrophilic aromatic substitution (EAS)?

A1: The regioselectivity of an electrophilic aromatic substitution reaction is primarily determined by the electronic properties of the substituent already present on the benzene ring.[1][2][3] These substituents are broadly classified into two categories:

  • Activating Groups (Ortho-, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles compared to benzene.[3][4][5] They stabilize the positively charged intermediate (the arenium ion) that forms during the reaction, particularly when the electrophile adds to the ortho or para positions.[1][6] This stabilization leads to a lower activation energy for the formation of ortho and para products.[7] Examples include alkyl (-R), alkoxy (-OR), hydroxyl (-OH), and amino (-NH2) groups.[8]

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive than benzene.[4][5] They direct incoming electrophiles primarily to the meta position because the ortho and para positions are even more deactivated.[4][6] This is because the resonance structures for ortho and para attack place the positive charge of the arenium ion adjacent to the electron-withdrawing group, which is highly destabilizing.[6] Common examples include nitro (-NO2), cyano (-CN), carbonyl (-C=O), and trifluoromethyl (-CF3) groups.[5][8]

Halogens are a special case; they are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can stabilize the arenium ion through resonance.[2][5]

Q2: How does the phenylacetonitrile's own side chain (-CH2CN) influence regioselectivity in subsequent substitutions?

A2: The benzyl cyanide side chain (-CH2CN) presents a nuanced case. The group as a whole is considered deactivating towards electrophilic aromatic substitution. While the -CH2- group is weakly activating, the strongly electron-withdrawing nature of the adjacent nitrile (-CN) group pulls electron density from the ring via an inductive effect. This reduces the ring's nucleophilicity, making reactions slower than with benzene.

Despite being deactivating, the -CH2CN group acts as an ortho-, para-director . This is because the methylene (-CH2-) spacer, like other alkyl groups, can stabilize the arenium ion intermediate at the ortho and para positions through hyperconjugation and weak inductive effects.[3][6] However, due to the overall deactivation, forcing conditions may be required for subsequent substitutions, which can lead to a mixture of products and potential side reactions.

Q3: What are the primary strategies for synthesizing a specific regioisomer of a substituted phenylacetonitrile?

A3: There are two main strategic approaches, each with its own advantages for controlling regiochemistry:

  • The "Substituent-First" Approach: This is often the most reliable method. You begin with a commercially available, correctly substituted benzene derivative (e.g., anisole, bromotoluene) and then introduce the cyanomethyl group (-CH2CN). The most common way to achieve this is by first halogenating the benzylic position (e.g., using NBS) to form a benzyl halide, followed by a nucleophilic substitution (SN2) reaction with a cyanide salt like sodium or potassium cyanide.[9][10] This strategy leverages the vast library of substituted arenes to build the desired product with unambiguous regiochemistry.

  • The "Phenylacetonitrile-First" Approach: This involves performing an electrophilic aromatic substitution directly on the phenylacetonitrile core. As discussed in Q2, this will yield a mixture of ortho and para products, with the para isomer often favored due to reduced steric hindrance.[8] This approach is less common when a single, pure isomer is required due to challenges in separating the resulting isomers and the deactivating nature of the starting material. However, modern methods involving directing groups can override the inherent directing effects to achieve otherwise difficult-to-access isomers.[11][12][13]

Part 2: Troubleshooting Guides — Common Scenarios & Solutions

This section provides a question-and-answer format to address specific experimental issues.

Scenario 1: Poor Regioselectivity in Direct C–H Cyanation of a Substituted Arene

Q: "I am attempting a direct cyanation on a substituted benzene, but I'm getting an inseparable mixture of ortho and para isomers. How can I improve the selectivity for the para product?"

A: This is a classic challenge in electrophilic aromatic substitution. The electronic similarity of the ortho and para positions often leads to product mixtures. Here are the probable causes and potential solutions:

Probable Causes:

  • Steric Hindrance: The size of the existing substituent and the incoming electrophile play a crucial role. Less bulky groups will show less preference for the para position.

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the steric barrier for ortho substitution, leading to lower selectivity.

  • Catalyst System: The nature of the Lewis acid or transition metal catalyst can influence the steric environment of the reaction, affecting the ortho:para ratio.[14]

Solutions & Optimization Strategies:

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature often increases selectivity for the thermodynamically favored para product by making the reaction more sensitive to small differences in activation energy.

    • Change the Catalyst: If using a Friedel-Crafts type reaction, switching to a bulkier Lewis acid catalyst might sterically disfavor attack at the ortho position.

  • Explore Alternative Cyanation Methods: Traditional electrophilic cyanation can be limiting. Modern synthetic methods offer powerful alternatives with different regiochemical outcomes:

    • Palladium-Catalyzed C–H Cyanation: These methods can be tuned with different ligands to favor specific isomers. Some systems utilize directing groups to enforce ortho-selectivity.[15]

    • Iridium-Catalyzed Borylation/Cyanation: This two-step, one-pot sequence first installs a boronate ester, whose position is often dictated by sterics, followed by a copper-catalyzed cyanation.[16] This can provide access to isomers not easily formed through EAS.

    • Photoredox Catalysis: Light-mediated methods can generate arene radical cations that react with cyanide sources.[17] The regioselectivity in these reactions is governed by the spin density of the radical cation and can offer different selectivity profiles compared to classical EAS.[18]

Scenario 2: Unexpected meta-Product Formation with an Activating Group

Q: "My substrate has a strong activating group (e.g., -NH2, -OH), but the nitration is yielding a significant amount of the meta-nitro product. Why is this happening?"

A: This counterintuitive result is almost always due to the reaction conditions converting your activating group into a deactivating one.

Probable Cause:

  • Protonation under Strongly Acidic Conditions: Strong activating groups like amines and anilines are basic. In the highly acidic conditions required for reactions like nitration (HNO3/H2SO4), the amino group is protonated to form an anilinium ion (-NH3+).[4] This positively charged group is now strongly electron-withdrawing and is a powerful meta-director .[4][5]

Solutions & Optimization Strategies:

  • Install a Protecting Group: The most robust solution is to protect the activating group before performing the electrophilic substitution.

    • For an amino group, you can acylate it to form an amide (e.g., using acetic anhydride). The resulting acetamido group (-NHCOCH3) is still a potent ortho-, para-director but is much less basic and will not be protonated.[19] The protecting group can be removed later by hydrolysis.

  • Modify Reaction Conditions: If possible, use less acidic conditions for the substitution. However, for reactions like nitration or sulfonation, this is often not feasible.

Scenario 3: Low Yield of Desired Isomer When Functionalizing Phenylacetonitrile

Q: "I'm performing a Friedel-Crafts acylation on phenylacetonitrile to get the 4-acyl derivative, but the overall yield is poor and I get other byproducts. How can I improve this?"

A: This issue stems from the electronic nature of phenylacetonitrile itself and the harshness of Friedel-Crafts conditions.

Probable Causes:

  • Deactivated Ring: As mentioned, the -CH2CN group deactivates the ring, making Friedel-Crafts reactions, which work best on activated or neutral rings, sluggish and inefficient.[3][5]

  • Complexation with Lewis Acid: The nitrile's lone pair can coordinate with the Lewis acid catalyst (e.g., AlCl3), further deactivating the ring and potentially leading to undesired side reactions.

  • Competing Reactions: The acidic protons on the carbon adjacent to the nitrile group (the benzylic position) can be abstracted under certain basic or strongly acidic conditions, leading to self-condensation or other side reactions.[20][21]

Solutions & Optimization Strategies:

  • Switch to the "Substituent-First" Strategy: This is the most highly recommended solution. Instead of functionalizing phenylacetonitrile, start with the corresponding acyl-benzene (e.g., 4-bromoacetophenone). Perform the desired transformations on this substrate and then convert a group (like the bromo group) into the cyanomethyl functionality as the final step (e.g., via a Suzuki coupling to introduce a methyl group, followed by benzylic bromination and cyanation).

  • Use Milder Acylation Conditions: If you must proceed with the direct acylation, avoid the harshest Friedel-Crafts conditions. Consider using a milder Lewis acid or exploring alternative acylation methods that are more tolerant of deactivating groups.

Part 3: Protocols and Methodologies

The following protocols provide step-by-step examples of regioselective synthesis.

Protocol 1: Regioselective Synthesis of 4-Methoxyphenylacetonitrile (Substituent-First Approach)

This protocol demonstrates the synthesis of a specific para-isomer by starting with a pre-substituted arene, thus ensuring complete regiochemical control. It is adapted from established procedures for benzyl halide cyanation.[9]

Step 1: Benzylic Bromination of 4-Methylanisole

  • To a solution of 4-methylanisole (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.05 eq).

  • Add a radical initiator, such as benzoyl peroxide (AIBN) (0.02 eq).

  • Reflux the mixture under inert atmosphere and with light irradiation (e.g., a 250W lamp) until the starting material is consumed (monitor by TLC/GC-MS).

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxybenzyl bromide. Use this product directly in the next step.

Step 2: Nucleophilic Cyanation

  • Dissolve sodium cyanide (NaCN) (1.2 eq) in a suitable solvent system (e.g., aqueous acetone or DMSO). Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a fume hood and have an appropriate quench solution (e.g., bleach) ready.

  • Add the crude 4-methoxybenzyl bromide from Step 1, dissolved in a minimal amount of the reaction solvent, dropwise to the stirred cyanide solution at room temperature.

  • Heat the reaction mixture gently (e.g., 50-60 °C) and stir until the reaction is complete (monitor by TLC/GC-MS).

  • Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure 4-methoxyphenylacetonitrile.[9]

Part 4: Visual Guides & Data

Diagrams

G start Start: Desired Substituted Phenylacetonitrile Isomer q1 Is the required starting arene commercially available? start->q1 strategy1 Strategy 1: 'Substituent-First' Approach q1->strategy1 Yes strategy2 Strategy 2: 'Phenylacetonitrile-First' Approach q1->strategy2 No / Complex proc1 1. Form Benzyl Halide (e.g., NBS bromination) strategy1->proc1 q2 Is the desired substitution ortho or para? strategy2->q2 proc2 2. Nucleophilic Cyanation (e.g., NaCN) proc1->proc2 prod1 Product with High Regiochemical Purity proc2->prod1 proc3 Perform Electrophilic Aromatic Substitution on Phenylacetonitrile q2->proc3 Yes q3 Is meta substitution required? q2->q3 No proc4 Separate Isomers (Chromatography) proc3->proc4 prod2 Mixture of o/p Products (Para usually major) proc4->prod2 proc5 Use Advanced Methods: Directed C-H Functionalization or Multi-step Synthesis q3->proc5 Yes

Arenium_Ion

Data Tables

Table 1: Comparison of Common Cyanation Methods for Substituted Arenes

MethodTypical ReagentsRegioselectivity ControlAdvantagesDisadvantages
Nucleophilic Substitution Substituted Benzyl Halide, NaCN/KCN[9]Excellent (defined by starting material)High yield, reliable, unambiguous regiochemistry.[22]Requires benzylic halide precursor; use of highly toxic cyanide salts.[22]
Sandmeyer Reaction Aryl Diazonium Salt (from Aniline), CuCN[18]Excellent (defined by starting aniline)Well-established, good for many substitution patterns.Diazonium salts can be unstable; requires aniline precursor.[18]
Friedel-Crafts Cyanation Arene, Cyanogen Halide (e.g., ClCN), Lewis AcidPoor to Moderate (ortho/para mixture)Direct functionalization of C-H bond.Often low yielding, harsh conditions, toxic reagents, poor selectivity.
Pd-Catalyzed C-H Cyanation Arene, KCN/Zn(CN)₂, Pd Catalyst, Ligand, Oxidant[15]Can be tuned by ligands/directing groupsHigh functional group tolerance, milder conditions.Catalyst cost, requires optimization for each substrate.
Photoredox C-H Cyanation Arene, TMSCN, Photocatalyst (e.g., Acridinium), Light[17]Governed by radical cation stability; can differ from EASMetal-free, mild conditions, novel selectivity.[17][18]Substrate scope can be limited; may give isomer mixtures.[17]

References

  • Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry. (2023). [Link]

  • Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters. (2019). [Link]

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. National Institutes of Health. (2016). [Link]

  • Regioselective Remote C(sp2)–H Activation of Arenes and Heteroarenes. ProQuest. (2018). [Link]

  • Cyanation of Arenes via Iridium-Catalyzed Borylation. AWS. (n.d.). [Link]

  • Ortho, Para, Meta. Chemistry Steps. (n.d.). [Link]

  • Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. (n.d.). [Link]

  • Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. YouTube. (2021). [Link]

  • Chapter 12 notes. University of Calgary. (n.d.). [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018). [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. (2021). [Link]

  • Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. PubMed. (2005). [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. (2018). [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. (2023). [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. (2023). [Link]

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry. (2024). [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. (2022). [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Missouri-St. Louis. (n.d.). [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses. (n.d.). [Link]

  • Synthesis of phenylacetonitrile. PrepChem.com. (n.d.). [Link]

  • Influence of directing groups on nuclear reactivity in oriented aromatic substitutions. Part VI. Nitration of ethyl phenylacetate and of benzyl chloride. Journal of the Chemical Society. (1950). [Link]

  • Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether. Daegu Gyeongbuk Institute of Science and Technology (DGIST). (2013). [Link]

  • Preparation of phenylacetonitriles.

Sources

Technical Support Center: Fluorination of Methoxyphenylacetonitrile Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the fluorination of methoxyphenylacetonitrile precursors. The introduction of fluorine into these scaffolds is a critical step in the synthesis of many pharmaceutical agents, but it is often fraught with challenges. This resource aims to provide clarity and actionable solutions to common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before and during their fluorination experiments.

Q1: Why is the fluorination of methoxyphenylacetonitrile so challenging?

A1: The primary challenge arises from the electronic nature of the methoxyphenyl group. The methoxy (-OCH₃) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack.[1] This heightened reactivity can lead to several competing side reactions, most notably electrophilic aromatic substitution (SEAr) on the ring itself, rather than the desired fluorination at the benzylic position (the carbon adjacent to the phenyl ring and the nitrile). Furthermore, the benzylic protons are acidic, but achieving selective monofluorination at this position without promoting side reactions requires careful optimization of reaction conditions.

Q2: Which type of fluorinating agent is most suitable for this transformation?

A2: The choice between an electrophilic or nucleophilic fluorinating agent is critical and depends on the specific precursor and desired outcome.

  • Electrophilic Agents: Reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are common choices.[1][2][3] They are often used for the α-fluorination of carbonyl compounds and their derivatives.[4] For methoxyphenylacetonitrile, these reagents can be effective but may also cause fluorination on the activated aromatic ring.[1][5]

  • Nucleophilic Agents: Sources like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) or potassium fluoride (KF) are used to displace a leaving group at the benzylic position.[6][7] This approach requires the precursor to first be halogenated (e.g., brominated) at the benzylic position. While this adds a step, it can offer better control and avoid ring fluorination.

Q3: I'm observing a complex mixture of products in my reaction. What are the likely side products?

A3: A complex product mixture is a common issue. The primary side products often include:

  • Ring-Fluorinated Isomers: Electrophilic fluorination can occur at the ortho and para positions of the methoxy group due to its activating effect.[1]

  • Difluorinated Products: Over-fluorination at the benzylic position can occur if the reaction is not carefully controlled.[8]

  • Oxidation Products: Some electrophilic fluorinating agents, like Selectfluor®, can also act as oxidants, potentially leading to the formation of carbonyl compounds or other oxidized species.[9]

  • Acyloxylation Products: In some cases, particularly with electron-donating substituents, acyloxylation can become a major competing reaction pathway.[6][10]

Section 2: Troubleshooting Guide

This section provides a problem-solution framework for specific issues encountered during experiments.

Problem 1: Low or No Conversion of Starting Material

Potential Cause A: Inactive Fluorinating Agent

  • Why it happens: Electrophilic N-F reagents can be sensitive to moisture and may degrade over time.[2] Nucleophilic fluoride sources like KF can have low solubility or be deactivated by trace amounts of water.[6]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a freshly opened bottle of the fluorinating agent or one that has been stored properly in a desiccator.

    • Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • For Nucleophilic Fluorination: Consider using a phase-transfer catalyst to improve the solubility and reactivity of fluoride salts.

Potential Cause B: Insufficient Deprotonation (for α-Fluorination)

  • Why it happens: The generation of an enolate or carbanion at the benzylic position is a prerequisite for its reaction with an electrophilic fluorinating agent. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed.

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).

    • Stoichiometry: Ensure at least one full equivalent of base is used. Sometimes, a slight excess may be necessary.

    • Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, followed by the addition of the fluorinating agent.[11]

Problem 2: Poor Selectivity - Ring Fluorination is the Major Product

Potential Cause: High Reactivity of the Aromatic Ring

  • Why it happens: The electron-donating methoxy group strongly activates the aromatic ring for electrophilic attack, making it a more favorable reaction site than the benzylic C-H bond under certain conditions.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired kinetic product over the thermodynamic ring-fluorinated product.

    • Change the Solvent: The solvent can influence the reactivity of both the substrate and the fluorinating agent. Experiment with solvents of varying polarity.

    • Switch to a Nucleophilic Fluorination Strategy: This is often the most effective solution. First, introduce a bromine atom at the benzylic position using a radical initiator like AIBN and a bromine source like NBS. Then, displace the bromide with a nucleophilic fluoride source (e.g., Et₃N·3HF).[7] This two-step process isolates the fluorination to the desired position.

Problem 3: Formation of Difluorinated Byproduct

Potential Cause: Over-reaction

  • Why it happens: The monofluorinated product is often more acidic than the starting material, making it susceptible to a second deprotonation and subsequent fluorination.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a carefully measured amount of the fluorinating agent, typically 1.0 to 1.1 equivalents.[4][8]

    • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent the formation of the difluorinated product.[8]

    • Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of over-fluorination.

Section 3: Experimental Protocols & Data

Protocol 1: Electrophilic α-Fluorination using Selectfluor®

This protocol is a general starting point and may require optimization.

Materials:

  • Methoxyphenylacetonitrile (1.0 mmol)

  • Selectfluor® (1.1 mmol, 1.1 equiv)

  • Sodium Hexamethyldisilazide (NaHMDS) (1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the methoxyphenylacetonitrile and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution and stir for 30 minutes at -78 °C to allow for complete enolate formation.

  • Add Selectfluor® in one portion to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Fluorinating Agents

The choice of fluorinating agent can significantly impact yield and selectivity. The following table summarizes general trends.

Fluorinating AgentTypeCommon ConditionsProsCons
Selectfluor® ElectrophilicBase, MeCN or THFStable, easy to handle[4][9]Can cause ring fluorination, may act as an oxidant[1][9]
NFSI ElectrophilicBase, THFMilder than Selectfluor®[3]Can be less reactive, may require stronger base[11]
Et₃N·3HF NucleophilicOn α-bromo precursorHigh selectivity for benzylic position[7][12]Requires a two-step process, HF is corrosive[13]
AgF / Et₃N·3HF NucleophilicOn α-bromo precursor, MeCNEnhanced reactivity for bromide displacement[7][12]Cost of silver, requires two-step process

Section 4: Visualizing the Challenges

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues in the fluorination of methoxyphenylacetonitrile.

TroubleshootingWorkflow start Start Fluorination Experiment check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion Problem: Low/No Conversion check_conversion->no_conversion < 20% Conversion product_mixture Problem: Complex Product Mixture check_conversion->product_mixture Low Yield of Desired Product success Successful Reaction: Purify Product check_conversion->success > 80% Conversion Clean Reaction check_reagent Verify Reagent Activity & Ensure Anhydrous Conditions no_conversion->check_reagent check_base Optimize Base Strength & Stoichiometry check_reagent->check_base analyze_products Analyze Side Products (NMR, MS) product_mixture->analyze_products is_ring_fluorination Major side product ring fluorination? analyze_products->is_ring_fluorination is_difluorination Major side product difluorination? analyze_products->is_difluorination is_ring_fluorination->is_difluorination No switch_strategy Solution: Switch to Nucleophilic Strategy (via α-bromo intermediate) is_ring_fluorination->switch_strategy Yes adjust_stoichiometry Solution: Reduce Fluorinating Agent to ~1.05 eq. & Monitor Reaction Closely is_difluorination->adjust_stoichiometry Yes

Caption: Troubleshooting workflow for fluorination reactions.

Reaction Pathways: Desired vs. Side Reaction

This diagram illustrates the competition between the desired benzylic fluorination and the undesired aromatic ring fluorination.

ReactionPathways cluster_0 Reaction Start cluster_1 Reaction Pathways cluster_2 Products Start Methoxyphenylacetonitrile + Base + [F+] Desired Benzylic Anion Formation Start->Desired Pathway A (Favored by low temp, strong non-nucleophilic base) Side Electrophilic Attack on Ring Start->Side Pathway B (Competitive due to -OCH3 activation) Product_Desired α-Fluoro-methoxyphenylacetonitrile (Desired Product) Desired->Product_Desired Product_Side Ring-Fluorinated Isomers (Side Products) Side->Product_Side

Caption: Competing fluorination reaction pathways.

References

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry, 20, 1527–1547. Available from: [Link]

  • Electrophilic fluorination. (n.d.). In Wikipedia. Available from: [Link]

  • Benzylic C(sp3)–H fluorination. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(28), 20087-20092. Available from: [Link]

  • Twaites, B. R., et al. (2016). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 7(5), 3363-3371. Available from: [Link]

  • Electrophilic Fluorination. (n.d.). Bryn Mawr College. Available from: [Link]

  • Burkart, M. D., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279. Available from: [Link]

  • Groves' benzylic fluorination. (n.d.). ResearchGate. Available from: [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Wang, Y., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(30), 23377-23385. Available from: [Link]

  • Shibata, N., et al. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 2-15. Available from: [Link]

  • Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. (2024, June 24). YouTube. Available from: [Link]

  • Help on tricky electrophilic fluorination. (2022, February 23). Reddit. Available from: [Link]

Sources

Technical Support Center: Purification of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2,3-Difluoro-4-methoxyphenylacetonitrile. As a crucial intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Section 1: Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities. The synthesis of this compound, commonly proceeding via nucleophilic substitution of a corresponding benzyl halide or through the conversion of 2,3-difluoro-4-methoxybenzaldehyde, can introduce several classes of impurities.

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on typical synthetic routes, your crude product may contain a variety of impurities, including:

  • Unreacted Starting Materials: This can include 2,3-difluoro-4-methoxybenzaldehyde or 2,3-difluoro-4-methoxybenzyl halide (bromide or chloride).

  • Residual Cyanide Salts: Sodium cyanide (NaCN) or potassium cyanide (KCN) may be present if the reaction work-up is incomplete.

  • Isocyanide Byproduct: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form the corresponding isocyanide, a common side reaction in the cyanation of benzyl halides.[1]

  • Hydrolysis Products: The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid (2,3-difluoro-4-methoxyphenylacetic acid), particularly if exposed to acidic or basic conditions at elevated temperatures during work-up or purification.[1][2][3][4]

  • Solvent Residues: Solvents used in the reaction or work-up, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, or ethyl acetate, may be present.[2][5]

Q2: How can I identify these impurities in my crude sample?

A2: A combination of analytical techniques is recommended for a thorough impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities, including unreacted starting materials, isocyanide byproducts, and residual solvents.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile impurities, such as the hydrolyzed carboxylic acid or amide byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR can provide structural confirmation of the desired product and help identify major impurities by their characteristic chemical shifts. ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can indicate the presence of specific functional groups, helping to identify impurities. For example, a broad peak around 3100-3500 cm⁻¹ could suggest the presence of a carboxylic acid OH group, while a strong absorption around 2150-2260 cm⁻¹ is characteristic of a nitrile C≡N stretch.

Section 2: Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound and provides actionable solutions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oily Product After Work-up High concentration of impurities, residual solvent.Proceed with a primary purification step like column chromatography before attempting recrystallization. Ensure complete removal of extraction solvents under reduced pressure.
Difficulty in Solidification/Crystallization Presence of impurities inhibiting crystal lattice formation. The product may be a low-melting solid or an oil at room temperature.1. Purify further: Use column chromatography to remove impurities. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod, or add a seed crystal of pure product. 3. Cooling: Cool the concentrated oil in an ice or dry ice/acetone bath.
Low Purity After Recrystallization Incorrect solvent choice, rapid cooling, or co-crystallization of impurities.1. Solvent Screening: Perform small-scale solubility tests to find an optimal solvent or solvent system. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity.
Poor Separation in Column Chromatography Incorrect eluent system, improper column packing, or compound instability on silica gel.1. TLC Optimization: Develop an eluent system using Thin-Layer Chromatography (TLC) that gives good separation (Rf of the desired product ~0.3-0.4). 2. Proper Packing: Ensure the column is packed uniformly to avoid channeling.[9] 3. Alternative Stationary Phase: If the compound degrades on silica, consider using a less acidic stationary phase like alumina.[9][10][11]
Product Degradation During Distillation The compound may be thermally labile at its atmospheric boiling point.Use vacuum distillation to lower the boiling point and prevent decomposition.[5]

Section 3: Detailed Purification Protocols

The following protocols provide step-by-step guidance for the most common purification techniques applicable to this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material in several test tubes.

    • Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.

    • Heat the tubes to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals. For aromatic nitriles, a mixed solvent system of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) is often effective.[12][13]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum.

Visual Workflow for Recrystallization

Caption: Step-by-step workflow for the recrystallization process.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities.

Step-by-Step Methodology:

  • Eluent System Selection:

    • Using TLC, find a solvent system that provides good separation of your product from its impurities. A good starting point for polar aromatic nitriles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[11][14] Aim for an Rf value of 0.3-0.4 for the desired product.

  • Column Packing:

    • Select an appropriate size column and plug the bottom with glass wool or a frit.

    • Fill the column with silica gel as a slurry in the chosen eluent system.

    • Ensure the column is packed evenly without any air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Run the eluent through the column using positive pressure (air or nitrogen).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow for Column Chromatography

Caption: General workflow for purification by flash column chromatography.

Protocol 3: Vacuum Distillation

For liquid products or low-melting solids that are thermally stable, vacuum distillation can be an excellent purification method.

Step-by-Step Methodology:

  • Setup:

    • Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

    • Use a suitable heating mantle and a magnetic stirrer.

  • Distillation:

    • Place the crude material in the distillation flask.

    • Slowly apply vacuum and begin heating.

    • Collect fractions based on the boiling point at the given pressure. For analogous compounds like 4-methoxyphenylacetonitrile, the boiling point is high at atmospheric pressure (around 286-287 °C), so vacuum distillation is necessary. A similar high boiling point is expected for the difluoro-substituted analog.

  • Collection:

    • Collect the fraction that corresponds to the boiling point of the pure product.

    • It is advisable to collect a forerun and leave a small amount of residue in the distillation flask.

Section 4: Quantitative Data Summary

Purification Method Parameter Typical Value/Range Notes
Recrystallization Solvent SystemIsopropanol, Ethanol/Water, Ethyl Acetate/HexanesDetermined by small-scale solubility tests.
Yield60-90%Highly dependent on solubility and initial purity.
Purity>99%May require multiple recrystallizations.
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)Alumina can be used for base-sensitive compounds.[9][10][11]
Eluent SystemHexanes:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)Optimized based on TLC.
Yield70-95%Dependent on separation efficiency.
Purity>99.5%Generally provides high purity.
Vacuum Distillation Pressure0.1 - 10 mmHgLower pressure for higher boiling point compounds.
Boiling PointEstimated 100-160 °C at low pressureBased on analogs like 2-methoxyphenylacetonitrile (143 °C at 15 mmHg).[15]
Yield80-95%Losses can occur in the forerun and residue.
Purity>99%Effective for removing non-volatile impurities.

Section 5: Final Purity Assessment

After purification, it is crucial to assess the final purity of the this compound.

Q: What is the best way to confirm the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • GC-MS or HPLC: To confirm the absence of detectable impurities.

  • NMR Spectroscopy: To confirm the chemical structure and the absence of structurally similar impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

By following the guidance in this technical support center, you will be well-equipped to troubleshoot and optimize the purification of your crude this compound, ensuring a high-quality starting material for your subsequent research and development activities.

References

  • US Patent US3983151A, Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses Procedure, p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • Sigma-Aldrich, 2-Methoxyphenylacetonitrile 98%.
  • ResearchGate, Cyan
  • Benchchem, Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • Chemistry For Everyone, Do Polar Compounds Elute First In Column Chrom
  • Sigma-Aldrich, 4-Methoxyphenylacetonitrile 97%.
  • University of Rochester, Department of Chemistry, Chromatography: Solvent Systems For Flash Column.
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  • SHIMADZU CORPORATION, GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • University of Massachusetts Boston, Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
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  • LCGC Europe, Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
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Sources

Technical Support Center: Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile, a key intermediate in pharmaceutical development. This document provides researchers, scientists, and drug development professionals with in-depth, practical guidance on alternative synthetic routes, complete with troubleshooting FAQs to address common experimental challenges.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several key precursors. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. The two primary strategies discussed in this guide are:

  • Route A: The Sandmeyer Reaction. This classic and robust method starts from the readily available 2,3-Difluoro-4-methoxyaniline. It involves the formation of a diazonium salt, followed by cyanation.

  • Route B: Benzylic Cyanation. This alternative route begins with 2,3-difluoro-4-methoxytoluene, proceeding through a benzylic halide intermediate which is then displaced by a cyanide source.

The following diagram illustrates these strategic approaches.

Synthetic_Strategies A 2,3-Difluoro-4-methoxyaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, H+) C This compound (Target Molecule) B->C Sandmeyer Reaction (CuCN) D 2,3-Difluoro-4-methoxytoluene E Benzylic Halide Intermediate D->E Benzylic Halogenation (NBS, Initiator) E->C Nucleophilic Substitution (NaCN or KCN)

Caption: High-level overview of the two primary synthetic routes.

Route A: Synthesis via Sandmeyer Reaction

This is arguably the most common approach due to the commercial availability of the aniline starting material. The reaction proceeds in two distinct, critical steps: diazotization and cyanation.

Detailed Experimental Protocol

Step 1: Diazotization of 2,3-Difluoro-4-methoxyaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2,3-Difluoro-4-methoxyaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq).

  • Cool the vigorously stirred suspension to 0–5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate, forming a fine slurry.

  • Dissolve sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

  • Stir the resulting diazonium salt solution at 0–5 °C for an additional 15-30 minutes. This solution is used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 eq) and sodium or potassium cyanide (~1.3 eq) in water. Gently warm the mixture if necessary to achieve dissolution, then cool to 0–5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. The addition rate should be controlled to keep the reaction temperature below 10 °C.

  • Vigorous evolution of nitrogen gas will be observed.[1]

  • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 50–60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography.

Troubleshooting & FAQs for Route A

Q1: My diazotization reaction turned dark brown/black, and the yield of the final product is very low. What happened?

A: This often indicates decomposition of the diazonium salt.

  • Causality: Aryl diazonium salts are thermally unstable.[2] The temperature of the reaction must be rigorously controlled and kept at 0–5 °C. Exceeding this temperature, even locally during the NaNO₂ addition, can lead to decomposition and the formation of phenolic byproducts and tars.

  • Troubleshooting Steps:

    • Ensure your cooling bath is efficient and the thermometer is correctly placed to measure the internal temperature.

    • Add the sodium nitrite solution very slowly, dropwise, directly into the stirred slurry to dissipate heat effectively.

    • Use the diazonium salt solution immediately. Do not store it.

Q2: The Sandmeyer reaction stalled, and I isolated unreacted diazonium salt starting material. Why?

A: This can be due to issues with the copper cyanide reagent or reaction conditions.

  • Causality: The Sandmeyer reaction is a copper-catalyzed process that proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][3] The quality and activity of the Cu(I) catalyst are crucial.

  • Troubleshooting Steps:

    • Reagent Quality: Use high-purity CuCN. If it has been stored for a long time, it may have oxidized.

    • Solubility: Ensure the copper cyanide complex is fully formed and soluble before adding the diazonium salt. The use of excess alkali cyanide (NaCN or KCN) helps to form the soluble [Cu(CN)₂]⁻ complex.

    • Heating: After the initial reaction, gentle heating (50-60 °C) is often required to drive the reaction to completion.

Q3: My final product is contaminated with a hard-to-remove impurity. What could it be?

A: A common byproduct is the corresponding phenol (2,3-Difluoro-4-methoxyphenol), formed by the reaction of the diazonium salt with water.

  • Causality: This side reaction is competitive with the desired cyanation and is accelerated at higher temperatures.

  • Troubleshooting Steps:

    • Temperature Control: As with Q1, strict temperature control during diazotization and the initial phase of the Sandmeyer reaction is the best preventative measure.

    • Purification: The phenolic impurity can often be removed by washing the organic extract with a dilute aqueous base (e.g., 5% NaOH solution) to extract the acidic phenol as its sodium salt.

Route B: Synthesis via Benzylic Cyanation

This route is an excellent alternative if 2,3-difluoro-4-methoxytoluene is a more accessible starting material. It avoids the use of unstable diazonium salts.

Detailed Experimental Protocol

Step 1: Benzylic Bromination of 2,3-Difluoro-4-methoxytoluene

  • In a flask equipped with a reflux condenser and a light source (a 250W lamp is suitable), dissolve 2,3-Difluoro-4-methoxytoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.02-0.05 eq).

  • Heat the mixture to reflux while irradiating with the lamp. The reaction is initiated and sustained by radical chain propagation.

  • Monitor the reaction by TLC or GC. The reaction is complete when the solid NBS (denser than CCl₄) is consumed and replaced by succinimide (which floats).

  • Cool the reaction mixture, filter off the succinimide, and wash the solid with a small amount of solvent.

  • Evaporate the solvent from the filtrate to yield the crude 2,3-Difluoro-4-methoxybenzyl bromide, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Cyanide

  • Dissolve the crude benzyl bromide from Step 1 in a polar aprotic solvent such as acetone, DMF, or DMSO.[4]

  • Add finely powdered sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq). The use of a phase-transfer catalyst (e.g., TBAB) can be beneficial if using a less polar solvent system.[4]

  • Heat the mixture with vigorous stirring. Reaction temperatures can range from room temperature to reflux, depending on the solvent (e.g., reflux in acetone).[4]

  • Monitor the reaction for the disappearance of the benzyl bromide.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining cyanide salts and solvent.

  • Dry the organic layer, concentrate, and purify the product by vacuum distillation or column chromatography.

Troubleshooting & FAQs for Route B

Q1: The benzylic bromination reaction is very slow or doesn't start.

A: This is a classic issue with radical reactions.

  • Causality: Radical reactions require proper initiation. This can fail due to inactive initiators, radical scavengers, or insufficient energy input.

  • Troubleshooting Steps:

    • Initiator: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. Old initiators can decompose.

    • Light Source: A strong light source is crucial for initiation. Ensure the lamp is close to the reaction flask.

    • Inhibitors: The starting material or solvent might contain radical inhibitors (e.g., antioxidants). Using freshly distilled solvent can help.

    • Oxygen: While not always necessary to rigorously de-gas, an excess of oxygen can inhibit radical chain reactions. Performing the reaction under an inert atmosphere (N₂ or Ar) can be beneficial.

Q2: I'm getting significant amounts of di-brominated or ring-brominated products.

A: This points to a loss of selectivity.

  • Causality: Over-bromination can occur if more than one equivalent of NBS is used or if reaction times are excessively long. Ring bromination (electrophilic aromatic substitution) can occur if the reaction conditions generate free bromine (Br₂), which can be catalyzed by trace acids.

  • Troubleshooting Steps:

    • Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS.

    • Purity of NBS: Use freshly recrystallized NBS. Impurities can catalyze side reactions.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: The final cyanation step is low-yielding, and I recover a lot of the corresponding benzyl alcohol.

A: This indicates that hydrolysis is outcompeting cyanation.

  • Causality: Benzyl halides are susceptible to hydrolysis, especially in the presence of water. Sodium cyanide can also be basic and promote elimination or hydrolysis side reactions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Use dry solvents and reagents. Dry the crude benzyl bromide thoroughly before this step.[4]

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO generally favors the Sₙ2 cyanation reaction over hydrolysis.

    • Reagent Quality: Use finely powdered, dry NaCN or KCN to maximize surface area and reactivity.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Sandmeyer ReactionRoute B: Benzylic Cyanation
Starting Material 2,3-Difluoro-4-methoxyaniline2,3-Difluoro-4-methoxytoluene
Key Intermediates Aryl Diazonium Salt (unstable)Benzyl Bromide (lachrymatory)
Number of Steps 22
Key Advantages Well-established, reliable, good yields with proper control.Avoids unstable diazonium salts, generally milder conditions.
Key Disadvantages Thermally unstable and potentially explosive diazonium intermediate. Requires strict temperature control.Benzylic bromination can lack selectivity. Benzyl bromides are lachrymators.
Safety Concerns Diazonium salt instability, use of toxic cyanides.Use of lachrymatory benzyl bromide, toxic cyanides, potentially hazardous solvents like CCl₄.

General Troubleshooting Workflow

For any synthesis, a systematic approach to troubleshooting is essential. The following decision tree provides a general framework for diagnosing a common issue: a low yield of the desired product.

Troubleshooting_Workflow Start Low Yield of Final Product Check_SM Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Check_SM SM_Present Is Starting Material (SM) Present? Check_SM->SM_Present Side_Products Are significant side products observed? SM_Present->Side_Products No Incomplete_Rxn Diagnosis: Incomplete Reaction Action: Increase reaction time/temp, check catalyst/reagent activity. SM_Present->Incomplete_Rxn Yes Side_Rxn_Issue Diagnosis: Competing Side Reaction Action: Identify side product. Adjust conditions (temp, stoichiometry) to disfavor its formation. Side_Products->Side_Rxn_Issue Yes Purification_Loss Diagnosis: Purification Loss Action: Re-evaluate purification method (e.g., column loading, distillation conditions, extraction pH). Side_Products->Purification_Loss No Incomplete_Rxn->Side_Products No_Product Diagnosis: Reaction Failure Action: Verify all reagents and conditions. Re-run on small scale.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 2,3-Difluoro-4-methoxyphenylacetonitrile by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint that informs structure-activity relationships (SAR), guides lead optimization, and ensures intellectual property protection. For novel compounds such as 2,3-Difluoro-4-methoxyphenylacetonitrile, a versatile building block in medicinal chemistry, a precise structural characterization is not just an academic exercise but a critical step in its journey towards therapeutic relevance. This guide provides an in-depth, experience-driven comparison of analytical techniques, with a primary focus on the gold standard for structural elucidation: single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Assignment

Before delving into the experimental intricacies, it is crucial to understand why a particular characterization method is chosen. While techniques like NMR, mass spectrometry, and IR spectroscopy provide valuable information about connectivity, molecular weight, and functional groups, they often fall short of providing the absolute spatial arrangement of atoms.[1][2] X-ray crystallography, by directly probing the electron density distribution in a crystalline solid, offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and intermolecular interactions.[3][4] This detailed structural information is invaluable for understanding the molecule's physicochemical properties and its potential interactions with biological targets.

A Hypothetical Crystallographic Study of this compound

As of the writing of this guide, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, we present a comprehensive, hypothetical protocol that a senior application scientist would follow to obtain and analyze such a structure. This protocol is designed to be self-validating, with an emphasis on the causality behind each experimental choice.

Experimental Protocol: From Powder to Publication-Ready Structure

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. The ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, well-formed, and free of defects.[5] For a small organic molecule like this compound, several techniques can be employed.

Recommended Technique: Slow Evaporation

Slow evaporation is a straightforward and often effective method for crystallizing small organic compounds.[6][7]

  • Rationale: This technique relies on gradually increasing the concentration of the solute in a solution until it becomes supersaturated, at which point crystal nucleation and growth can occur. The slow rate of evaporation is crucial for allowing the molecules to arrange themselves in an ordered, crystalline lattice.

Step-by-Step Protocol:

  • Solvent Selection: A moderately volatile solvent in which the compound has good, but not excessive, solubility is ideal. For this compound, solvents such as ethyl acetate, acetone, or a mixture of dichloromethane and hexane would be appropriate starting points.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette.

  • Crystallization Vessel: Transfer the filtered solution to a small, clean vial with a narrow opening to slow down the evaporation rate.

  • Incubation: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop and wash them with a small amount of cold solvent.

With a suitable crystal in hand, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Instrumentation:

A modern single-crystal X-ray diffractometer consists of an X-ray source (typically a molybdenum or copper X-ray tube), a goniometer to orient the crystal, and a detector to record the diffracted X-rays.[3][5]

Step-by-Step Protocol:

  • Crystal Mounting: The selected crystal is mounted on a thin glass fiber or a cryo-loop and placed on the goniometer head of the diffractometer.[5]

  • Data Collection Strategy: The data collection strategy is designed to measure the intensities of a large number of unique reflections. Software such as Bruker's APEX5 or Malvern Panalytical's Data Collector can be used to devise an optimal strategy.[8][9]

  • Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The goniometer then rotates the crystal through a series of angles while it is irradiated with X-rays. The detector records the positions and intensities of the diffracted beams.

The collected diffraction data is a set of reflection intensities and their corresponding positions. The final step is to use this data to determine the arrangement of atoms in the crystal.

Computational Workflow:

  • Data Reduction: The raw diffraction images are processed to correct for experimental factors and to extract the intensities of each reflection.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the structure.

  • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[10] This is typically done using least-squares refinement.

  • Validation: The final structure is validated to ensure that it is chemically reasonable and that it accurately represents the experimental data.

Software: The entire process of structure solution and refinement is carried out using specialized software packages such as SHELX, Olex2, or the Bruker APEX software suite.[8][11]

Hypothetical Crystallographic Data for this compound

The following table presents a realistic set of crystallographic data that could be expected from a successful X-ray diffraction study of the title compound.

ParameterHypothetical Value
Chemical FormulaC₉H₇F₂NO
Formula Weight183.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.211(3)
c (Å)9.876(2)
β (°)105.34(1)
Volume (ų)829.4(3)
Z4
Density (calculated) (g/cm³)1.465
Absorption Coefficient (mm⁻¹)0.125
F(000)376
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1890 [R(int) = 0.021]
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05

The final structural information would be presented in a Crystallographic Information File (CIF), a standard format for sharing crystallographic data.[12][13][14][15][16]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are often used in concert.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination.Requires a high-quality single crystal.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.[1][17][18]Provides information about the structure in solution, non-destructive.Does not provide precise bond lengths and angles, can be difficult to interpret for complex molecules.[19]
Mass Spectrometry Molecular weight and elemental composition.[20][21][22]High sensitivity, can be used for very small sample amounts.Does not provide information about the 3D structure, can cause fragmentation of the molecule.[23]
FTIR Spectroscopy Presence of functional groups.[24][25][26]Fast and easy to use, provides a "fingerprint" of the molecule.Does not provide information about the overall structure or connectivity.[27]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffraction Data Collection crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_generation CIF Generation validation->cif_generation deposition Database Deposition (e.g., CSD) cif_generation->deposition

Sources

A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. For key intermediates like 2,3-Difluoro-4-methoxyphenylacetonitrile, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), the establishment of robust and reliable analytical methods is not merely a procedural formality; it is the bedrock of quality control, process optimization, and regulatory compliance. This guide provides an in-depth, comparative analysis of the validation of two principal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification and purity assessment of this specific intermediate.

The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies are fit for their intended purpose.[1][2][3] We will not only present the "how" but also the critical "why" behind the experimental choices, offering a transparent and scientifically sound framework for researchers, scientists, and drug development professionals.

The Imperative of Method Validation

Before delving into the comparative analysis, it is crucial to understand the objective of analytical method validation. The process is designed to demonstrate through laboratory studies that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5] For a pharmaceutical intermediate like this compound, this translates to having unwavering confidence in the data generated for its identity, purity, and concentration.

The following diagram illustrates the typical workflow for analytical method validation, a process that ensures a method is not only developed but is also systematically proven to be suitable for its intended use.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation & Implementation Method_Development Develop Analytical Method (e.g., HPLC, GC) Optimization Optimize Method Parameters (e.g., Mobile Phase, Temperature) Method_Development->Optimization Validation_Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Optimization->Validation_Protocol Specificity Specificity/ Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Forced_Degradation Forced Degradation (for stability-indicating methods) Validation_Report Compile Validation Report Forced_Degradation->Validation_Report SOP Implement as Standard Operating Procedure (SOP) Validation_Report->SOP

Caption: A workflow diagram illustrating the key phases of analytical method validation.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the analysis of this compound is dictated by the specific requirements of the analysis. HPLC is often the workhorse for purity and assay determination in pharmaceutical quality control due to its versatility and robustness for non-volatile and thermally labile compounds.[4] Conversely, GC-MS is a powerful tool for the identification and quantification of volatile impurities and for providing structural information.[6]

The following sections will detail the validation of hypothetical, yet scientifically plausible, HPLC-UV and GC-MS methods for our target analyte.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method is proposed for the primary purpose of assay (quantification) and purity determination (related substances) of this compound. A reversed-phase C18 column is selected due to the non-polar nature of the phenyl ring, while the nitrile and methoxy groups provide sufficient polarity for retention and elution with a standard acetonitrile/water mobile phase.

Proposed Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Mobile Phase
Validation of the HPLC-UV Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To demonstrate specificity, and to establish the stability-indicating nature of the method, forced degradation studies are essential.[8][9]

Experimental Protocol for Forced Degradation:

  • Prepare solutions of this compound at a concentration of 1 mg/mL in the diluent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 48 hours (solid state).

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples, along with an unstressed control, using the proposed HPLC-UV method.

Expected Results: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks, with a resolution of >2. The peak purity should also be assessed using a photodiode array (PDA) detector.

Hypothetical Forced Degradation Results:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradant peak observed at a lower retention time.
Base Hydrolysis~25%Two major degradant peaks observed.
Oxidative~10%One minor degradant peak observed.
Thermal<5%Minimal degradation observed.
Photolytic~8%One minor degradant peak observed.

These results would demonstrate that the HPLC method is stability-indicating, as it can separate the intact analyte from its degradation products.

Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[7]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to prepare at least five concentrations across a range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Hypothetical Data:

ParameterAcceptance CriterionHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroMinimal

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.[5]

Experimental Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Hypothetical Data:

Concentration LevelAcceptance Criterion (% Recovery)Hypothetical Mean Recovery (%)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.099.8

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[7]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria & Hypothetical Data:

Precision LevelAcceptance Criterion (% RSD)Hypothetical % RSD
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Hypothetical Results:

ParameterHypothetical Value
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Experimental Protocol:

Introduce small variations to the method parameters and observe the effect on the results.

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method is proposed for the identification and quantification of volatile organic impurities in this compound. Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for this purpose.

Proposed GC-MS Conditions
ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu
Validation of the GC-MS Method

The validation parameters for the GC-MS method would follow a similar structure to the HPLC method, with adjustments for the specific application (e.g., trace impurity analysis).

Specificity is demonstrated by analyzing a blank (diluent) and a spiked sample. The chromatogram of the blank should show no interfering peaks at the retention time of the analyte and known impurities.

These would be determined similarly to the HPLC method, but at the much lower concentration levels expected for impurities.

Hypothetical Performance Data for a Key Potential Impurity:

ParameterHypothetical Result
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 15% at LOQ
LOD 0.5 ppm
LOQ 1.5 ppm

Comparative Summary and Method Selection

The choice between HPLC-UV and GC-MS is not one of superiority, but of suitability for the intended purpose. The following diagram illustrates a decision-making framework for selecting the appropriate analytical method.

Method_Selection_Framework Start Define Analytical Goal Decision1 Assay & Purity of Non-Volatile Analyte? Start->Decision1 Decision2 Identification of Volatile Impurities? Decision1->Decision2 No HPLC Select HPLC-UV Method Decision1->HPLC Yes GCMS Select GC-MS Method Decision2->GCMS Yes End Proceed with Validation Decision2->End No/ Other Goal HPLC->End GCMS->End

Caption: A decision tree for selecting between HPLC-UV and GC-MS based on the analytical objective.

Summary Table of Method Attributes:

FeatureHPLC-UVGC-MS
Primary Application Assay, purity, stability testingIdentification and quantification of volatile impurities
Analyte Suitability Non-volatile, thermally stable compoundsVolatile, thermally stable compounds
Specificity Good, enhanced with PDA detectorExcellent, based on both retention time and mass spectrum
Sensitivity Good (µg/mL range)Excellent (ng/mL or ppm range)
Structural Info Limited (UV spectrum)Definitive (mass fragmentation pattern)
Throughput Generally higher for routine QCCan be lower due to longer run times

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a multifaceted process that underpins the quality and safety of the final drug product. This guide has provided a comparative framework for the validation of two powerful and complementary techniques: HPLC-UV and GC-MS.

The HPLC-UV method, with its demonstrated specificity through forced degradation studies, robust linearity, accuracy, and precision, stands as the preferred method for routine quality control, including assay and the determination of related substances. The GC-MS method, with its superior sensitivity and specificity, is the ideal choice for identifying and quantifying trace volatile impurities that may arise from the synthetic process.

By following the principles of the ICH guidelines and applying them with scientific rigor, researchers and drug development professionals can establish a comprehensive analytical control strategy for this compound, ensuring its quality throughout the pharmaceutical development lifecycle.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
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A Technical Guide to the Structure-Activity Relationship of 2,3-Difluoro-4-methoxyphenylacetonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the strategic application of fluorine chemistry has become a cornerstone for optimizing potency, selectivity, and pharmacokinetic profiles. Among the privileged scaffolds that have emerged, the 2,3-difluoro-4-methoxyphenylacetonitrile moiety has garnered significant attention. This guide provides an in-depth comparison of derivatives based on this scaffold, elucidating the critical structure-activity relationships (SAR) that govern their biological activity. Drawing upon data from seminal patents and research articles, we will dissect the roles of individual structural modifications, offering field-proven insights for researchers, medicinal chemists, and professionals engaged in drug development.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound core represents a highly versatile and effective scaffold for the design of kinase inhibitors, most notably targeting Bruton's tyrosine kinase (BTK). BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor signaling pathway, making it a prime therapeutic target for various B-cell malignancies and autoimmune disorders.[1][2] The unique arrangement of substituents on the phenyl ring of this scaffold plays a pivotal role in its inhibitory activity.

The presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring offers several advantages. The strong electron-withdrawing nature of fluorine can significantly modulate the pKa of nearby functional groups and influence the overall electronic distribution of the molecule. This can lead to enhanced binding affinity with the target protein.[3] Furthermore, fluorine substitution can block metabolic pathways, thereby improving the metabolic stability and bioavailability of the drug candidate.[4] The methoxy group at the 4-position and the acetonitrile group are also critical for activity, often participating in key hydrogen bonding or other non-covalent interactions within the kinase active site.

Comparative Analysis of Derivatives: Unraveling the Structure-Activity Relationship

A common strategy in the design of these inhibitors involves linking the this compound moiety to a heterocyclic core, which in turn is often further substituted to fine-tune the compound's properties. A particularly successful approach has been its incorporation into inhibitors of Bruton's tyrosine kinase (BTK).

Core Structure and Key Interaction Points

The following diagram illustrates a generalized structure of a BTK inhibitor incorporating the this compound scaffold.

SAR_overview Generalized structure of a BTK inhibitor. cluster_scaffold This compound Core cluster_linker Linker cluster_heterocycle Heterocyclic Core cluster_warhead Covalent or Non-covalent Warhead phenyl Phenyl Ring fluoro2 2-Fluoro phenyl->fluoro2 fluoro3 3-Fluoro phenyl->fluoro3 methoxy 4-Methoxy phenyl->methoxy acetonitrile Acetonitrile phenyl->acetonitrile linker Linker Moiety phenyl->linker heterocycle Heterocycle (e.g., pyrimidine, triazine) linker->heterocycle warhead Warhead Group heterocycle->warhead Kinase_Assay_Workflow Kinase Inhibition Assay Workflow. cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series incubation Incubation with ATP compound_prep->incubation enzyme_prep Kinase and Substrate Preparation enzyme_prep->incubation detection Detection of Phosphorylation incubation->detection data_analysis IC50 Determination detection->data_analysis

Caption: Kinase Inhibition Assay Workflow.

Synthetic Methodologies

The synthesis of this compound derivatives typically involves a multi-step sequence. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of a Representative BTK Inhibitor

  • Synthesis of the this compound Intermediate: This can be achieved through various methods, often starting from a commercially available substituted fluorobenzene.

  • Synthesis of the Heterocyclic Core: The chosen heterocycle (e.g., a substituted pyrimidine) is synthesized according to established literature procedures.

  • Coupling Reaction: The this compound intermediate is coupled to the heterocyclic core, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

  • Final Modification and Purification: Further modifications, such as the introduction of a "warhead" for covalent inhibitors, are carried out, followed by purification of the final compound, typically by chromatography.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable component in the design of potent and selective kinase inhibitors, particularly for BTK. The structure-activity relationships elucidated from the patent literature and related research highlight the critical roles of the difluoro-methoxy substitution pattern and the acetonitrile group in achieving high-affinity binding.

Future research in this area will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects. Additionally, the exploration of novel heterocyclic cores and linkers may lead to the discovery of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties. The insights provided in this guide offer a solid foundation for the rational design of new and improved therapeutic agents based on this privileged scaffold.

References

  • Bristol-Myers Squibb Company. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry.
  • Cai, H., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Di Paolo, J. A., & Blevitt, J. M. (2023). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. PubMed. [Link]

  • Gao, Y., et al. (2021). Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Gryba, T. A., & Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Hopkins, B. T., et al. (2023). Discovery of structural diverse reversible BTK inhibitors utilized to develop a novel in vivo CD69 and CD86 PK/PD mouse model. PubMed. [Link]

  • Maddocks, K., & Tam, C. S. (2021). Non-Covalent BTK Inhibitors-The New BTKids on the Block for B-Cell Malignancies. MDPI. [Link]

  • Merck Sharp & Dohme Corp. (2014). BTK INHIBITORS.
  • Montalban, X., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. PubMed. [Link]

  • Norman, P. (2020). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors for Bruton's tyrosine kinase. PubMed. [Link]

  • Principia Biopharma Inc. (2022). Dihydrofuropyridine derivatives as Rho-kinase inhibitors.
  • Queiroz, M. J. R. P., & Queiroz, M. J. R. P. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.
  • Singh, A., et al. (2015). Synthesis and biological evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity.
  • Sun, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
  • Takeda Pharmaceutical Company Limited. (2020). (12) United States Patent.
  • Takeda Pharmaceutical Company Limited. (2023). Fgfr3 inhibitor compounds.
  • Takeda Pharmaceutical Company Limited. (2019). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
  • Wodicka, L. M., et al. (2010). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase.
  • Kormos, C. M., et al. (2014). Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. PubMed. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors.
  • PubChem. (n.d.). 3,5-difluoro-4-methoxyphenylacetonitrile (C9H7F2NO). Retrieved from [Link]

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A Comparative Guide to Catalysts for the Synthesis of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Difluoro-4-methoxyphenylacetonitrile in Drug Discovery

This compound is a key building block in the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern, featuring two vicinal fluorine atoms and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to target drug molecules, such as enhanced metabolic stability and binding affinity. The efficient synthesis of this intermediate is therefore of critical importance to drug development professionals.

The introduction of the nitrile functional group onto the difluorinated methoxybenzene core is a pivotal step that can be achieved through various catalytic methods. The choice of catalyst not only influences the reaction's yield and purity but also has significant implications for process safety, cost-effectiveness, and scalability. This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Catalytic Systems

The synthesis of this compound typically proceeds via the cyanation of a corresponding benzyl halide or aryl halide precursor. Transition metal catalysis, particularly with palladium, nickel, and copper, has proven to be the most effective approach. Below is a comparative summary of these catalytic systems.

Catalyst SystemStarting MaterialCyanide SourceReaction ConditionsYieldKey Advantages & Considerations
Palladium-catalyzed Aryl BromideK₄[Fe(CN)₆]·3H₂OPd(OAc)₂, Na₂CO₃, NMP, 120-140 °C, 3-5 hHigh (typically 83-96% for various aryl bromides)[1]Advantages: High yields, use of a non-toxic cyanide source, ligand-free conditions are possible.[1] Considerations: Requires relatively high temperatures.
Nickel-catalyzed Aryl Bromide/ChlorideK₄[Fe(CN)₆]Ni(II) precatalyst, JosiPhos ligand, TBAHS, biphasic (aq./org.), 100 °CGood to Excellent[2]Advantages: Utilizes a less expensive metal catalyst, effective for both aryl bromides and more challenging aryl chlorides, uses a non-toxic cyanide source.[2] Considerations: Requires a specific ligand and phase-transfer catalyst for optimal performance.
Copper-catalyzed Aryl HalideNaCNCuI, KI, N,N'-dimethylethylenediamine, Toluene, 110 °C, 24 hGood (for analogous compounds)Advantages: Copper is an abundant and inexpensive metal. Considerations: Can require longer reaction times and specific ligands for activation.
Non-catalyzed (SN2) Benzyl ChlorideNaCNNaI (catalyst), Acetone, Reflux, 16-20 hGood (74-81% for p-methoxyphenylacetonitrile)[3]Advantages: Avoids transition metal catalysts, straightforward procedure. Considerations: Only applicable to benzyl halides, may require longer reaction times and stoichiometric amounts of iodide as a promoter.

In-Depth Discussion of Catalytic Approaches

Palladium-Catalyzed Cyanation: The Gold Standard

Palladium catalysis has long been a reliable method for the formation of aryl nitriles from aryl halides. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source is a significant advancement, as it is a stable, non-toxic solid, making it a safer alternative to alkali metal cyanides.[1] A ligand-free approach using palladium acetate in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) has been shown to be highly effective for a range of aryl bromides, consistently delivering high yields.[1]

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Cyanation Ar-X Aryl Halide Ar-Pd(II)-X(L_n) Oxidative Adduct Ar-X->Ar-Pd(II)-X(L_n) Oxidative Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-Pd(II)-CN(L_n) Cyanide Complex Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CN(L_n) CN- Cyanide Source (e.g., K4[Fe(CN)6]) CN-->Ar-Pd(II)-CN(L_n) Transmetalation Ar-Pd(II)-CN(L_n)->Pd(0)L_n Ar-CN Aryl Nitrile Ar-Pd(II)-CN(L_n)->Ar-CN Reductive Elimination

Caption: Palladium-catalyzed cyanation cycle.

Nickel-Catalyzed Cyanation: A Cost-Effective and Versatile Alternative

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for cyanation reactions.[2] A key advantage of nickel is its ability to activate less reactive aryl chlorides, in addition to aryl bromides. A recently developed method utilizes a bench-stable Ni(II) precatalyst with a commercially available JosiPhos ligand.[2] This system employs the non-toxic potassium ferrocyanide in a biphasic aqueous/organic medium, with tetrabutylammonium hydrogen sulfate (TBAHS) acting as a phase-transfer catalyst to facilitate the transport of the cyanide anion to the organic phase.[2] This approach has been successfully applied to the decagram-scale synthesis of a pharmaceutical intermediate, demonstrating its industrial applicability.[2]

The catalytic cycle for nickel is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps.

Nickel-Catalyzed Cyanation Ar-X Aryl Halide (X = Br, Cl) Ar-Ni(II)-X(L_n) Oxidative Adduct Ar-X->Ar-Ni(II)-X(L_n) Oxidative Addition Ni(0)L_n Ni(0) Catalyst Ni(0)L_n->Ar-Ni(II)-X(L_n) Ar-Ni(II)-CN(L_n) Cyanide Complex Ar-Ni(II)-X(L_n)->Ar-Ni(II)-CN(L_n) CN- Cyanide Source (K4[Fe(CN)6]) CN-->Ar-Ni(II)-CN(L_n) Transmetalation Ar-Ni(II)-CN(L_n)->Ni(0)L_n Ar-CN Aryl Nitrile Ar-Ni(II)-CN(L_n)->Ar-CN Reductive Elimination

Sources

A Comparative Guide to the Synthetic Routes of 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2,3-Difluoro-4-methoxyphenylacetonitrile is a key intermediate for the synthesis of various biologically active compounds, owing to the unique electronic properties conferred by its substituted phenyl ring. This guide provides a forward-looking, in-depth technical comparison of two plausible synthetic routes to this valuable, yet not commercially available, building block. The proposed pathways are grounded in established chemical principles and supported by analogous transformations found in the literature.

Introduction to the Synthetic Challenge

The target molecule, this compound, presents a specific substitution pattern that is not readily accessible through simple electrophilic aromatic substitution on a parent phenylacetonitrile core. Therefore, the synthetic strategy must rely on a carefully planned sequence of reactions to install the desired functional groups with high regioselectivity. This guide will explore two distinct and logical synthetic approaches, starting from commercially available precursors. Each route will be evaluated based on its potential efficiency, scalability, and the inherent challenges associated with the proposed chemical transformations.

Route 1: Ortho-Functionalization of a Pre-substituted Anisole Derivative

This initial proposed route commences with the commercially available 2,3-difluoroanisole and leverages a directed ortho-metalation strategy to introduce the required carbon framework. This approach is attractive due to its potential for high regioselectivity, which is directed by the existing methoxy group.

Experimental Protocol: Route 1

Step 1: Ortho-Formylation of 2,3-Difluoroanisole

This step is analogous to the ortho-lithiation and formylation of 3,4-difluoroanisole.[1] The methoxy group in 2,3-difluoroanisole is expected to direct the lithiation to the ortho position (C4).

  • A solution of 2,3-difluoroanisole (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of n-butyllithium (1.1 equiv.) in hexanes is added dropwise, and the reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) is then added dropwise, and the reaction is allowed to warm slowly to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2,3-difluoro-4-methoxybenzaldehyde. Purification can be achieved by column chromatography.

Step 2: Reduction of 2,3-Difluoro-4-methoxybenzaldehyde to the Corresponding Benzyl Alcohol

  • The 2,3-difluoro-4-methoxybenzaldehyde (1.0 equiv.) is dissolved in methanol.

  • Sodium borohydride (1.2 equiv.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (2,3-difluoro-4-methoxyphenyl)methanol.

Step 3: Conversion of the Benzyl Alcohol to a Benzyl Halide

This transformation can be achieved using various reagents, such as phosphorus tribromide or thionyl chloride. The synthesis of 4-methoxybenzyl bromide from 4-methoxybenzyl alcohol using carbon tetrabromide and triphenylphosphine is a known procedure.[2]

  • The (2,3-difluoro-4-methoxyphenyl)methanol (1.0 equiv.) is dissolved in an anhydrous solvent like diethyl ether or dichloromethane.

  • Phosphorus tribromide (0.5 equiv.) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2-3 hours.

  • The reaction is carefully quenched with ice-water and extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,3-difluoro-4-methoxybenzyl bromide.

Step 4: Cyanation of the Benzyl Halide

The final step involves a nucleophilic substitution with a cyanide salt. The synthesis of 4-methoxyphenylacetonitrile from 4-methoxybenzyl chloride is a well-documented procedure.[3]

  • The 2,3-difluoro-4-methoxybenzyl bromide (1.0 equiv.) is dissolved in a mixture of acetone and water.

  • Sodium cyanide (1.2 equiv.) is added, and the mixture is heated to reflux for several hours.

  • After cooling, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography to afford this compound.

Workflow Diagram: Route 1

Synthetic_Route_1 start 2,3-Difluoroanisole step1 1. n-BuLi, THF, -78 °C 2. DMF start->step1 Ortho-formylation intermediate1 2,3-Difluoro-4-methoxybenzaldehyde step1->intermediate1 step2 NaBH4, MeOH intermediate1->step2 Reduction intermediate2 (2,3-Difluoro-4-methoxyphenyl)methanol step2->intermediate2 step3 PBr3 intermediate2->step3 Halogenation intermediate3 2,3-Difluoro-4-methoxybenzyl bromide step3->intermediate3 step4 NaCN, Acetone/H2O intermediate3->step4 Cyanation product This compound step4->product

Caption: Synthetic workflow for Route 1.

Route 2: Aromatic Substitution and Functional Group Interconversion from 2,3-Difluoroaniline

The second proposed route begins with the readily available 2,3-difluoroaniline and employs classic diazonium salt chemistry, specifically the Sandmeyer reaction, to introduce the nitrile functionality. The introduction of the methoxy group is a key strategic consideration in this pathway.

Experimental Protocol: Route 2

Step 1: Diazotization of 2,3-Difluoroaniline

This is a standard procedure for converting an arylamine to a diazonium salt.[4][5][6]

  • 2,3-Difluoroaniline (1.0 equiv.) is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4).

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.05 equiv.) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for a short period to ensure complete formation of the 2,3-difluorobenzenediazonium salt solution.

Step 2: Sandmeyer Cyanation

The diazonium salt is then reacted with a copper(I) cyanide solution to install the nitrile group.[4][7]

  • In a separate flask, a solution of copper(I) cyanide is prepared.

  • The cold diazonium salt solution is added slowly to the copper(I) cyanide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated gently to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.

  • The mixture is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extract is washed, dried, and concentrated to give crude 2,3-difluorobenzonitrile.

Step 3: Nitration of 2,3-Difluorobenzonitrile

To introduce a functional group that can be converted to the methoxy group, a nitration step is proposed. The directing effects of the fluorine and cyano groups will need to be carefully considered to achieve the desired regioselectivity.

  • 2,3-Difluorobenzonitrile (1.0 equiv.) is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

  • The reaction is stirred at low temperature for a specified time.

  • The reaction mixture is then poured onto ice and the precipitated product is filtered, washed with water, and dried to yield 2,3-difluoro-4-nitrobenzonitrile.

Step 4: Reduction of the Nitro Group

The nitro group is reduced to an amine, which can then be converted to a hydroxyl group.

  • The 2,3-difluoro-4-nitrobenzonitrile (1.0 equiv.) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

  • A reducing agent, such as tin(II) chloride in concentrated HCl or catalytic hydrogenation (H2/Pd-C), is used to reduce the nitro group to an amine.

  • After workup, 4-amino-2,3-difluorobenzonitrile is obtained.

Step 5: Conversion of the Amino Group to a Hydroxyl Group

This is achieved via a diazonium salt intermediate, followed by hydrolysis.

  • The 4-amino-2,3-difluorobenzonitrile is diazotized as described in Step 1.

  • The resulting diazonium salt solution is then heated in the presence of aqueous acid to hydrolyze the diazonium group to a hydroxyl group, yielding 2,3-difluoro-4-hydroxybenzonitrile.

Step 6: Methylation of the Hydroxyl Group

The final step is the methylation of the phenolic hydroxyl group to the desired methoxy group.

  • The 2,3-difluoro-4-hydroxybenzonitrile (1.0 equiv.) is dissolved in a suitable solvent like acetone or DMF.

  • A base, such as potassium carbonate, is added, followed by a methylating agent like dimethyl sulfate or methyl iodide.

  • The reaction is heated to ensure complete methylation.

  • After an aqueous workup and extraction, the crude product is purified by chromatography or recrystallization to give this compound.

Workflow Diagram: Route 2

Synthetic_Route_2 start 2,3-Difluoroaniline step1 1. NaNO2, HCl, 0-5 °C 2. CuCN start->step1 Sandmeyer Cyanation intermediate1 2,3-Difluorobenzonitrile step1->intermediate1 step2 HNO3, H2SO4 intermediate1->step2 Nitration intermediate2 2,3-Difluoro-4-nitrobenzonitrile step2->intermediate2 step3 Reduction (e.g., SnCl2, HCl) intermediate2->step3 Reduction intermediate3 4-Amino-2,3-difluorobenzonitrile step3->intermediate3 step4 1. NaNO2, H2SO4, 0-5 °C 2. H2O, Heat intermediate3->step4 Diazotization & Hydrolysis intermediate4 2,3-Difluoro-4-hydroxybenzonitrile step4->intermediate4 step5 K2CO3, (CH3)2SO4 intermediate4->step5 Methylation product This compound step5->product

Caption: Synthetic workflow for Route 2.

Side-by-Side Comparison of Proposed Synthetic Routes

FeatureRoute 1: Ortho-FunctionalizationRoute 2: Aromatic Substitution via Diazonium Salt
Starting Material 2,3-Difluoroanisole2,3-Difluoroaniline
Number of Steps 46
Key Reactions Directed ortho-metalation, Reduction, Halogenation, CyanationDiazotization, Sandmeyer cyanation, Nitration, Reduction, Diazotization/Hydrolysis, Methylation
Potential Advantages - More convergent approach- High potential for regioselectivity in the formylation step- Fewer steps overall- Utilizes well-established, classic reactions- Avoids the use of organolithium reagents
Potential Disadvantages - Requires cryogenic temperatures and strictly anhydrous conditions for the lithiation step- Handling of organolithium reagents can be challenging on a large scale- Longer synthetic sequence- Potential for regioselectivity issues in the nitration step- Handling of diazonium salts requires care due to their potential instability
Estimated Overall Yield ModerateLow to Moderate
Scalability Potentially challenging due to the lithiation stepMore amenable to scale-up, though with more steps

Conclusion and Scientific Rationale

Both proposed synthetic routes to this compound offer plausible, albeit distinct, strategies for accessing this valuable intermediate.

Route 1 is more elegant and convergent, with the key C-C bond-forming step occurring early in the sequence. The success of this route hinges on the efficiency and regioselectivity of the directed ortho-metalation. While the use of cryogenic temperatures and organolithium reagents may present challenges for large-scale production, it is a powerful tool for achieving specific substitution patterns that are otherwise difficult to obtain.

Route 2 , in contrast, relies on a more traditional, linear approach using well-established transformations. While longer, the individual steps are generally robust and may be more readily scalable. The primary challenge in this route lies in controlling the regioselectivity of the nitration step, which will be influenced by the combined directing effects of the two fluorine atoms and the cyano group.

Ultimately, the choice between these two routes in a research or drug development setting would depend on a variety of factors, including the available equipment, the scale of the synthesis, and the chemist's comfort level with the required techniques. This guide provides the foundational logic and experimental framework to enable a skilled chemist to pursue the synthesis of this compound and unlock its potential in the development of new chemical entities.

References

  • Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
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A Comparative Guide to Purity Assessment of 2,3-Difluoro-4-methoxyphenylacetonitrile: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This in-depth technical guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of 2,3-Difluoro-4-methoxyphenylacetonitrile. As a key intermediate in modern pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the underlying principles, method development strategies, and step-by-step experimental protocols for both techniques. By examining the causality behind experimental choices and grounding the methodologies in established regulatory frameworks, this guide equips researchers, analytical chemists, and drug development professionals with the expertise to implement robust, self-validating purity assessment workflows. We present a head-to-head comparison of the techniques' capabilities in terms of specificity, sensitivity, and impurity identification, culminating in a recommended integrated strategy for comprehensive quality control.

Introduction: The Analytical Imperative

This compound is a substituted phenylacetonitrile derivative whose structural motifs—a difluorinated benzene ring and a nitrile group—make it a valuable building block in medicinal chemistry.[1][2] The precise control of its purity is not merely a procedural step but a foundational requirement for ensuring predictable reaction kinetics, minimizing downstream purification challenges, and, most importantly, controlling the impurity profile of the resulting API.

The presence of structurally similar impurities, such as positional isomers or process-related contaminants, can have significant implications for the biological activity and safety of the final drug product. Therefore, employing analytical techniques that are not only precise and accurate but also orthogonal in their separation principles is essential for a comprehensive purity assessment. This guide critically evaluates the two most powerful and ubiquitous techniques in pharmaceutical analysis for this purpose: HPLC with UV detection and GC-MS.

Foundational Principles & Regulatory Context

The validation of analytical procedures is a cornerstone of pharmaceutical quality assurance, ensuring that a method is fit for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and range.[4][5][6] Furthermore, pharmacopeial chapters, such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography, establish standardized definitions and system suitability requirements to ensure the consistent performance of chromatographic systems.[7][8][9] The methodologies presented herein are designed with these principles at their core, creating a self-validating system that meets stringent regulatory expectations.[10]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse of pharmaceutical quality control for purity and assay determination due to its high resolution, versatility, and suitability for non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The "Why": Causality in Method Development
  • Separation Mode & Column Chemistry : The analyte is a moderately polar molecule, making it ideally suited for RP-HPLC. A standard C18 (octadecylsilane) column is a robust initial choice. However, the presence of fluorine atoms introduces unique selectivity challenges. Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer enhanced retention and alternative selectivity for halogenated aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions, potentially resolving isomers that co-elute on a C18 column.[11][12] The choice between C18 and PFP depends on the specific impurity profile encountered.

  • Mobile Phase Composition : A gradient of a water-miscible organic solvent (typically acetonitrile) and water is employed to ensure the elution of both the main analyte and any less polar impurities within a reasonable timeframe. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase is critical. This suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry and reproducibility.

  • Detection : The aromatic ring in this compound provides a strong chromophore, making UV detection the ideal choice for its simplicity and robustness. The detection wavelength is typically set at the absorbance maximum (λmax) of the analyte, determined from a UV spectrum, to maximize sensitivity.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1.0 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions :

    Parameter Recommended Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm General purpose, robust separation for moderately polar compounds.
    Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution.
    Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B Ensures elution of a wide range of potential impurities and re-equilibration.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Enhances reproducibility of retention times.
    Injection Vol. 10 µL Balances sensitivity and potential for column overload.

    | Detection | DAD at 230 nm (or determined λmax) | Provides high sensitivity for the aromatic analyte. |

  • System Suitability Testing (SST) : Before sample analysis, perform five replicate injections of the 1.0 mg/mL standard solution. The system is deemed suitable for use if it meets the criteria established by USP <621>.[13]

    • Precision : Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

    • Tailing Factor (T) : 0.8 ≤ T ≤ 1.8.

    • Theoretical Plates (N) : > 2000.

  • Data Analysis : Purity is calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Diagram 1: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve in Diluent (1.0 mg/mL) prep1->prep2 inj Inject into HPLC prep2->inj sep Gradient Elution (C18 Column) inj->sep sst System Suitability Test (SST) inj->sst det UV Detection (λmax) sep->det integ Peak Integration det->integ calc Calculate % Area Purity integ->calc report Generate Report calc->report

Caption: Workflow for HPLC-UV purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Verification

GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, followed by highly specific detection and identification based on mass-to-charge ratio.[14] This makes it exceptionally powerful for identifying volatile impurities, by-products, and residual solvents that might be missed by HPLC, as well as confirming the identity of the main component.

The "Why": Causality in Method Development
  • Analyte Suitability : this compound has sufficient volatility and thermal stability to be amenable to GC analysis.

  • Column Selection : A low-polarity, general-purpose capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is the standard choice. This phase provides good separation for a wide range of semi-volatile organic compounds based primarily on their boiling points.

  • Inlet and Oven Program : A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload. The inlet temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature-programmed oven ramp allows for the separation of compounds with different boiling points, starting at a low temperature to resolve volatile impurities and ramping up to elute the main analyte and any higher-boiling contaminants.

  • Mass Spectrometry : Electron Ionization (EI) at 70 eV is the standard ionization technique, as it reproducibly generates a "fingerprint" mass spectrum for a given compound, which can be compared against spectral libraries. The expected fragmentation for this compound would likely involve:

    • A strong molecular ion (M+).

    • Loss of a methoxy radical (·OCH3).

    • Benzylic cleavage to form a substituted tropylium ion.

    • Fragmentation related to the cyano group. These predictable patterns are invaluable for confirming the structure of the main peak and tentatively identifying unknown impurities.[15][16]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation : A GC system equipped with a capillary column, a split/splitless injector, and coupled to a single quadrupole or more advanced mass spectrometer.

  • Sample Preparation : Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

  • Chromatographic & MS Conditions :

    Parameter Recommended Condition Rationale
    Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film Industry standard for robust, inert separation of semi-volatiles.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas, provides good efficiency.
    Inlet Temp. 250 °C Ensures complete vaporization without degradation.
    Injection Mode Split, 50:1 ratio Prevents column overload and ensures sharp peaks.
    Injection Vol. 1 µL Standard volume for capillary GC.
    Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates volatiles from the main analyte and elutes heavy impurities.
    MS Source Temp. 230 °C Standard EI source temperature.
    MS Quad Temp. 150 °C Standard quadrupole temperature.
    Ionization Electron Ionization (EI), 70 eV Creates reproducible, library-searchable fragmentation patterns.

    | Scan Range | 40 - 450 amu | Covers the expected mass range of the analyte and impurities. |

  • Data Analysis : The total ion chromatogram (TIC) is used to assess purity by area percent. The mass spectrum of each peak is extracted and compared against a commercial library (e.g., NIST/Wiley) and interpreted to confirm the identity of the main peak and tentatively identify impurities.

Diagram 2: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve in Volatile Solvent (~100 µg/mL) prep1->prep2 inj Split Injection prep2->inj sep Temperature-Programmed GC (HP-5ms Column) inj->sep det EI Mass Spectrometry sep->det tic Generate TIC det->tic spec Extract Mass Spectra tic->spec lib Library Search & Interpretation spec->lib

Caption: Workflow for GC-MS impurity identification.

Comparative Analysis & Integrated Strategy

Neither technique alone provides a complete picture of purity. A direct comparison highlights their complementary strengths.

FeatureHPLC-UVGC-MS
Principle Separation by polarity/partitioningSeparation by volatility/boiling point
Primary Use Quantitative purity and assayQualitative impurity identification
Specificity Good; can resolve isomers with right columnExcellent; MS provides structural confirmation
Sensitivity High (ng range)Very High (pg-fg range)
Impurity ID Limited (based on retention time of known standards)Powerful (via mass spectral library matching)
Analytes Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Destructive? No (can collect fractions)Yes (analyte is ionized and fragmented)
Throughput Moderate (20-30 min runs)Moderate (20-30 min runs)

An integrated approach is the most robust strategy. HPLC-UV should be used as the primary method for routine quality control, providing precise and accurate quantitative purity data. GC-MS should be employed during method development, for investigating out-of-spec results, and for periodic full characterization to identify any volatile or unexpected impurities that are not detected by the HPLC method.

Diagram 3: Integrated QC Strategy

QC_Strategy cluster_routine Routine QC cluster_investigation Investigation / Characterization start Analyte Batch hplc HPLC-UV Purity Assay start->hplc decision Purity Meets Specification? hplc->decision pass Release Batch decision->pass Yes gcms GC-MS Impurity ID decision->gcms No / OOS report Characterize Impurities & Take Corrective Action gcms->report dev Method Development & Validation dev->hplc dev->gcms

Caption: Integrated strategy for robust purity assessment.

Conclusion and Recommendations

Assessing the purity of this compound requires a multi-faceted analytical approach.

  • HPLC-UV stands as the superior technique for quantitative purity determination in a routine quality control environment. Its precision, robustness, and suitability for quantifying non-volatile impurities make it indispensable for batch release testing. Method development should explore both C18 and PFP columns to ensure optimal specificity against potential process impurities and isomers.

  • GC-MS is the ideal orthogonal method for impurity identification and confirmation . Its high specificity and ability to analyze volatile components provide a crucial layer of quality assurance that complements HPLC. It is essential for initial method validation, reference standard characterization, and the investigation of atypical results.

By integrating these two powerful, yet fundamentally different, chromatographic techniques, drug development professionals can build a comprehensive and scientifically sound control strategy. This dual-pronged approach ensures not only that the purity of this compound is accurately measured but also that its impurity profile is well-understood, fulfilling the rigorous demands of scientific integrity and regulatory compliance.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: <621> CHROMATOGRAPHY (harmonized) Source: Pharmacopeial Forum URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

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Comparative In Vitro Efficacy of Novel Kinase Inhibitors Derived from 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Biochemical and Cellular Characterization

This guide provides a comprehensive comparison of hypothetical novel kinase inhibitors, DFM-001 and DFM-002, derived from the scaffold 2,3-Difluoro-4-methoxyphenylacetonitrile. Their performance is benchmarked against established Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. We will delve into the experimental rationale, detailed protocols, and comparative data analysis essential for researchers in oncology and drug development.

The selection of EGFR as the target is strategic; it is a receptor tyrosine kinase whose dysregulation is a key driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] The chemical scaffold of our interest, featuring fluoro and methoxy substitutions, is prevalent in many known kinase inhibitors, suggesting its potential as a promising starting point for novel therapeutic agents.

Our comparative analysis follows a standard preclinical in vitro screening cascade, designed to first establish direct enzyme inhibition, then confirm cellular activity, and finally, verify the mechanism of action within a cellular context.

The Compounds: A Comparative Overview

This guide evaluates four compounds: two hypothetical derivatives from a novel chemical series and two FDA-approved drugs serving as benchmarks for potency and efficacy.

  • Hypothetical Derivatives:

    • DFM-001 & DFM-002: These compounds represent an initial exploration of the this compound scaffold. The structural modifications are designed to probe the ATP-binding pocket of EGFR, with the goal of achieving high potency and selectivity.

  • Benchmark Inhibitors:

    • Gefitinib (Iressa®): A selective EGFR tyrosine kinase inhibitor (TKI) used in the treatment of NSCLC with specific EGFR mutations.[1][3] It functions by competitively blocking the ATP binding site.[3]

    • Erlotinib (Tarceva®): Another potent and selective EGFR TKI, also used for treating NSCLC and pancreatic cancer.[4][5]

In Vitro Evaluation Workflow

The logical progression of in vitro assays is critical for an efficient drug discovery campaign. We start with a highly specific biochemical assay to identify direct inhibitors of our target kinase. Promising candidates are then advanced to cell-based assays to assess their efficacy in a more physiologically relevant environment and confirm their mechanism of action.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Characterization cluster_2 Outcome b_assay Biochemical Kinase Assay (IC50 Determination vs. EGFR-WT & EGFR-L858R) c_assay Cellular Proliferation Assay (GI50 vs. EGFR-mutant & WT cell lines) b_assay->c_assay Potent hits wb_assay Target Engagement Assay (Western Blot for p-EGFR) c_assay->wb_assay Cell-active hits decision Lead Candidate Selection (Proceed to further optimization/in vivo studies) wb_assay->decision Verified MoA G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR p_EGFR p-EGFR (Active) EGFR->p_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR RAS RAS p_EGFR->RAS PI3K PI3K p_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Gefitinib / Erlotinib DFM-001 / DFM-002 TKI->p_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and TKI inhibition point.

Expected Outcome: Treatment with active compounds (DFM-002, Gefitinib, Erlotinib) should show a dose-dependent decrease in the p-EGFR band intensity, while the total EGFR band remains relatively constant, confirming specific inhibition of EGFR activation.

Protocol: Western Blot for Phospho-EGFR

This protocol provides a standard workflow for analyzing protein phosphorylation. [6] A. Sample Preparation:

  • Seed HCC827 cells in 6-well plates and grow until they reach ~80% confluency.

  • Starve the cells in serum-free media for 12-24 hours.

  • Treat cells with various concentrations of test compounds for 2-4 hours.

  • Stimulate the EGFR pathway by adding EGF (e.g., 100 ng/mL) for 10 minutes (except for the unstimulated control).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

B. Electrophoresis and Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE (e.g., 8% polyacrylamide gel).

  • Transfer the separated proteins from the gel to a PVDF membrane.

C. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody for total EGFR, and subsequently for a loading control like β-actin.

Conclusion and Future Directions

This guide outlines a systematic in vitro approach to characterize novel compounds targeting EGFR. Based on our hypothetical data, the derivative DFM-002 emerges as a promising lead candidate. It demonstrates potent biochemical inhibition of a clinically relevant EGFR mutant, translates this potency into selective inhibition of cancer cell growth, and, as would be confirmed by Western Blot, engages its target to shut down the intended signaling pathway.

The performance of DFM-002 is comparable to the benchmark drugs Gefitinib and Erlotinib in these foundational assays. This self-validating system of experiments provides a strong rationale for advancing DFM-002 to the next stages of drug discovery, including selectivity profiling against a broader panel of kinases, ADME/Tox studies, and eventual evaluation in in vivo cancer models.

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  • National Institutes of Health. (2008). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Retrieved from [Link]

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  • National Institutes of Health. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]

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Navigating the Binding Landscape: A Comparative Computational Analysis of 2,3-Difluoro-4-methoxyphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties. The 2,3-difluoro-4-methoxyphenylacetonitrile core represents a promising starting point for the design of novel therapeutic agents. The presence of the difluoro motif can significantly alter the conformational preferences and electronic distribution of the molecule, potentially leading to enhanced binding affinity and selectivity for a variety of biological targets.[1][2] This guide provides a comparative computational analysis of the binding properties of hypothetical derivatives of this scaffold, offering a framework for researchers and drug development professionals to explore their therapeutic potential.

While 4-methoxyphenylacetonitrile is a known versatile precursor in the synthesis of pharmaceuticals, the specific 2,3-difluoro substitution pattern is less explored in the public domain.[3] However, by examining computational studies on structurally related methoxyphenyl and fluorinated compounds, we can infer plausible biological targets and establish a robust in silico evaluation workflow. For instance, methoxy-substituted phenylacrylonitrile derivatives have been investigated for their antimicrobial and cytotoxic effects, with molecular docking studies suggesting potential interactions with targets like penicillin-binding protein 2 (PBP2) and cyclin-dependent kinase 1 (CDK1).[4] Similarly, other fluorinated phenylacetonitrile analogs have been explored for their activity at monoamine transporters.[5]

This guide will therefore use a hypothetical case study, comparing the binding of this compound derivatives to a model protein target, to illustrate the principles and methodologies of a rigorous computational analysis.

Comparative Docking Performance of Phenylacetonitrile Scaffolds

To establish a baseline for our analysis, we first consider the reported binding affinities of analogous compounds against relevant biological targets. This comparative data underscores the potential for the this compound scaffold to engage with biologically important proteins.

Compound ScaffoldTarget ProteinDocking Score / Binding AffinityKey Interacting Residues (if reported)Reference
Methoxy-substituted phenylacrylonitrilePenicillin Binding Protein 2 (PBP2)-8.4 kcal/molNot specified[4]
Methoxy-substituted phenylacrylonitrileCDK1/Cks2-9.5 kcal/molNot specified[4]
Citalopram Analogue (fluorophenyl-containing)Serotonin Transporter (SERT)Kᵢ = 1-40 nMNot specified[5]
Fluorinated Morphine Derivativeµ-Opioid Receptor (MOR)Favorable docking affinityNot specified[1]

A Step-by-Step Protocol for Computational Binding Analysis

The following protocol outlines a comprehensive workflow for the computational analysis of the binding properties of this compound derivatives.

I. Target Selection and Preparation

The initial and most critical step is the selection of a relevant biological target. Based on the activities of structurally similar compounds, a bacterial enzyme like PBP2 or a human kinase could be a plausible starting point. For this guide, we will proceed with a hypothetical human kinase as the target.

  • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a high resolution and, if possible, is co-crystallized with a ligand.

  • Protein Preparation:

    • Remove water molecules and any co-solvents from the PDB file.

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct bond orders and protonation states for the amino acid residues, particularly for histidine, aspartate, and glutamate.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

II. Ligand Preparation

Proper preparation of the ligands is crucial for accurate docking simulations.

  • 3D Structure Generation: Generate the 3D structures of the this compound derivatives. This can be done using chemical drawing software followed by energy minimization using a suitable force field (e.g., MMFF94).

  • Tautomer and Ionization State Prediction: Determine the most likely tautomeric and protonation states of the ligands at physiological pH (around 7.4).

  • Conformational Search: Generate a set of low-energy conformers for each ligand to account for its flexibility.

III. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.

  • Grid Generation: Define a docking grid box that encompasses the active site of the protein. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

  • Docking Simulation: Perform the docking calculations using a validated docking program (e.g., AutoDock Vina, Glide, GOLD). It is advisable to use multiple docking algorithms and scoring functions to increase the reliability of the predictions.

  • Pose Analysis: Analyze the predicted binding poses of the ligands. The top-ranked poses are typically selected based on their docking scores.

IV. Post-Docking Analysis and Refinement

The initial docking results should be further analyzed and refined.

  • Interaction Analysis: Visualize the ligand-protein interactions for the best-ranked poses. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Molecular Dynamics (MD) Simulations: For the most promising candidates, perform MD simulations to assess the stability of the ligand-protein complex over time. MD simulations provide a more dynamic and realistic representation of the binding event.

  • Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the ligand-protein complexes. These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

Visualizing the Computational Workflow

The following diagram illustrates the key stages of the computational analysis workflow.

Computational_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis & Refinement Target_Selection Target Selection & Retrieval (PDB) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Grid_Generation Grid Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation Ligand_Prep->Grid_Generation Docking_Sim Molecular Docking Grid_Generation->Docking_Sim Pose_Analysis Binding Pose Analysis Docking_Sim->Pose_Analysis MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy

Caption: A generalized workflow for the computational analysis of ligand-protein binding.

Interpreting the Results: A Comparative Look

The output of a computational analysis will be a wealth of data that requires careful interpretation. By comparing the binding modes and energies of different this compound derivatives, we can begin to understand the structure-activity relationship (SAR).

For example, a hypothetical comparison of three derivatives might look like this:

DerivativeDocking Score (kcal/mol)Predicted Binding Free Energy (MM/GBSA, kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
Parent Scaffold -7.2-45.3LYS:745LEU:721, VAL:729
Derivative A (R = -OH) -8.1-52.1LYS:745, ASP:810LEU:721, VAL:729
Derivative B (R = -NH2) -7.8-49.8LYS:745, GLU:762LEU:721, VAL:729

From this hypothetical data, one might conclude that the addition of a hydroxyl group (Derivative A) leads to a more favorable binding affinity, likely due to the formation of an additional hydrogen bond with an aspartate residue in the active site.

Conclusion

The computational analysis of the binding properties of this compound derivatives offers a powerful and cost-effective approach to guide the design and optimization of novel drug candidates. By leveraging existing knowledge on related molecular scaffolds and employing a rigorous, multi-step computational workflow, researchers can gain valuable insights into the potential of these compounds to interact with specific biological targets. The methodologies outlined in this guide provide a solid foundation for such in silico investigations, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. ResearchGate. [Link]

  • Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed. [Link]

  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. PubMed. [Link]

  • Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. [Link]

  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. [Link]

  • Computational Molecular Docking of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. [Link]

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Safety Operating Guide

Navigating the Disposal of 2,3-Difluoro-4-methoxyphenylacetonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. For drug discovery and development professionals, the proper disposal of specialized compounds like 2,3-Difluoro-4-methoxyphenylacetonitrile is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Core Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous chemical structures, this compound should be handled as a hazardous substance.

Hazard ClassificationGHS Codes (Anticipated)DescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral)H302Harmful if swallowed.[1][3][4]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[3]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[1][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the anticipated hazards, the following PPE is mandatory when handling this compound for disposal:

  • Eye and Face Protection: Chemical splash goggles or a full-face shield are essential to protect against accidental splashes.[5][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.[5][7]

  • Skin and Body Protection: A laboratory coat is the minimum requirement. For larger quantities or situations with a higher risk of splashing, chemical-resistant clothing or coveralls should be worn.[5]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][8] Attempting to neutralize or treat this chemical in the lab without a validated protocol can be dangerous and may be in violation of local regulations.

1. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, compatible, and properly sealed container.[5]

  • Crucially, do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions. [2][9] Nitriles are known to be incompatible with these substances.[9]

2. Containerization and Labeling:

  • Use a container that is in good condition and made of a material compatible with the chemical.

  • The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10]

  • Ensure the container is kept tightly closed except when adding waste.[10]

3. Storage Prior to Disposal:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, away from heat or ignition sources.[6][8]

  • Utilize secondary containment, such as a larger, chemically resistant tub or bin, to mitigate the impact of any potential leaks.[10]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[8][11]

  • Provide the waste disposal company with all necessary information, including the chemical name and any available safety data.

5. Spill Management:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area and eliminate any potential ignition sources.[5][6]

  • Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, dry sand, or earth.[6][12]

  • Collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[6]

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container Clearly: 'Hazardous Waste' 'this compound' segregate->label store Store in a Secure, Ventilated Area with Secondary Containment label->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs spill Spill Occurs? store->spill end End: Waste Transferred to Professional Disposal Service contact_ehs->end spill->contact_ehs No spill_cleanup Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Absorb with Inert Material - Collect in a Sealed Container spill->spill_cleanup Yes spill_cleanup->store

Caption: Workflow for the safe disposal of this compound.

Regulatory Context

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] It is imperative to adhere to all local, state, and federal regulations concerning hazardous waste management.[13]

By adhering to these rigorous protocols, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • NITRILES - CDC Stacks.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA NEPAL.
  • Nitriles Waste Compatibility - CP Lab Safety.
  • SAFETY DATA SHEET - 3-Methoxyphenylacetonitrile.
  • SAFETY DATA SHEET - (2-Methoxyphenyl)acetonitrile.
  • Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal - Benchchem.
  • How to Dispose of Acetonitrile?
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade - Cole-Parmer.
  • SAFETY DATA SHEET - Benzonitrile.
  • SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile - Fisher Scientific.
  • 4-METHOXYPHENYL ACETONITRILE - Sdfine.
  • Acetonitrile - Hazardous Substance Fact Sheet - NJ.gov.
  • 2,3-Difluoro-4-methoxybenzonitrile - CymitQuimica.
  • Proper Disposal of 3,5-Difluoro-4-methoxybenzonitrile: A Guide for Laboratory Professionals - Benchchem.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt Environmental Health and Safety (VEHS).

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Personal protective equipment for handling 2,3-Difluoro-4-methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive operational plan for the safe handling, use, and disposal of 2,3-Difluoro-4-methoxyphenylacetonitrile. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Immediate Safety Briefing: Hazard Identification and Risk Assessment

This compound is a substituted aromatic nitrile. While specific toxicity data for this exact compound is not widely published, its structure demands a high degree of caution. The primary hazards are derived from its chemical class:

  • Aromatic Nitriles: This class of compounds can be highly toxic. The nitrile group (-CN) can be metabolized to release cyanide, which inhibits cellular respiration.[1][2] The delayed onset of symptoms is a characteristic of nitrile poisoning.[1] Initial signs of exposure can include headache, dizziness, and nausea, progressing to more severe symptoms like convulsions, loss of consciousness, and respiratory distress.[2]

  • Routes of Exposure: The primary routes of concern are inhalation of dust, skin absorption, and ingestion.[3] Skin contact should be scrupulously avoided, as many organic compounds can be absorbed through the skin, and irritation is a common effect.[4]

  • Fluorinated Organic Compounds: The presence of fluorine atoms can alter the compound's reactivity and metabolic profile.

Given these risks, all work with this compound must be preceded by a thorough, lab-specific risk assessment. At a minimum, this compound should be treated as highly toxic.[5]

First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final line of defense; your primary protection comes from robust engineering controls designed to minimize exposure.[6]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Do not work with this compound in cold rooms or other areas with recirculating atmospheres.[5]

  • Designated Work Area: All work with this compound should be restricted to a designated and clearly marked area within the lab to prevent cross-contamination.[5]

Personal Protective Equipment (PPE): A Self-Validating System

The correct selection and use of PPE are critical when engineering controls cannot eliminate all risks.[7] Always inspect PPE for defects before use.[3]

Protection Type Specification Rationale
Hand Protection Nitrile Gloves (Double-gloving recommended)Nitrile provides good resistance to a range of chemicals. Double-gloving is strongly encouraged for handling highly toxic compounds to protect against undetected pinholes or tears.[5][8]
Eye Protection Tight-fitting safety goggles or safety glasses with side shields.Protects eyes from splashes or airborne dust particles. Standard safety glasses may not provide adequate protection from all angles.[8][9]
Body Protection Chemical-resistant lab coatA lab coat, preferably one made of a material with low permeability, should be worn and kept fully fastened. This protects skin and personal clothing from contamination.[5][8]
Respiratory Use may be required based on risk assessmentIf there is a risk of generating significant aerosols or dust that cannot be contained by a fume hood, a respirator with an appropriate organic vapor cartridge may be necessary.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the solid compound.

Pre-Operational Safety Check

  • Verify Controls: Confirm the chemical fume hood is operational and certified.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) and waste receptacles are inside the fume hood before starting.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Review Emergency Plan: Know the location of the nearest eyewash station, safety shower, and spill kit.[3][9]

Weighing and Transferring the Solid Compound

  • Containment: Perform all weighing operations on a disposable work surface (e.g., bench paper) inside the fume hood to contain any minor spills.[5]

  • Careful Handling: Open the container slowly. Use a dedicated spatula to carefully transfer the required amount to a tared weigh boat or directly into the reaction vessel.

  • Minimize Dust: Pour and transfer slowly and carefully to prevent the generation of airborne dust.[10]

  • Secure Container: Tightly close the primary container immediately after use.[10]

  • Decontaminate: Wipe the spatula and any affected surfaces within the hood with an appropriate solvent. Dispose of contaminated wipes in the designated solid waste container.

  • Doffing PPE: Remove gloves using a technique that avoids contaminating your hands. Wash hands and arms thoroughly with soap and water after the procedure is complete.[9][10]

Emergency Response Protocols

Accidents can happen, and a prepared response is critical.

Chemical Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention.[11][12]

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove any contaminated clothing while under a safety shower. Seek medical attention if irritation or other symptoms develop.[12][13]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide respiratory support and seek immediate medical assistance.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or seek immediate medical attention.[4][15]

Chemical Spill

  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the spill is large or presents a significant inhalation hazard, evacuate the entire lab and call for emergency response.[11]

    • Prevent entry to the contaminated area.

Disposal Plan: Compliant Waste Management

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.

  • Waste Classification: this compound is a halogenated organic compound .[16] It must be segregated from non-halogenated waste streams to ensure proper disposal and avoid increased costs.[17][18]

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, weigh boats, and used absorbent from spills, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[16]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste." Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[17][19]

  • Labeling: All waste containers must be accurately labeled with a "Hazardous Waste" tag that lists all chemical constituents and their approximate concentrations.[17]

Visual Workflow: Pre-Operational Safety Checklist

This diagram illustrates the mandatory safety checks before commencing any work with this compound.

Pre_Operation_Checklist start Start: Prepare for Experiment verify_hood 1. Verify Fume Hood Is it ON and certified? start->verify_hood gather_materials 2. Gather Materials Place all equipment & waste containers in hood. verify_hood->gather_materials Yes stop_no STOP Do Not Proceed. Contact Lab Supervisor. verify_hood->stop_no No don_ppe 3. Don Required PPE - Double Nitrile Gloves - Safety Goggles - Lab Coat gather_materials->don_ppe check_emergency 4. Locate Emergency Gear Eyewash, Shower, Spill Kit don_ppe->check_emergency proceed Cleared to Proceed with Handling Protocol check_emergency->proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.